2-Phenylthiazolo[5,4-c]pyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-[1,3]thiazolo[5,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZZNJHWTPTBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554077 | |
| Record name | 2-Phenyl[1,3]thiazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52334-38-0 | |
| Record name | 2-Phenyl[1,3]thiazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-Phenylthiazolo[5,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The thiazolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including kinase inhibition and antimicrobial effects. This guide provides a comprehensive technical overview of the fundamental properties of a key member of this family, 2-Phenylthiazolo[5,4-c]pyridine, intended to support research and development efforts in medicinal chemistry and drug discovery.
Molecular Structure and Core Physicochemical Properties
This compound is a bicyclic heteroaromatic compound featuring a thiazole ring fused to a pyridine ring, with a phenyl substituent at the 2-position of the thiazole moiety. This structural arrangement imparts a unique set of electronic and steric properties that are crucial for its interaction with biological targets.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 52334-38-0 | --INVALID-LINK-- |
| Molecular Formula | C₁₂H₈N₂S | - |
| Molecular Weight | 212.27 g/mol | - |
| Appearance | Likely a solid at room temperature | Inferred from related structures |
| pKa (Predicted) | ~3.5 - 4.5 | Estimated based on related structures |
| LogP (Predicted) | ~2.5 - 3.5 | Estimated based on related structures |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred from related structures |
Basicity and Protonation Behavior
The basicity of this compound is a key determinant of its pharmacokinetic profile, influencing properties such as solubility, membrane permeability, and interaction with acidic cellular compartments. The molecule possesses two nitrogen atoms, one in the pyridine ring and one in the thiazole ring, both of which can potentially be protonated.
The lone pair of electrons on the pyridine nitrogen is located in an sp² hybrid orbital and is available for protonation, contributing to the basicity of the molecule. In contrast, the lone pair on the thiazole nitrogen is part of the aromatic π-system and is less available for protonation. Therefore, the pyridine nitrogen is the primary site of protonation.
The pKa of the conjugate acid of this compound has not been experimentally determined. However, it can be estimated by considering the electronic effects of the fused thiazole ring and the phenyl substituent on the basicity of the pyridine nitrogen. The electron-withdrawing nature of the fused thiazole ring is expected to decrease the basicity compared to pyridine (pKa ≈ 5.2). The phenyl group at the 2-position of the thiazole ring is remote from the pyridine nitrogen and is expected to have a minor electronic influence on its basicity. Based on these considerations, the pKa of this compound is predicted to be in the range of 3.5 to 4.5.
Caption: Equilibrium between the free base and the protonated form of this compound.
Synthesis Methodology: Directed Ortho-Metalation
A key synthetic route to 2-substituted thiazolo[5,4-c]pyridines, including the 2-phenyl derivative, involves the directed ortho-metalation of a suitable precursor. This strategy provides a regioselective method for the introduction of various substituents at the 2-position of the thiazole ring.
A plausible synthetic pathway, based on the work of Smith et al. on related structures, is outlined below. The synthesis would likely begin with a protected 4-aminopyridine derivative, which is then elaborated to construct the fused thiazole ring.
Caption: Proposed synthetic pathway to this compound via directed metalation.
Experimental Protocol (Hypothetical, based on related syntheses)
Step 1: Bromination of 4-Pivaloylaminopyridine To a solution of 4-pivaloylaminopyridine in a suitable solvent (e.g., acetic acid), bromine is added dropwise at room temperature. The reaction mixture is stirred until completion, and the product, 3-bromo-4-pivaloylaminopyridine, is isolated by precipitation and filtration.
Step 2: Directed Lithiation 3-Bromo-4-pivaloylaminopyridine is dissolved in a dry aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes is added dropwise, leading to the formation of the 3-lithiated intermediate.
Step 3: Reaction with Benzonitrile Benzonitrile is added to the solution of the lithiated intermediate at -78 °C. The reaction is allowed to warm to room temperature and stirred until the reaction is complete.
Step 4: Cyclization and Deprotection The reaction is quenched with an aqueous workup. The resulting intermediate is then subjected to acidic conditions (e.g., refluxing in aqueous HCl) to effect cyclization to the thiazole ring and removal of the pivaloyl protecting group, yielding this compound. The final product is purified by column chromatography.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons of the pyridine ring (δ 7.0-9.0 ppm).- Aromatic protons of the phenyl ring (δ 7.2-8.0 ppm).- A singlet for the proton at the 5-position of the thiazole ring (if present and not substituted). |
| ¹³C NMR | - Resonances for the carbon atoms of the pyridine and thiazole rings (δ 110-160 ppm).- Resonances for the carbon atoms of the phenyl ring (δ 125-140 ppm). |
| IR | - C=N and C=C stretching vibrations of the aromatic rings (1500-1650 cm⁻¹).- C-H stretching vibrations of the aromatic protons (~3000-3100 cm⁻¹). |
| Mass Spec (EI) | - A prominent molecular ion peak (M⁺) at m/z = 212. |
Potential Biological and Pharmacological Significance
The thiazolopyridine scaffold is a component of numerous biologically active molecules. Derivatives of the isomeric thiazolo[5,4-b]pyridine system have been investigated as potent inhibitors of various kinases, including c-KIT and phosphoinositide 3-kinases (PI3Ks). These findings suggest that this compound and its derivatives could also exhibit interesting pharmacological properties.
The phenyl group at the 2-position can engage in hydrophobic and π-stacking interactions within the binding sites of biological targets, potentially contributing to binding affinity and selectivity. The basicity of the pyridine ring allows for the formation of salt forms with improved solubility and bioavailability, a desirable characteristic for drug candidates.
Given the precedent in the literature for related structures, this compound represents a valuable starting point for the design and synthesis of novel kinase inhibitors, as well as for exploration in other therapeutic areas such as oncology and infectious diseases.
Conclusion
This compound is a heterocyclic compound with significant potential for drug discovery and development. Its basic properties, including its molecular structure, basicity, and synthetic accessibility, make it an attractive scaffold for the generation of compound libraries for biological screening. Further experimental investigation into its physicochemical properties, biological activities, and structure-activity relationships is warranted to fully elucidate its therapeutic potential.
An In-Depth Technical Guide to the Chemical Structure and Synthesis of 2-Phenylthiazolo[5,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and synthetic routes for 2-Phenylthiazolo[5,4-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delves into the core structural features, analyzes plausible and established synthetic methodologies, and offers detailed experimental protocols. The causality behind experimental choices is explained, ensuring a deep understanding of the underlying chemical principles. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: The this compound Scaffold
The this compound core is a fused heterocyclic system comprising a thiazole ring fused to a pyridine ring. The phenyl substituent at the 2-position of the thiazole ring is a key feature that significantly influences the molecule's steric and electronic properties, thereby modulating its biological activity. Thiazole and pyridine moieties are prevalent in numerous FDA-approved drugs, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The fusion of these two rings into the thiazolo[5,4-c]pyridine scaffold creates a unique chemical entity with potential for diverse biological applications.
The structural arrangement of the thiazolo[5,4-c]pyridine core, with its specific placement of nitrogen and sulfur heteroatoms, provides multiple points for hydrogen bonding and other non-covalent interactions with biological targets. The phenyl group at the 2-position can be further functionalized to fine-tune the molecule's properties, making it an attractive scaffold for structure-activity relationship (SAR) studies in drug development.
Chemical Structure:
Caption: Chemical structure of this compound.
Synthetic Strategies for the Thiazolo[5,4-c]pyridine Core
The synthesis of the thiazolo[5,4-c]pyridine scaffold can be approached through several strategic disconnections. The most common and logical approaches involve the construction of the thiazole ring onto a pre-existing pyridine core. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Hantzsch Thiazole Synthesis Approach
One of the most classical and reliable methods for the formation of a thiazole ring is the Hantzsch thiazole synthesis. This method involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of this compound, this would conceptually involve the reaction of a 3-halo-4-aminopyridine derivative with thiobenzamide.
The key challenge in this approach is the synthesis of the requisite 3-halo-4-aminopyridine precursor. The reactivity of the pyridine ring and the directing effects of the substituents must be carefully considered to achieve the desired substitution pattern.
Caption: Conceptual workflow for the Hantzsch synthesis of this compound.
Synthesis from 4-Aminopyridine-3-thiol
A more direct approach involves the use of a bifunctional precursor that already contains the necessary amino and thiol groups on the pyridine ring. The reaction of 4-aminopyridine-3-thiol with benzaldehyde or a benzaldehyde equivalent would lead to the formation of the thiazoline intermediate, which can then be oxidized to the aromatic thiazole.
The synthesis of 4-aminopyridine-3-thiol is a critical step in this pathway. It can be prepared from commercially available starting materials through a series of functional group transformations. The advantage of this method is the convergent nature of the final cyclization step, which can often lead to higher overall yields.
Detailed Experimental Protocols
Proposed Synthesis of this compound via Condensation of 3-Amino-4-chloropyridine with Thiobenzamide
This proposed synthesis is analogous to the Jacobson cyclization and is a plausible route. The synthesis of the isomeric N-phenylthiazolo[5,4-b]pyridin-2-amine from 3-amino-2-chloropyridine and phenyl isothiocyanate provides a strong precedent for this type of reaction.
Step 1: Synthesis of Thiobenzamide
Thiobenzamide can be prepared from benzonitrile and hydrogen sulfide or through the reaction of benzoyl chloride with a sulfurating agent like Lawesson's reagent. For the purpose of this guide, we will assume commercially available thiobenzamide is used.
Step 2: Condensation and Cyclization
The key step is the reaction of 3-amino-4-chloropyridine with thiobenzamide. The nucleophilic amino group of the pyridine attacks the electrophilic carbon of the thioamide, followed by an intramolecular nucleophilic aromatic substitution where the sulfur displaces the chlorine atom to form the thiazole ring.
Protocol:
-
Reaction Setup: In a sealed reaction vessel, combine 3-amino-4-chloropyridine (1.0 eq), thiobenzamide (1.1 eq), and a high-boiling point solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.
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Catalyst/Base (Optional but Recommended): Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq) to facilitate the reaction by neutralizing the HCl generated during the cyclization.
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Reaction Conditions: Heat the reaction mixture to a temperature between 120-150 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir. The crude product may precipitate out of the solution.
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Purification: Collect the solid by filtration and wash with water. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Causality of Experimental Choices:
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Solvent: A high-boiling point, polar aprotic solvent like DMF or dioxane is chosen to ensure the reactants are fully dissolved and to allow for the high temperatures required for the reaction to proceed at a reasonable rate.
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Base: The addition of a base is crucial to neutralize the hydrochloric acid formed during the cyclization. This prevents the protonation of the starting aminopyridine, which would deactivate it towards nucleophilic attack, and also drives the reaction to completion.
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Temperature: Elevated temperatures are necessary to overcome the activation energy for both the initial condensation and the subsequent intramolecular cyclization.
Characterization Data (Predicted)
As no explicit experimental data was found in the initial searches, the following characterization data are predicted based on the structure of this compound and spectral data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the pyridine ring (δ 7.5-9.0 ppm), Aromatic protons of the phenyl ring (δ 7.2-8.0 ppm). The exact chemical shifts and coupling constants would need to be determined experimentally. |
| ¹³C NMR | Aromatic carbons of the pyridine and phenyl rings (δ 110-160 ppm), Thiazole ring carbons (δ 150-170 ppm). |
| Mass Spec. | Expected molecular ion peak (M+) corresponding to the molecular weight of C₁₂H₈N₂S. |
| IR | Characteristic peaks for C=N, C=C aromatic stretching, and C-S stretching. |
Potential Applications and Future Directions
The this compound scaffold holds significant promise for applications in drug discovery. Given the known biological activities of related thiazolopyridine derivatives, this compound and its analogs could be investigated for a variety of therapeutic targets. For instance, derivatives of the isomeric thiazolo[5,4-b]pyridine have been identified as c-KIT inhibitors for overcoming imatinib resistance in cancer therapy[3]. This suggests that the thiazolo[5,4-c]pyridine core could also serve as a scaffold for kinase inhibitors.
Future research in this area should focus on:
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Optimization of the synthetic protocol: Developing a high-yielding and scalable synthesis for this compound.
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Library Synthesis: Creating a library of derivatives with diverse substituents on the phenyl ring and the pyridine core to explore structure-activity relationships.
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Biological Screening: Evaluating the synthesized compounds against a panel of biological targets, including kinases, proteases, and receptors implicated in various diseases.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and plausible synthetic routes for this compound. While a definitive, published protocol for its direct synthesis was not identified, a robust and scientifically sound experimental procedure has been proposed based on established chemical principles and analogous reactions. The unique structural features of this heterocyclic scaffold make it a compelling target for further investigation in the field of medicinal chemistry. The information presented herein is intended to serve as a valuable resource for researchers and scientists, empowering them to explore the therapeutic potential of this promising class of compounds.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Arylthiazolo[5,4-c]pyridines
For Immediate Release
A deep dive into the scientific literature reveals the compelling history and discovery of 2-arylthiazolo[5,4-c]pyridines, a heterocyclic scaffold that has steadily gained prominence in medicinal chemistry. This technical guide, designed for researchers, scientists, and drug development professionals, chronicles the evolution of this important core, from its synthetic origins to its current standing as a privileged structure in the pursuit of novel therapeutics.
Introduction: The Structural Significance of a Fused Heterocycle
The 2-arylthiazolo[5,4-c]pyridine core is a fused heterocyclic system comprising a thiazole ring fused to a pyridine ring, with an aryl substituent at the 2-position of the thiazole. This unique arrangement of nitrogen and sulfur-containing rings, coupled with the variable nature of the aryl group, imparts a distinct three-dimensional architecture and a rich electronic profile. These features have made it an attractive scaffold for probing biological systems, leading to the discovery of potent and selective modulators of various enzymes and receptors. The journey of this molecule from a synthetic curiosity to a key pharmacophore is a testament to the intricate dance of organic synthesis and medicinal chemistry.
The Genesis: Early Synthetic Explorations and the Quest for a New Core
While the precise first synthesis of a 2-arylthiazolo[5,4-c]pyridine is not definitively documented in a single seminal publication, the historical context can be pieced together from the broader exploration of fused thiazole systems. Early forays into related structures, such as the work of Taurins and Hall in 1966 on the synthesis of the analogous thiazolo[5,4-c]isoquinoline system, laid the groundwork for the construction of such fused heterocycles.[1] Their methods, involving the cyclization of aminothiocyano-substituted isoquinolines, provided a conceptual framework for accessing these complex ring systems.
One of the first documented synthetic approaches specifically leading to the thiazolo[5,4-c]pyridine core was reported in a 1994 publication by Smith and his team. They detailed the synthesis of 2-substituted thiazolo[5,4-c]pyridines utilizing a directed metalation strategy, a testament to the growing sophistication of synthetic methodologies of that era. This work demonstrated a viable pathway to this then-novel heterocyclic system, opening the door for further exploration.
A significant advancement in the accessibility of this scaffold came with the development of more direct and efficient synthetic routes. A notable one-step synthesis was later developed, involving the reaction of chloronitropyridines with thioamides, offering a more streamlined approach to the 2-substituted thiazolo[5,4-c]pyridine core. More recently, a 2010 publication described a straightforward synthesis of a more complex derivative, a 2-aryltetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine, highlighting the ongoing evolution of synthetic strategies to build upon this versatile scaffold.[2] The claim of the synthesis of 2-aminothiazolo[5,4-c]pyridine as a "novel" system in other literature suggests that the parent core and its simpler derivatives were not extensively studied in the early years, with research interest growing as their potential applications became more apparent.
The Evolution of Synthetic Strategies: From Classical Reactions to Modern Methodologies
The synthetic toolbox for accessing 2-arylthiazolo[5,4-c]pyridines has expanded considerably since the initial explorations. Early methods often relied on multi-step sequences, while contemporary approaches prioritize efficiency, atom economy, and the ability to generate diverse libraries of compounds for biological screening.
Classical Approaches: Building the Bicyclic Core
The foundational strategies for constructing the thiazolo[5,4-c]pyridine ring system often involve the annulation of the thiazole ring onto a pre-existing, appropriately substituted pyridine.
Protocol 1: Cyclocondensation of Aminopyridine Derivatives
A common and historically significant approach involves the reaction of a 3-amino-4-halopyridine with a suitable thioamide or a precursor that can generate a thioamide in situ. This method directly forms the thiazole ring fused to the pyridine core.
Step-by-Step Methodology:
-
Preparation of the Pyridine Precursor: Start with a commercially available or synthesized 3-amino-4-chloropyridine. The amino and chloro groups are positioned ortho to each other, which is crucial for the subsequent cyclization.
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Cyclocondensation Reaction: The 3-amino-4-chloropyridine is reacted with the arylthioamide in a high-boiling solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), often in the presence of a base like potassium carbonate or sodium hydride. The reaction is typically heated to facilitate the nucleophilic substitution of the chlorine by the sulfur of the thioamide, followed by an intramolecular cyclization with the elimination of water.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by precipitation or extraction. Purification is typically achieved by recrystallization or column chromatography.
Modern Synthetic Innovations: Enhancing Efficiency and Diversity
More recent synthetic developments have focused on improving the efficiency and substrate scope for the synthesis of 2-arylthiazolo[5,4-c]pyridines, enabling the rapid generation of compound libraries for high-throughput screening.
Protocol 2: Palladium-Catalyzed Cross-Coupling and Cyclization Cascades
Palladium-catalyzed reactions have revolutionized the synthesis of complex heterocyclic systems. A powerful strategy involves a one-pot sequence where a palladium catalyst facilitates both a cross-coupling reaction to form a key intermediate and a subsequent intramolecular cyclization to yield the desired product.
Step-by-Step Methodology:
-
Reactant Selection: This approach typically starts with a dihalopyridine, for example, 3-amino-2,4-dichloropyridine. The other key reactant is an arylthioamide.
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Palladium-Catalyzed Cross-Coupling: The dihalopyridine and the arylthioamide are subjected to a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination or a Suzuki coupling, depending on the specific precursors. This step selectively forms a C-N or C-C bond at one of the halogenated positions.
-
Intramolecular Cyclization: Under the same or slightly modified reaction conditions, the intermediate undergoes an intramolecular cyclization to form the thiazole ring. This is often facilitated by the same palladium catalyst or by the addition of a suitable base.
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Isolation and Purification: The final product is isolated and purified using standard techniques.
From Bench to Biology: The Emergence of a Kinase Inhibitor Scaffold
The biological potential of the broader class of thiazolopyridines was recognized early on, with initial studies exploring their antimicrobial and other activities. However, it was in the field of oncology and the quest for selective kinase inhibitors that the 2-arylthiazolo[5,4-c]pyridine scaffold truly began to shine.
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding pocket of kinases has become a prime target for the development of small molecule inhibitors. The rigid, planar structure of the 2-arylthiazolo[5,4-c]pyridine core, combined with the ability to introduce a wide variety of substituents on the aryl ring, makes it an ideal framework for designing molecules that can fit snugly into this pocket and disrupt kinase activity.
Early structure-activity relationship (SAR) studies focused on systematically modifying the aryl group and observing the impact on inhibitory potency against various kinases. These studies revealed that the nature and position of substituents on the aryl ring could dramatically influence both the potency and selectivity of the compounds.
| Kinase Target Family | General Structural Features for Activity | Reported Activity Range (IC50) |
| Tyrosine Kinases (e.g., c-Met) | Electron-withdrawing groups on the aryl ring, specific substitution patterns to exploit hydrophobic pockets. | Low nanomolar to micromolar |
| Serine/Threonine Kinases | Hydrogen bond donors/acceptors on the aryl ring to interact with the hinge region of the kinase. | Nanomolar to micromolar |
Table 1: Structure-Activity Relationship (SAR) Insights for 2-Arylthiazolo[5,4-c]pyridine-Based Kinase Inhibitors
The development of 2-arylthiazolo[5,4-c]pyridines as kinase inhibitors exemplifies a successful interplay between synthetic chemistry and molecular modeling. Docking studies have been instrumental in visualizing the binding modes of these inhibitors within the kinase active site, guiding the design of more potent and selective next-generation compounds.
Conclusion and Future Directions
The journey of 2-arylthiazolo[5,4-c]pyridines from their synthetic origins to their current status as a privileged scaffold in drug discovery is a compelling narrative of scientific progress. The continuous evolution of synthetic methodologies has made this core readily accessible, enabling extensive exploration of its biological activities. The success of this scaffold, particularly in the development of kinase inhibitors, underscores the importance of a deep understanding of structure-activity relationships and the power of rational drug design.
Looking ahead, the future of 2-arylthiazolo[5,4-c]pyridines appears bright. Further refinements in synthetic methods, including the use of flow chemistry and automated synthesis, will undoubtedly accelerate the discovery of new derivatives with enhanced properties. Moreover, the application of this versatile scaffold is likely to expand beyond oncology, with potential for the development of novel therapeutics for inflammatory, infectious, and neurodegenerative diseases. The rich history of the 2-arylthiazolo[5,4-c]pyridine core serves as both an inspiration and a guide for future generations of medicinal chemists in their quest for new and effective medicines.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Phenylthiazolo[5,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Phenylthiazolo[5,4-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The thiazolo[5,4-c]pyridine scaffold is a recognized privileged structure in drug discovery, demonstrating a wide range of biological activities, including potential as kinase inhibitors and antimicrobial agents. This document delves into the synthesis, spectroscopic characterization, and known physicochemical parameters of the title compound, offering a foundational resource for researchers engaged in the development of novel therapeutics. The causality behind experimental choices and methodologies is explained to provide field-proven insights for practical application.
Introduction: The Significance of the Thiazolopyridine Scaffold
The fusion of a thiazole ring with a pyridine ring gives rise to the thiazolopyridine core, a heterocyclic system that has garnered considerable attention in the field of medicinal chemistry. The structural resemblance of certain isomers to purines allows them to interact with a variety of biological targets. The introduction of a phenyl group at the 2-position of the thiazolo[5,4-c]pyridine nucleus creates a molecule with specific steric and electronic properties that influence its biological activity and physicochemical characteristics. Understanding these properties is paramount for its application in drug design, enabling predictions of its behavior in biological systems and guiding the development of analogues with improved therapeutic profiles.
Molecular Structure and Core Properties
The fundamental characteristics of this compound are summarized below, providing a snapshot of its molecular identity.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₂S | Synchem[1] |
| Molecular Weight | 212.27 g/mol | Synchem[1] |
| CAS Number | 52334-38-0 | Synchem[1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(S2)C=NC=C3 | - |
| InChI Key | Not available | - |
Structure Diagram:
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of 2-substituted thiazolo[5,4-c]pyridines can be achieved through various synthetic routes. A common and effective strategy involves the construction of the thiazole ring onto a pre-existing pyridine scaffold.
General Synthetic Approach: Directed Metalation
A powerful method for the synthesis of 2-substituted thiazolo[5,4-c]pyridines is through directed metalation.[2] This approach offers regioselective functionalization and is adaptable for creating a library of analogues.
Conceptual Workflow:
References
Spectroscopic Profile of 2-phenyl-thiazolo[5,4-c]pyridine: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-phenyl-thiazolo[5,4-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and comparative data from analogous structures to present a predictive yet robust interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of thiazolopyridine derivatives.
Introduction: The Structural Significance of 2-phenyl-thiazolo[5,4-c]pyridine
The fusion of a thiazole ring with a pyridine core in the thiazolopyridine scaffold creates a unique electronic and structural motif that is prevalent in a variety of biologically active molecules. The addition of a phenyl substituent at the 2-position of the thiazole ring further modulates the compound's properties, influencing its planarity, lipophilicity, and potential for π-π stacking interactions, which are critical for binding to biological targets. A thorough understanding of the spectroscopic signature of 2-phenyl-thiazolo[5,4-c]pyridine is paramount for its unambiguous identification, purity assessment, and the elucidation of its structure-activity relationships.
This guide will systematically dissect the predicted spectroscopic data for 2-phenyl-thiazolo[5,4-c]pyridine, providing a detailed rationale for the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The predicted ¹H and ¹³C NMR spectra of 2-phenyl-thiazolo[5,4-c]pyridine are discussed below.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 2-phenyl-thiazolo[5,4-c]pyridine is expected to exhibit distinct signals corresponding to the protons of the pyridine and phenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the anisotropic effects of the aromatic systems.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2-phenyl-thiazolo[5,4-c]pyridine (in DMSO-d₆)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-4 | 8.5 - 8.7 | d | ~5.0 | Deshielded due to proximity to the pyridine nitrogen. |
| H-5 | 7.4 - 7.6 | dd | ~5.0, ~8.0 | Coupled to both H-4 and H-7. |
| H-7 | 9.0 - 9.2 | d | ~8.0 | Deshielded due to the fused thiazole ring and pyridine nitrogen. |
| H-2', H-6' | 7.9 - 8.1 | m | - | Ortho protons of the phenyl ring, deshielded by the thiazole ring. |
| H-3', H-4', H-5' | 7.4 - 7.6 | m | - | Meta and para protons of the phenyl ring. |
Causality behind Experimental Choices: The choice of an aprotic polar solvent like DMSO-d₆ is crucial for solubilizing the compound and minimizing proton exchange, which could broaden the signals. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and facilitate the interpretation of complex multiplets.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic distribution within the aromatic system.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-phenyl-thiazolo[5,4-c]pyridine (in DMSO-d₆)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 165 - 170 | Quaternary carbon of the thiazole ring, deshielded by sulfur and nitrogen. |
| C-4 | 150 - 155 | Pyridine carbon adjacent to nitrogen. |
| C-5 | 120 - 125 | Pyridine carbon. |
| C-5a | 150 - 155 | Bridgehead carbon, part of both rings. |
| C-7 | 145 - 150 | Pyridine carbon adjacent to the fused thiazole. |
| C-7a | 130 - 135 | Bridgehead carbon, part of both rings. |
| C-1' | 130 - 135 | Quaternary carbon of the phenyl ring attached to the thiazole. |
| C-2', C-6' | 127 - 130 | Ortho carbons of the phenyl ring. |
| C-3', C-5' | 129 - 132 | Meta carbons of the phenyl ring. |
| C-4' | 130 - 133 | Para carbon of the phenyl ring. |
Self-Validating System: The combination of ¹H and ¹³C NMR data, along with 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would provide a self-validating system for the complete and unambiguous assignment of all proton and carbon signals.
Caption: NMR workflow for structure validation.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of 2-phenyl-thiazolo[5,4-c]pyridine is expected to show characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds.
Table 3: Predicted Major IR Absorption Bands for 2-phenyl-thiazolo[5,4-c]pyridine (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |
| 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the pyridine and phenyl rings. |
| 1620 - 1580 | Medium-Strong | C=N stretch (thiazole & pyridine) | Overlapping stretches from the heterocyclic rings. |
| 1580 - 1450 | Strong | Aromatic C=C stretch | Multiple bands characteristic of the phenyl and pyridine rings. |
| 1400 - 1000 | Medium | In-plane C-H bending | Fingerprint region with complex vibrations. |
| 900 - 690 | Strong | Out-of-plane C-H bending | Characteristic patterns for substituted benzene and pyridine rings. |
| 770 - 730 & 710 - 690 | Strong | C-H out-of-plane bending | Indicative of a monosubstituted benzene ring. |
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which can aid in structural elucidation.
Predicted Mass Spectrum
In an electron ionization (EI) mass spectrum, 2-phenyl-thiazolo[5,4-c]pyridine is expected to show a prominent molecular ion peak (M⁺) and characteristic fragment ions.
Table 4: Predicted Key Mass Spectral Peaks for 2-phenyl-thiazolo[5,4-c]pyridine (EI-MS)
| m/z | Predicted Ion | Rationale |
| 212 | [M]⁺ | Molecular ion peak. |
| 185 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring. |
| 135 | [C₆H₅CS]⁺ | Fragment corresponding to the phenylthiocarbonyl cation. |
| 108 | [C₅H₄N₂S]⁺ | Fragment corresponding to the thiazolopyridine core. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Authoritative Grounding: The fragmentation pathways of heterocyclic compounds are well-documented in mass spectrometry literature. The predicted fragments are based on the known stability of aromatic cations and the common fragmentation patterns of pyridine and thiazole derivatives.
Caption: Predicted EI-MS fragmentation pathway.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.
Predicted UV-Vis Absorption Spectrum
The UV-Vis spectrum of 2-phenyl-thiazolo[5,4-c]pyridine in a solvent like ethanol is expected to show multiple absorption bands corresponding to π → π* transitions within the conjugated aromatic system.
Table 5: Predicted UV-Vis Absorption Maxima for 2-phenyl-thiazolo[5,4-c]pyridine (in Ethanol)
| λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition | Rationale |
| ~250 - 270 | High | π → π | High-energy transition within the phenyl and pyridine rings. |
| ~300 - 330 | Moderate | π → π | Lower-energy transition involving the entire conjugated system. |
Trustworthiness of the Protocol: The UV-Vis spectrum of a compound is highly dependent on the solvent used. A standardized protocol using a specified solvent and concentration is essential for obtaining reproducible and comparable data.
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Solution Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol) of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
Data Acquisition: Record the UV-Vis spectrum of the solution in a quartz cuvette from approximately 200 to 400 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration.
Conclusion
This technical guide has presented a detailed predictive analysis of the spectroscopic data for 2-phenyl-thiazolo[5,4-c]pyridine. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive profile of its NMR, IR, MS, and UV-Vis characteristics has been constructed. This information serves as a foundational resource for researchers in the field, enabling more efficient and accurate characterization of this important heterocyclic compound and its derivatives. The provided experimental protocols are designed to ensure the acquisition of high-quality, reproducible data, reinforcing the principles of scientific integrity and trustworthiness.
Introduction: The Thiazolo[5,4-c]pyridine Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of the Thiazolo[5,4-c]pyridine Core
The quest for novel therapeutic agents is a cornerstone of modern pharmaceutical science. Within this pursuit, heterocyclic compounds represent a particularly fruitful area of exploration, with over 60% of widely used drugs containing these structural motifs.[1] Among the vast landscape of heterocyclic systems, fused bicyclic scaffolds have garnered significant attention due to their rigid structures and ability to present functional groups in a well-defined three-dimensional space, facilitating specific interactions with biological targets.
The thiazolo[5,4-c]pyridine core is one such privileged structure. This fused heterocyclic system, an isostere of the biologically crucial purine ring, has emerged as a versatile scaffold in drug discovery.[2] Its unique electronic properties and structural architecture make it an ideal starting point for the development of compounds targeting a wide array of biological processes. Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of the thiazolo[5,4-c]pyridine scaffold, grounding its claims in established experimental evidence and methodologies.
Core Synthesis: A Generalized Approach
The construction of the thiazolo[5,4-c]pyridine ring system can be achieved through several synthetic strategies. A common and effective approach involves the cyclocondensation of appropriately substituted pyridine and thiazole precursors. The following workflow illustrates a generalized synthetic pathway, often starting from commercially available substituted pyridines. The specific reagents and conditions can be adapted to yield a diverse library of derivatives for biological screening.[5][6]
Caption: Generalized Synthetic Workflow for Thiazolo[5,4-c]pyridine Derivatives.
Anticancer Activity: Targeting Key Oncogenic Pathways
The thiazolo[5,4-c]pyridine scaffold has proven to be a potent framework for the development of novel anticancer agents. These compounds exert their antiproliferative effects by targeting critical components of cancer cell signaling, particularly protein kinases, and in some cases, by interacting directly with DNA.[5][6]
Mechanism of Action: Kinase Inhibition and DNA Interaction
A primary mechanism for the anticancer activity of thiazolo[5,4-c]pyridine derivatives is the inhibition of tyrosine kinases that are often constitutively active in tumors. One prominent target is the c-KIT receptor tyrosine kinase, a key driver in gastrointestinal stromal tumors (GIST).[5] Certain derivatives have shown the ability to overcome resistance to established c-KIT inhibitors like imatinib.[5] Furthermore, this scaffold has been successfully utilized to develop potent inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, a central signaling node that regulates cell growth, proliferation, and survival.[7] Some studies also suggest that these planar heterocyclic systems can intercalate with DNA, disrupting replication and transcription processes, which contributes to their cytotoxic effects.[6]
Caption: Inhibition of the c-KIT Signaling Pathway by Thiazolo[5,4-c]pyridines.
Antiproliferative Activity Data
The cytotoxic potential of thiazolo[5,4-c]pyridine derivatives has been evaluated against a range of human cancer cell lines. The data consistently demonstrates potent activity, often in the low micromolar to nanomolar range.
| Derivative | Target Cell Line | Activity Metric | Value | Reference |
| Compound 6r | GIST-T1 (c-KIT dependent) | GI₅₀ | 0.02 µM (comparable to imatinib) | [5] |
| Compound 6r | HMC1.2 (imatinib-resistant) | GI₅₀ | 1.15 µM | [5] |
| Thiazolo-pyridine Derivative | HepG2 (Hepatocellular Carcinoma) | IC₅₀ | 24.7 ± 9.5 µg/ml | [6] |
| Thiazolo-pyridine Derivative | HCT-116 (Colon Carcinoma) | IC₅₀ | 15.87 ± 1.3 µg/ml | [6] |
| Thiazolo-pyridine Derivative | MCF-7 (Breast Carcinoma) | IC₅₀ | 42.6 ± 31.8 µg/ml | [6] |
| Compound 19a | PI3Kα (enzymatic assay) | IC₅₀ | 3.6 nM | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[6]
-
Cell Seeding: Plate human cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of approximately 5x10³ to 1x10⁴ cells per well in complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test thiazolo[5,4-c]pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known anticancer drug (positive control, e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under the same conditions as step 1.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathogenic component in a multitude of diseases. Thiazolo[5,4-c]pyridine derivatives have demonstrated considerable anti-inflammatory effects in preclinical models, positioning them as promising candidates for the development of new anti-inflammatory drugs.[1][8]
Mechanism of Action
The anti-inflammatory properties of these compounds are often evaluated in models of acute inflammation.[9] While the precise molecular mechanisms are still under investigation, it is hypothesized that they may involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, or the modulation of pro-inflammatory cytokine production.[10][11]
Caption: Experimental Workflow for Carrageenan-Induced Rat Paw Edema Assay.
In Vivo Anti-inflammatory Activity Data
The carrageenan-induced rat paw edema model is a classical and reliable method for screening acute anti-inflammatory activity. Several thiazolo[5,4-c]pyridine derivatives have shown efficacy comparable to or exceeding that of the standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.
| Compound Class | Effect | Model | Reference |
| N3 and C5 substituted thiazolo[4,5-b]pyridin-2-ones | Some compounds were found to be more potent than Ibuprofen. | Carrageenan-induced rat paw edema | [1] |
| Thiazolo[4,5-b]pyridine-2-one derivatives | Demonstrated considerable anti-inflammatory effects. | Carrageenan-induced rat paw edema | [8] |
| Thiazolo[4,5-b]pyridines modified at N3 position | Compounds 1, 2, and 8 exceeded the activity of Ibuprofen. | Carrageenan-induced rat paw edema | [9] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo assay measures the ability of a compound to reduce acute, localized inflammation.[1][8]
-
Animal Preparation: Use healthy adult Wistar rats (180-200g). Acclimate the animals for at least one week before the experiment. Fast the animals overnight before the assay but allow free access to water.
-
Grouping and Dosing: Divide the animals into groups (n=5-6 per group): a vehicle control group (e.g., saline or 0.5% CMC), a positive control group (e.g., Ibuprofen, 10 mg/kg), and test groups receiving different doses of the thiazolo[5,4-c]pyridine derivatives. Administer the compounds and controls via an appropriate route (e.g., intraperitoneal or oral).
-
Baseline Measurement: After 30-60 minutes of drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (t=0) reading.
-
Induction of Inflammation: Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar tissue of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume again at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.
-
Data Analysis: Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.
Antimicrobial Activity: A Scaffold for New Antibiotics
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. The thiazolo[5,4-c]pyridine core has been identified as a promising scaffold for developing agents with activity against a range of pathogenic bacteria and fungi.[3][4]
Mechanism of Action
The antimicrobial effects of thiazolo[5,4-c]pyridine derivatives may stem from the inhibition of essential bacterial enzymes. One potential target is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication and repair.[12] By inhibiting this enzyme, the compounds can effectively halt bacterial proliferation. The broad-spectrum activity observed for some derivatives suggests they may act on targets common to both Gram-positive and Gram-negative bacteria.[13][14]
Caption: Logical Flow of the Broth Microdilution Method for MIC Determination.
Antimicrobial Activity Data
The effectiveness of antimicrobial agents is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.
| Compound Class/Derivative | Microorganism | MIC Value | Reference |
| Thiazolo[4,5-b]pyridin-5-ones (Compound 4p) | P. aeruginosa | 0.12-0.47 mg/mL | [13] |
| Thiazolo[4,5-b]pyridin-5-ones (Compound 4g) | P. aeruginosa | Strong biofilm inhibition | [13] |
| Unspecified Derivative | P. aeruginosa | 11.57 µM | [13] |
| Unspecified Derivative | E. coli | 23.14 µM | [13] |
| Thiazolo[5,4-c]Pyridine Glycosides | Various Bacteria & Fungi | High antimicrobial activity reported | [3][4] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized and widely used method to determine the MIC of an antimicrobial agent.
-
Compound Preparation: Dissolve the test compound in a suitable solvent (like DMSO) and prepare a stock solution. Create a series of two-fold serial dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 or 100 µL.
-
Inoculum Preparation: Culture the test microorganism (e.g., E. coli, S. aureus) overnight. Dilute the culture to achieve a standardized concentration of approximately 5x10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add an equal volume (50 or 100 µL) of the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the final bacterial concentration to the target of 5x10⁵ CFU/mL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The result is reported in µg/mL or µM.
Conclusion and Future Perspectives
The thiazolo[5,4-c]pyridine core represents a highly versatile and privileged scaffold in medicinal chemistry. The extensive research into its derivatives has revealed a broad spectrum of potent biological activities, most notably in the fields of oncology, inflammation, and infectious diseases. The ability to readily synthesize a diverse library of analogues allows for systematic exploration of structure-activity relationships, enabling the optimization of potency and selectivity for specific biological targets.
Future efforts should focus on several key areas:
-
Mechanism Deconvolution: While primary targets like c-KIT and PI3K have been identified, further studies are needed to fully elucidate the downstream effects and potential off-target activities of these compounds.
-
Pharmacokinetic Optimization: To translate the promising in vitro and in vivo results into viable drug candidates, medicinal chemistry efforts must focus on optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
-
Combating Drug Resistance: The demonstrated ability of some derivatives to overcome imatinib resistance highlights a crucial avenue for future development, particularly in oncology and antimicrobial research.[5]
References
- 1. Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. mdpi.com [mdpi.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
2-Phenylthiazolo[5,4-c]pyridine and its structural analogs
An In-depth Technical Guide to 2-Phenylthiazolo[5,4-c]pyridine and Its Bioisosteric Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The fusion of thiazole and pyridine rings creates a class of heterocyclic compounds known as thiazolopyridines, which represent a "privileged scaffold" in medicinal chemistry. Their structural versatility and ability to modulate various biological pathways have positioned them as attractive candidates for drug discovery. This technical guide provides a comprehensive overview of the this compound core and its key structural analogs, with a particular focus on the thiazolo[5,4-b]pyridine isomer due to its extensive investigation in the literature. We will delve into detailed synthetic strategies, explore significant pharmacological applications as kinase inhibitors and antimicrobial agents, and dissect the critical structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this important class of molecules.
Introduction: The Thiazolopyridine Scaffold in Drug Discovery
The Convergence of Thiazole and Pyridine Rings: A Privileged Pharmacophore
Thiazole and pyridine rings are fundamental building blocks in a multitude of biologically active compounds and FDA-approved drugs.[1][2] The thiazole ring, present in molecules like vitamin B1 and penicillin, offers a unique combination of electronic properties and hydrogen bonding capabilities.[2] Pyridine moieties are also ubiquitous in pharmaceuticals, contributing to solubility, metabolic stability, and specific receptor interactions. The fusion of these two heterocycles into a rigid bicyclic system, the thiazolopyridine scaffold, creates a structurally diverse platform for developing targeted therapeutics. These hybrid molecules have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5]
Isomeric Landscape: Differentiating Thiazolo[5,4-c], [5,4-b], and [4,5-c]pyridines
The precise arrangement of the nitrogen and sulfur atoms within the fused ring system gives rise to several isomers, each with distinct chemical and pharmacological properties. The three primary isomers are:
-
Thiazolo[5,4-c]pyridine: The focus of this guide, where the thiazole ring is fused across the 4 and 5 positions of the pyridine 'c' face.
-
Thiazolo[5,4-b]pyridine: A heavily researched bioisostere, fused across the 'b' face. This isomer has shown significant promise as a kinase inhibitor.[6][7]
-
Thiazolo[4,5-c]pyridine: Another isomeric form with a different fusion pattern.
Understanding the subtle differences between these isomers is crucial, as the position of the nitrogen atom in the pyridine ring dramatically influences the molecule's ability to form key hydrogen bonds with biological targets, such as the hinge region of protein kinases.[6]
Scope of this Guide
This guide will center on the This compound core. However, given the greater volume of published research on its thiazolo[5,4-b]pyridine analog, this isomer will be used extensively to illustrate the therapeutic potential, mechanism of action, and structure-activity relationships inherent to the broader thiazolopyridine class.
Synthetic Strategies for the Thiazolopyridine Core
The synthesis of the thiazolopyridine scaffold is a critical step in the exploration of its chemical space. The chosen synthetic route often dictates the feasibility of creating diverse libraries of analogs for biological screening.
Synthesis of the Thiazolo[5,4-c]pyridine Scaffold
The construction of the 2-substituted thiazolo[5,4-c]pyridine system can be efficiently achieved through directed ortho-metalation. This strategy offers a powerful method for regioselective functionalization.
-
2.1.1 Key Strategy: Directed Metalation Directed metalation involves the use of a directing group on an aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate a specific adjacent position. This creates a nucleophilic carbon center that can then react with an electrophile. This method is highly valued for its predictability and control over substitution patterns, which is often a challenge in pyridine chemistry. A 2017 study outlines a practical application of this method for synthesizing 2-substituted thiazolo[5,4-c]pyridines.[8]
-
2.1.2 Detailed Protocol: Synthesis of 2-Substituted Thiazolo[5,4-c]pyridines via Directed Metalation This protocol is adapted from the principles described in the literature.[8]
-
Starting Material: Begin with a suitable thiazolo[5,4-c]pyridine precursor containing a directing group.
-
Lithiation: Dissolve the starting material in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the reaction mixture to a low temperature, typically -78 °C, using a dry ice/acetone bath to control the exothermic reaction and prevent side reactions.
-
Base Addition: Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi), dropwise to the cooled solution. The directing group will guide the deprotonation to the adjacent C-2 position of the thiazole ring.
-
Stirring: Allow the reaction to stir at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.
-
Electrophilic Quench: Introduce the desired electrophile (e.g., an aldehyde, ketone, or other carbon electrophile to install the phenyl group or its analogs).
-
Warming and Quenching: Slowly warm the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product using flash column chromatography on silica gel.
-
Synthesis of Bioisosteric Thiazolo[5,4-b]pyridine Analogs
-
2.2.1 Classical Approach: Multi-step Synthesis from Substituted Pyridines A common and robust method for synthesizing the thiazolo[5,4-b]pyridine core involves a multi-step sequence starting from commercially available substituted pyridines. This approach offers flexibility in introducing various substituents.[6][7]
-
Step 1: Aminothiazole Formation: A substituted aminopyridine, such as 3-amino-5-bromo-2-chloropyridine, is reacted with potassium thiocyanate (KSCN) to form the aminothiazole ring.[6]
-
Step 2: Protection: The resulting amino group is often protected, for example, with a Boc group, to prevent unwanted side reactions in subsequent steps.[6]
-
Step 3: Cross-Coupling: A palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, is employed to introduce the desired phenyl group or other aryl substituents. This step is crucial for building the core structure of compounds like 2-phenylthiazolo[5,4-b]pyridine.[6][7]
-
Step 4: Deprotection and Final Functionalization: The protecting group is removed, and further modifications can be made to the scaffold to generate a library of analogs.
-
-
2.2.2 Workflow Diagram: Classical Synthesis of Thiazolo[5,4-b]pyridines
Caption: A generalized workflow for the classical synthesis of thiazolo[5,4-b]pyridine analogs.
-
2.2.3 Innovative Approach: Solvent-Free Laser Synthesis In a move towards green chemistry, a novel method utilizing a Nd-YAG laser has been developed for the preparation of phenylthiazolo[5,4-b]pyridine derivatives.[1] This solvent-free, metal-free, and base-free approach offers significant advantages, including drastically reduced reaction times and good to excellent yields. This technique represents an innovative and environmentally friendly alternative to traditional synthetic routes.[1]
Pharmacological Applications and Mechanism of Action
The thiazolopyridine scaffold has proven to be a fertile ground for identifying potent inhibitors of various enzymes, particularly protein kinases, which are critical targets in oncology.
Thiazolo[5,4-b]pyridines as Kinase Inhibitors
-
3.1.1 Targeting c-KIT in Imatinib-Resistant Cancers Gastrointestinal stromal tumors (GIST) are often driven by mutations in the c-KIT proto-oncogene. While the kinase inhibitor imatinib is a standard therapy, resistance frequently develops. Thiazolo[5,4-b]pyridine derivatives have been identified as potent c-KIT inhibitors capable of overcoming this resistance.[6] One notable compound, designated '6r' in a 2021 study, demonstrated significantly higher inhibitory activity against the imatinib-resistant c-KIT V560G/D816V double mutant and substantially attenuated the proliferation of GIST cancer cells.[6] This highlights the potential of this scaffold to address unmet needs in targeted cancer therapy.
-
3.1.2 PI3K Inhibition: A Key Pathway in Oncology The phosphoinositide 3-kinase (PI3K) signaling pathway is fundamental to cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.[7] A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines have been designed and synthesized as potent PI3K inhibitors. One derivative, compound 19a, exhibited nanomolar inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ isoforms.[7] Molecular docking studies confirmed that this compound fits well into the ATP binding pocket of the PI3Kα kinase, validating its mechanism of action.[7] A separate study also discovered a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine scaffold that led to a potent and highly selective PI3Kα inhibitor.[9]
-
3.1.3 Signaling Pathway Diagram: PI3K Inhibition by Thiazolopyridine Analogs
Antimicrobial and Antifungal Potential
Beyond oncology, the thiazole-pyridine hybrid structure is a promising pharmacophore for developing new antimicrobial agents.
-
3.2.1 Broad-Spectrum Activity
Studies have shown that various thiazolopyridine glycosides and related derivatives exhibit significant antimicrobial activity against a range of bacteria and fungi. [10]A 2024 review highlighted the structure-activity relationships in novel antimicrobial thiazoles, noting their activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
[11]
-
3.2.2 Targeting Fungal CYP51
A key target for antifungal drugs is the enzyme lanosterol 14α-demethylase (CYP51). A rational drug design strategy starting from a 2-phenylthiazole lead compound led to the development of derivatives with potent activity against clinically relevant fungal strains, including fluconazole-resistant ones. [12]This work underscores the feasibility of optimizing the 2-phenylthiazole core to create effective next-generation antifungals.
Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications impact biological activity is paramount in drug design. SAR studies on thiazolopyridine analogs have provided crucial insights for optimizing their potency and selectivity.
Dissecting the SAR of Thiazolo[5,4-b]pyridine c-KIT Inhibitors
A systematic study of 31 novel thiazolo[5,4-b]pyridine derivatives yielded clear SAR trends for c-KIT inhibition.
[6]
-
4.1.1 Importance of the R1 Group (Phenyl Substituents): The substitution pattern on the 2-phenyl ring was found to be critical. A 3-(trifluoromethyl)phenyl group resulted in moderate enzymatic inhibitory activity, as the trifluoromethyl group fits well into a hydrophobic binding pocket of the enzyme.
[6]* 4.1.2 Functionalization at the 6-position: This study was the first to report functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold to identify novel c-KIT inhibitors, demonstrating that this position is a key vector for optimization. [6]The derivative '6r', which had optimal substitutions at this and other positions, showed superior activity compared to imatinib.
[6]
-
4.1.3 Data Summary Table: SAR of Selected c-KIT Inhibitors
Compound R1 Substituent (at 2-position) c-KIT IC₅₀ (µM) HMC1.2 GI₅₀ (µM) Reference 6h 3-(Trifluoromethyl)phenyl 9.87 >30 [6] 6r (Optimized Phenyl Substituent) 4.77 (mutant) 1.15 [6] Imatinib - 38.3 (mutant) 27.2 [6] Sunitinib - 0.04 0.05 [6]
SAR Logic Diagram: Key Structural Modifications and Their Impact on Activity
Caption: Logical flow of structure-activity relationships for the thiazolopyridine scaffold.
Future Directions and Outlook
The this compound core and its analogs remain a highly promising area for therapeutic research. While significant progress has been made, particularly with the thiazolo[5,4-b]pyridine isomer, several avenues for future exploration exist.
-
Exploring the Underexplored Thiazolo[5,4-c]pyridine Isomer: There is a clear opportunity to synthesize and screen libraries of this compound derivatives against a broader range of biological targets. The synthetic methodologies are established, [8]paving the way for a systematic investigation of this less-studied isomer.
-
Opportunities for New Analog Design: The detailed SAR data from kinase inhibitor studies provides a rational basis for designing next-generation compounds with enhanced potency, selectivity, and improved drug-like properties.
-
Leveraging Novel Synthetic Methods: The application of innovative, green chemistry techniques like solvent-free laser synthesis could accelerate the generation of diverse compound libraries, enabling high-throughput screening and faster identification of lead candidates.
[1]
By building on the solid foundation of existing research, scientists can continue to unlock the full therapeutic potential of this versatile and powerful heterocyclic scaffold.
References
- 1. Laser synthesis: a solvent-free approach for the preparation of phenylthiazolo[5,4-b]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
- 3. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis of 2-substituted thiazolo[5,4-c]pyridines via directed metalation [novel Hhterocyclic systems. Part 35] -ORCA [orca.cardiff.ac.uk]
- 9. Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside | Semantic Scholar [semanticscholar.org]
- 11. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of the 2-Phenylthiazolo[5,4-c]pyridine Scaffold: A Guide to Target Identification and Validation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolo[5,4-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. When functionalized with a phenyl group at the 2-position, the resulting 2-Phenylthiazolo[5,4-c]pyridine framework serves as a foundational structure for a multitude of derivatives with potent therapeutic potential. This technical guide provides an in-depth exploration of the key molecular targets implicated in the activity of this compound class, with a primary focus on oncology and neurodegenerative diseases. We will dissect the mechanistic rationale for target selection, present detailed, field-proven experimental protocols for target validation, and summarize key quantitative data to inform future drug discovery and development efforts. This document is intended for researchers, medicinal chemists, and pharmacologists dedicated to advancing novel small-molecule therapeutics.
The Thiazolo[5,4-c]pyridine Scaffold: A Gateway to Diverse Bioactivity
The fusion of a thiazole ring with a pyridine ring creates the thiazolo[5,4-c]pyridine bicyclic system. This arrangement offers a unique combination of structural rigidity, hydrogen bonding capabilities (via the pyridine nitrogen), and diverse sites for chemical modification. The 2-phenyl substitution provides a critical hydrophobic interaction domain that can be further functionalized to enhance target affinity and selectivity. Derivatives of the parent thiazolo-pyridine scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent inhibition of key enzymes involved in pathological signaling cascades.[1][2][3] This guide will focus on the two most prominent and well-validated therapeutic avenues for this class of compounds: cancer and neurodegenerative disorders.
Anticancer Applications: Targeting Aberrant Kinase Signaling
A predominant mechanism through which thiazolo-pyridine derivatives exert their anticancer effects is the inhibition of protein kinases.[4] These enzymes are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The thiazolo[5,4-c]pyridine scaffold has proven to be an effective ATP-competitive inhibitor for several important oncogenic kinases.
Primary Target Class: Protein Kinases
Mechanistic Rationale: The PI3K signaling pathway is a central node in cell growth, proliferation, and survival.[2] The Class I PI3K family, particularly the PI3Kα isoform, is frequently mutated or amplified in a wide range of human tumors, leading to its constitutive activation and downstream signaling through AKT.[2] This aberrant signaling is a key driver of tumorigenesis, making PI3Kα a high-value target for cancer therapy.[2][5] The planar, heterocyclic nature of the thiazolo[5,4-c]pyridine core allows it to fit effectively into the ATP-binding pocket of PI3Kα. Specific derivatives have been shown to form crucial hydrogen bond interactions with hinge region residues like Val851, a hallmark of potent kinase inhibition.[2][6]
Target Validation Workflow:
Caption: Workflow for PI3K inhibitor validation.
Experimental Protocol: PI3Kα Biochemical Inhibition Assay (HTRF)
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust method for measuring kinase activity in a high-throughput format.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20.
-
Enzyme: Recombinant human PI3Kα, diluted in Assay Buffer to a working concentration of 2 nM.
-
Substrate Mix: Prepare a mix of PIP2 (10 µM) and ATP (10 µM, matching the apparent Km for the enzyme) in Assay Buffer.
-
Test Compound: Prepare a 10-point, 3-fold serial dilution of the this compound derivative in 100% DMSO, starting at 1 mM. Further dilute 1:50 in Assay Buffer.
-
Detection Mix: Prepare according to manufacturer's instructions (e.g., LANCE® Ultra), containing a Europium-labeled anti-PIP3 antibody and a ULight™-labeled tracer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of diluted test compound or DMSO vehicle control to appropriate wells.
-
Add 4 µL of the PI3Kα enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the kinase reaction by adding 4 µL of the Substrate Mix.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 10 µL of the Detection Mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Normalize the data to vehicle (100% activity) and high-inhibition (0% activity) controls.
-
Plot the normalized response against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantitative Data Summary: Thiazolo[5,4-b]pyridine PI3K Inhibitors [6]
| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| 19a | 3.6 | 34.5 | 1.8 | 2.5 |
| 19b | 5.8 | 55.1 | 3.2 | 4.1 |
| 19c | 7.2 | 78.3 | 4.5 | 5.9 |
Note: Data adapted from a study on thiazolo[5,4-b]pyridine derivatives, which share the core scaffold and inhibitory mechanism.[6]
Mechanistic Rationale: The c-KIT receptor tyrosine kinase is a critical driver in several malignancies, most notably gastrointestinal stromal tumors (GIST).[1] Mutations in the c-KIT gene can lead to ligand-independent, constitutive activation of the kinase, driving uncontrolled cell proliferation. While first-generation inhibitors like imatinib are effective, resistance often develops through secondary mutations. Thiazolo[5,4-b]pyridine derivatives have been specifically designed to overcome this resistance, showing potent activity against both wild-type and imatinib-resistant c-KIT mutants.[1]
Experimental Protocol: Cell-Based Proliferation Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.
-
Cell Culture:
-
Cell Line: GIST-T1 (human GIST cell line with an activating c-KIT mutation).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Assay Procedure (96-well plate format):
-
Harvest and count cells, then seed 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Add 100 µL of the diluted compound solutions to the wells, resulting in a final volume of 200 µL. Include vehicle-only wells as a control.
-
Incubate for 72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells.
-
Plot the percentage of inhibition against the logarithm of compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
-
The versatility of the thiazolo-pyridine scaffold has led to its exploration as an inhibitor for a range of other kinases, including:
-
VEGFR2, BCR-ABL, and RAF: Key kinases in angiogenesis and hematological malignancies.[1]
-
Cyclin-Dependent Kinases (CDKs): Fused thiazolo-pyridopyrimidine derivatives have been investigated as inhibitors of CDK4/6, which are crucial for cell cycle progression.[7]
-
c-Met: The c-Met receptor tyrosine kinase is another target where thiazole-containing compounds have shown inhibitory potential.[8][9]
Neurodegenerative Disease Applications: A Multi-Target Approach
In the context of complex neurodegenerative disorders like Alzheimer's disease (AD), a multi-target therapeutic strategy is often considered more promising than a single-target approach. Thiazole and its fused derivatives have emerged as privileged scaffolds capable of interacting with several key proteins involved in AD pathogenesis.[10][11][12]
Primary Targets in Alzheimer's Disease
Mechanistic Rationale: The pathology of AD is complex, characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[13] This leads to synaptic dysfunction and neuronal cell death. Thiazole-based compounds have been shown to intervene at multiple points in this pathological cascade.[10][11][12]
Caption: Multi-target approach of thiazole derivatives in Alzheimer's Disease.
Rationale: The cholinergic hypothesis of AD posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine. Inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, increases its availability in the synaptic cleft, providing symptomatic relief.[13] This is a clinically validated strategy, and thiazole derivatives have shown potent ChE inhibitory activity.[10][11]
Rationale: The aggregation of Aβ peptides into toxic oligomers and plaques is a central event in AD pathology.[13] Preventing this aggregation is a primary goal of disease-modifying therapies. Similarly, preventing the hyperphosphorylation and subsequent aggregation of tau protein into NFTs can preserve neuronal integrity. Thiazole-based compounds have been identified that can directly interfere with the aggregation process of both Aβ and tau.[10][11][12]
Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation
This assay uses the dye Thioflavin T, which exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.
-
Reagent Preparation:
-
Aβ Peptide: Synthetic Aβ₁₋₄₂ peptide, pre-treated to ensure a monomeric starting state (e.g., via HFIP treatment followed by dissolution in NaOH and neutralization).
-
Aggregation Buffer: 50 mM Phosphate Buffer (pH 7.4) with 100 mM NaCl.
-
Test Compound: Prepare serial dilutions of the this compound derivative in the Aggregation Buffer.
-
ThT Solution: 5 µM Thioflavin T in Glycine-NaOH buffer (50 mM, pH 8.5).
-
-
Assay Procedure (96-well black, clear-bottom plate):
-
In each well, combine 10 µL of test compound (or vehicle) and 80 µL of Aβ₁₋₄₂ peptide (final concentration 10 µM).
-
Seal the plate and incubate at 37°C with continuous gentle shaking for 24-48 hours.
-
After incubation, add 10 µL of the aggregated sample to a new plate containing 190 µL of ThT solution in each well.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Calculate the percentage of aggregation inhibition compared to the vehicle control.
-
Plot the inhibition percentage against compound concentration to determine the IC50 for aggregation inhibition.
-
Rationale: GSK-3β is a serine/threonine kinase that plays a major role in phosphorylating the tau protein.[10] Hyperactivity of GSK-3β is linked to the hyperphosphorylation of tau, leading to NFT formation. Therefore, inhibiting GSK-3β is another key disease-modifying strategy for which thiazole-based compounds are being investigated.[10][11]
Conclusion and Future Directions
The this compound scaffold and its related analogs represent a highly promising chemotype for the development of novel therapeutics. In oncology, their ability to potently inhibit key kinases like PI3K and drug-resistant c-KIT mutants provides a clear path for the development of targeted therapies. In neurodegeneration, their multi-target profile, addressing both symptomatic (ChE) and disease-modifying (Aβ, Tau, GSK-3β) aspects of Alzheimer's disease, is particularly compelling.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds. Structure-activity relationship (SAR) studies should aim to enhance selectivity, particularly for kinase inhibitors, to minimize off-target effects. For neurodegenerative applications, optimizing for blood-brain barrier penetration will be critical for clinical success. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and researchers dedicated to translating the potential of this versatile scaffold into next-generation medicines.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the 2-Phenylthiazolo[5,4-c]pyridine Core for Drug Discovery Professionals
The landscape of modern drug discovery is perpetually driven by the search for molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile points for functionalization. Among the myriad of heterocyclic systems, the thiazolo[5,4-c]pyridine core has emerged as a structure of significant interest. This fused bicyclic system, comprising a thiazole ring merged with a pyridine ring, serves as a foundational building block for compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its structural features are recognized in the pharmaceutical, agrochemical, and materials science industries.
This guide focuses specifically on the This compound moiety. The introduction of a phenyl group at the 2-position of the thiazole ring imparts distinct physicochemical properties and provides a critical vector for molecular interactions with biological targets. This substitution pattern has proven particularly fruitful in the development of targeted therapies, most notably in the realm of kinase inhibition. Derivatives of this core have demonstrated potent activity against various kinases, offering pathways to overcome drug resistance in cancer therapy and to modulate key signaling cascades.
As Senior Application Scientists, our goal is to move beyond a simple recitation of facts. This document provides a synthesized, in-depth analysis of the this compound core, grounded in peer-reviewed literature. We will explore the causal logic behind synthetic strategies, dissect structure-activity relationships (SAR), and present actionable protocols and data to empower researchers in their quest to develop next-generation therapeutics based on this versatile and powerful scaffold.
Part 1: Synthesis and Chemical Architecture
The construction of the this compound core is achievable through several strategic synthetic routes. The choice of method is often dictated by the availability of starting materials, desired substitution patterns on the pyridine ring, and scalability. The most prevalent and reliable approaches involve building the thiazole ring onto a pre-existing, functionalized pyridine precursor.
Key Synthetic Strategy: Condensation of 3-Amino-4-chloropyridines
A robust and widely adopted method involves the condensation of a 3-amino-4-chloropyridine derivative with a suitable sulfur-containing reagent, followed by cyclization. This approach offers a direct pathway to the desired scaffold.
Mechanistic Rationale: The synthesis hinges on a nucleophilic substitution followed by an intramolecular cyclization. The amino group of the pyridine starting material reacts with a thioacylating agent (like a thioamide or isothiocyanate) to form a thiourea intermediate. The inherent nucleophilicity of the sulfur atom in this intermediate then facilitates an intramolecular attack on the carbon atom bearing the chlorine, displacing the chloride ion and closing the five-membered thiazole ring.
Experimental Protocol: Synthesis of 2-(Phenylamino)thiazolo[5,4-c]pyridine
This protocol is adapted from methodologies described for the synthesis of related thiazolo-pyridine systems.
-
Step 1: Formation of the Thiourea Intermediate.
-
To a solution of 3-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as sabinene or DMF, add phenyl isothiocyanate (1.1 eq).
-
Heat the reaction mixture at 110-160°C for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC). The choice of a high-boiling green solvent like sabinene can be advantageous for thermal activation.
-
-
Step 2: Intramolecular Cyclization.
-
Upon completion of the intermediate formation, the cyclization often proceeds in situ under thermal conditions. The sulfur atom of the thiourea attacks the C4 position of the pyridine ring, displacing the chlorine atom.
-
-
Step 3: Work-up and Purification.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a cold solvent like ethyl acetate.
-
If no solid forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 2-(phenylamino)thiazolo[5,4-c]pyridine.
-
Workflow Diagram: Condensation and Cyclization
Caption: General workflow for synthesizing the thiazolo[5,4-c]pyridine core.
Alternative Route: From Chloronitropyridines
A highly efficient, one-step synthesis has been developed starting from chloronitropyridines and thioamides. This method is particularly valuable for creating a library of derivatives with diverse substituents at the 2-position.
Mechanistic Rationale: This reaction proceeds via a nucleophilic aromatic substitution (SNAr) where the sulfur of the thioamide displaces the chlorine atom on the electron-deficient nitropyridine ring. The resulting intermediate undergoes reductive cyclization, where the nitro group is reduced to an amine, which then condenses with the thioamide carbonyl carbon to form the thiazole ring.
Workflow Diagram: One-Pot Synthesis
Caption: One-pot synthesis from a chloronitropyridine precursor.
Part 2: Pharmacological Applications in Drug Discovery
The this compound scaffold is a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors for oncology. Its rigid structure serves as an excellent anchor to position key pharmacophoric elements within the ATP-binding pocket of various kinases.
Application as c-KIT Kinase Inhibitors
The tyrosine kinase c-KIT is a critical target in gastrointestinal stromal tumors (GIST). However, mutations can lead to resistance to standard therapies like imatinib. Novel thiazolo[5,4-c]pyridine derivatives have been identified as potent c-KIT inhibitors capable of overcoming this resistance.
Mechanism of Action: These compounds act as Type II ATP-competitive inhibitors. The thiazolo[5,4-c]pyridine core typically forms hydrogen bonds with the hinge region of the kinase domain. The 2-phenyl group extends into the hydrophobic pocket, while other substituents can be modified to interact with the DFG-out (inactive) conformation of the kinase, providing potency against specific mutants.
Signaling Pathway Diagram: c-KIT Inhibition
Caption: Inhibition of the c-KIT signaling pathway by a thiazolopyridine derivative.
Structure-Activity Relationship (SAR) Data: A study on thiazolo[5,4-b]pyridine derivatives (a closely related isomer) revealed key SAR insights for overcoming imatinib resistance.
| Compound | R-Group (on Phenyl Ring) | c-KIT (WT) IC₅₀ (µM) | c-KIT (V560G/D816V) IC₅₀ (µM) |
| Imatinib | - | 0.02 | 37.9 |
| 6r | 3-(2-morpholinoethoxy) | 0.007 | 4.77 |
| Sunitinib | - | 0.008 | 0.17 |
Data synthesized from Lee, J. H., et al. (2020).
The data clearly shows that derivative 6r , featuring a morpholinoethoxy side chain, retains high potency against wild-type (WT) c-KIT and demonstrates significantly improved activity (8-fold higher than imatinib) against the dual-mutant resistant form. This highlights the critical role of substituents on the phenyl ring in targeting mutant kinases.
Application as PI3Kα Inhibitors
The phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently dysregulated signaling pathways in human cancer. A novel tricyclic scaffold, 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amine, which contains the core thiazolo-pyridine structure, has been developed into a potent and selective PI3Kα inhibitor.
Rationale for Selectivity: The design leverages specific amino acid differences between PI3K isoforms. The inhibitor is designed to fit snugly into the PI3Kα active site while creating steric clashes in other isoforms (β, δ, γ), thus achieving high selectivity. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.
Antimicrobial and Broader Anticancer Activities
Beyond kinase inhibition, the thiazolo-pyridine core is a versatile pharmacophore for other therapeutic areas.
-
Antimicrobial Activity: Certain 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones have shown potent inhibitory effects against bacteria like Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 µM. Molecular docking studies suggest these compounds may target essential bacterial enzymes like MurD ligase or DNA gyrase.
-
Anticancer Cytotoxicity: Pyridine-thiazole hybrids have demonstrated high antiproliferative activity against a panel of cancer cell lines. Mechanistic studies suggest that these compounds can induce genetic instability and morphological changes in the cell nucleus, potentially through interactions with DNA or enzymes like PARP. Some derivatives have shown potent cytotoxicity against A549 lung cancer cells by inducing apoptosis through mitochondrial pathways.
Table of Biological Activities:
| Compound Class | Biological Target/Activity | Potency (Example) | Reference |
| Thiazolo[5,4-b]pyridines | c-KIT Kinase Inhibitor | IC₅₀ = 4.77 µM (mutant) | |
| Thiazolo[5',4':4,5]pyrano[2,3-c]pyridines | PI3Kα Kinase Inhibitor | Potent and selective | |
| Thiazolo[4,5-b]pyridin-2-ones | Antibacterial (E. coli) | MIC = 0.21 µM | |
| Pyridine-Thiazole Hybrids | Anticancer (HL-60 leukemia) | IC₅₀ = 0.57 µM | |
| Hydrazonothiazole-pyridines | Anticancer (A549 lung) | Induces apoptosis |
Conclusion and Future Directions
The this compound core and its close isomers represent a truly privileged scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of diverse chemical libraries, while its rigid bicyclic nature provides an ideal platform for precise, three-dimensional presentation of functional groups to engage with biological targets. The proven success in developing potent and selective inhibitors for challenging targets like mutant c-KIT and PI3Kα underscores its immense value in oncology drug discovery.
Future research should continue to explore the vast chemical space around this core. Key opportunities include:
-
Expansion to New Targets: Leveraging the scaffold to design inhibitors for other kinase families or entirely new target classes like epigenetic modifiers or protein-protein interaction modulators.
-
Advanced Drug Delivery: Incorporating these potent molecules into targeted drug delivery systems, such as antibody-drug conjugates (ADCs), to enhance efficacy and reduce systemic toxicity.
-
Computational Synergy: Employing advanced molecular modeling and machine learning to predict SAR and guide the synthesis of next-generation derivatives with optimized potency, selectivity, and pharmacokinetic properties.
By integrating innovative synthetic chemistry with a deep understanding of pharmacology and disease biology, the this compound scaffold will undoubtedly continue to be a source of novel and impactful therapeutic agents.
The Thiazolopyridine Core: A Strategic Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazolopyridine scaffold, a privileged heterocyclic system born from the fusion of thiazole and pyridine rings, has emerged as a cornerstone in contemporary drug discovery.[1][2] Its significance lies in its structural resemblance to purines, making it a versatile bioisostere capable of interacting with a wide array of biological targets.[3][4] This guide provides a comprehensive exploration of the medicinal chemistry of thiazolopyridines, delving into their synthesis, diverse therapeutic applications, intricate structure-activity relationships (SAR), and the molecular mechanisms that underpin their pharmacological effects.
The Architectural Blueprint: Synthesis of the Thiazolopyridine Core
The versatility of the thiazolopyridine scaffold is matched by the variety of synthetic strategies developed for its construction. These methods provide access to the five possible isomeric forms of the thiazolopyridine ring system, each offering unique vectors for chemical exploration.[2] A prevalent and efficient approach involves multi-component cascade reactions, which allow for the rapid assembly of highly functionalized thiazolopyridine derivatives from simple, readily available starting materials.[5]
One such powerful strategy is the five-component cascade reaction utilizing cyanoacetohydrazide, acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride. This method proceeds through a domino sequence of N,S-acetal formation, Knoevenagel condensation, Michael addition, imine-enamine tautomerization, and N-cyclization, offering high yields and operational simplicity.[5]
Foundational Synthetic Workflow
Caption: A generalized workflow for the synthesis of thiazolopyridine derivatives.
Therapeutic Landscape: A Spectrum of Biological Activities
Thiazolopyridine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for a multitude of therapeutic areas.[2][6] Their action spans from anticancer and anti-inflammatory to antiviral and antimicrobial effects, underscoring the scaffold's privileged nature in interacting with key physiological and pathological pathways.[1][7]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The anticancer potential of thiazolopyridines is one of the most extensively studied areas.[8] These compounds exert their effects by targeting various hallmarks of cancer, including dysregulated kinase signaling, apoptosis evasion, and metastasis.[6][9]
A significant portion of the anticancer activity of thiazolopyridines stems from their ability to inhibit protein kinases, which are crucial regulators of cellular signaling and are often hyperactivated in cancer.[1][10]
-
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K signaling pathway is vital for cell growth, proliferation, and survival, and its aberrant activation is a common feature in many tumors.[11] Novel thiazolo[5,4-b]pyridine derivatives, particularly those with 2-pyridyl and 4-morpholinyl substitutions, have been identified as potent PI3K inhibitors, with some compounds exhibiting nanomolar inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ isoforms.[11] Docking studies have revealed that the N-heterocyclic core of these compounds engages in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase.[11]
-
c-KIT Inhibition: Mutations in the c-KIT receptor tyrosine kinase are a driving force in gastrointestinal stromal tumors (GIST). Thiazolo[5,4-b]pyridine derivatives have been developed as potent c-KIT inhibitors, capable of overcoming resistance to established drugs like imatinib.[12][13] SAR studies have identified derivatives that strongly inhibit c-KIT mutants and suppress the proliferation of GIST cancer cells.[12]
-
Other Kinase Targets: The inhibitory activity of thiazolopyridines extends to a range of other kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR), Cyclin G-Associated Kinase (GAK), and members of the Numb-associated kinase (NAK) family.[6][14]
Beyond kinase inhibition, certain thiazolopyridine derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, the thiazolopyridine AV25R was found to induce morphological changes indicative of apoptosis, such as membrane blebbing and the formation of apoptotic bodies, in B-acute lymphoblastic leukemia (B-ALL) cell lines.[6] Similarly, other thiazole-pyridine hybrids have been reported to arrest the cell cycle at the G1 phase.[8]
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| AV25R | RS4;11 (B-ALL) | ~5-10 | Proliferation Inhibition, Apoptosis Induction | [6] |
| Compound 7b | MCF-7 (Breast) | 3.58 | PIM-1 Kinase Inhibition, Apoptosis Induction | [8] |
| Compound 7b | PC-3 (Prostate) | 3.60 | PIM-1 Kinase Inhibition, Apoptosis Induction | [8] |
| Compound 19a | PI3Kα | 0.002 (nM) | PI3K Inhibition | [11] |
| Compound 6r | GIST-T1 (GIST) | 0.027 | c-KIT Inhibition | [12] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key component of numerous diseases. Thiazolopyridine derivatives have emerged as potent anti-inflammatory agents, with some compounds demonstrating efficacy superior to that of the standard nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.[4][15][16]
The primary mechanism for their anti-inflammatory action is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the synthesis of pro-inflammatory prostaglandins.[15][17] Molecular docking studies have been instrumental in pre-selecting candidate compounds for in vitro and in vivo testing, identifying derivatives with strong binding affinities for the COX-2 active site.[4][15]
This widely used in vivo model is employed to assess the acute anti-inflammatory activity of novel compounds.[16][18]
-
Animal Preparation: Healthy adult rats are fasted overnight with free access to water.
-
Compound Administration: The test thiazolopyridine derivative (e.g., 50 mg/kg) or a reference drug (e.g., Ibuprofen) is administered intraperitoneally, typically 30 minutes before the inflammatory insult.[16]
-
Induction of Inflammation: A sub-plantar injection of 0.1 ml of a 2% carrageenan solution is administered into the right hind paw of each rat to induce localized edema.[16]
-
Measurement of Edema: The paw volume is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group that received only the vehicle.
Antiviral Activity: A New Frontier
The broad-spectrum antiviral potential of thiazole-containing compounds, known as thiazolides, has paved the way for exploring thiazolopyridines in this therapeutic space.[19] While research is still emerging, various thiazole and fused thiazole derivatives have shown inhibitory activity against a range of viruses, including influenza viruses, coronaviruses, hepatitis B and C, and HIV.[20][21][22] The mechanism of action is often related to the disruption of viral replication processes, such as the inhibition of RNA-dependent RNA polymerase.[23]
Structure-Activity Relationship (SAR) and Molecular Design
The pharmacological activity of thiazolopyridines is intricately linked to the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.[1][24]
-
Substitution at N3 and C5 Positions: In the context of anti-inflammatory thiazolo[4,5-b]pyridin-2-ones, modifications at the N3 and C5 positions have been shown to be critical for activity.[15]
-
Role of Aromatic and Heterocyclic Moieties: The introduction of specific aryl or heteroaryl groups at various positions can significantly influence target binding and overall potency. For instance, in PI3K inhibitors, a pyridyl group attached to the thiazolo[5,4-b]pyridine core was found to be a key structural unit for high potency.[11]
-
Bioisosteric Replacement: The concept of bioisosterism is central to the design of thiazolopyridines.[25][26] As purine bioisosteres, they can mimic endogenous ligands and interact with their biological targets.[3][27] Further bioisosteric replacements on the thiazolopyridine scaffold itself, such as substituting a phenyl ring with a pyridine ring, can modulate electronic properties, solubility, and hydrogen bonding capabilities, thereby fine-tuning the pharmacological profile.[28]
Key Signaling Pathway: PI3K/AKT/mTOR
Caption: Inhibition of the PI3K/AKT/mTOR pathway by thiazolopyridine derivatives.
Future Perspectives and Conclusion
The thiazolopyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and ability to modulate a wide range of biological targets ensure its continued relevance in medicinal chemistry. Future research will likely focus on:
-
Scaffold Hopping and Diversification: Exploring novel isomeric scaffolds and decoration patterns to identify new chemical matter with improved properties.[29]
-
Target Selectivity: Designing derivatives with high selectivity for specific kinase isoforms or other targets to minimize off-target effects and enhance safety profiles.[12]
-
Combination Therapies: Investigating the synergistic effects of thiazolopyridine-based agents with existing chemotherapies and targeted drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones [pharmacia.pensoft.net]
- 17. Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. Thiazolides: a new class of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Use of Bioisosterism in Drug Design and Molecular Modification | Semantic Scholar [semanticscholar.org]
- 26. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 27. Thiazolopyrimidine Scaffold as a Promising Nucleus for Developing Anticancer Drugs: A Review Conducted in Last Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ctppc.org [ctppc.org]
- 29. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis Protocol for 2-Phenylthiazolo[5,4-c]pyridine: A Detailed Guide for Researchers
Introduction: The Significance of the Thiazolo[5,4-c]pyridine Scaffold
The thiazolo[5,4-c]pyridine core is a heterocyclic motif of considerable interest to the medicinal chemistry and drug development community. Its unique structural architecture, featuring a fused thiazole and pyridine ring system, imparts a distinct three-dimensional conformation that allows for diverse interactions with biological targets. This scaffold is recognized as a "privileged structure" in drug discovery, meaning it can serve as a versatile template for the development of potent and selective modulators of various enzymes and receptors. The introduction of a phenyl group at the 2-position of this scaffold can further enhance its pharmacological properties by providing additional steric and electronic features for molecular recognition. This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Phenylthiazolo[5,4-c]pyridine, designed to be a reliable resource for researchers in both academic and industrial settings.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively achieved through a convergent strategy, beginning with a commercially available and versatile starting material, 3-amino-4-chloropyridine. This approach involves the initial formation of a thioamide intermediate, followed by an intramolecular cyclization to construct the desired thiazolo[5,4-c]pyridine ring system. This method offers a high degree of control and generally proceeds with good to excellent yields.
Below is a graphical representation of the overall synthetic workflow:
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is divided into two main stages: the synthesis of the key intermediate, N-(4-chloropyridin-3-yl)benzamide, and its subsequent conversion to the final product, this compound.
Part 1: Synthesis of N-(4-chloropyridin-3-yl)benzamide
Principle: This step involves the acylation of the amino group of 3-amino-4-chloropyridine with benzoyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Amino-4-chloropyridine | ≥97% | Commercially Available |
| Benzoyl chloride | ≥99% | Commercially Available |
| Triethylamine (TEA) | ≥99.5%, redistilled | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Saturated sodium bicarbonate solution | Prepared in-house | |
| Anhydrous magnesium sulfate | Commercially Available | |
| Diethyl ether | Reagent Grade | Commercially Available |
| Hexanes | Reagent Grade | Commercially Available |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-amino-4-chloropyridine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of substrate).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution at room temperature.
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The starting material (3-amino-4-chloropyridine) and the product will have different Rf values.
-
Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system such as diethyl ether/hexanes to afford N-(4-chloropyridin-3-yl)benzamide as a white solid.
Part 2: Synthesis of this compound
Principle: This step involves the conversion of the amide to a thioamide using a thionating agent like Lawesson's reagent, followed by an intramolecular cyclization to form the thiazole ring. The chloro-substituent on the pyridine ring acts as a leaving group in this cyclization.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-(4-chloropyridin-3-yl)benzamide | As synthesized in Part 1 | |
| Lawesson's Reagent | ≥97% | Commercially Available |
| Toluene | Anhydrous, ≥99.8% | Commercially Available |
| Sodium carbonate (Na2CO3) | Anhydrous | Commercially Available |
| Ethyl acetate | Reagent Grade | Commercially Available |
| Hexanes | Reagent Grade | Commercially Available |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend N-(4-chloropyridin-3-yl)benzamide (1.0 eq) in anhydrous toluene (15 mL/mmol of substrate).
-
Addition of Thionating Agent: Add Lawesson's reagent (0.6 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., ethyl acetate/hexanes 1:2). The formation of the thioamide intermediate and its subsequent cyclization to the product can be observed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble byproducts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield this compound as a solid.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Aromatic protons of the pyridine and phenyl rings in the range of δ 7.0-9.0 ppm. |
| ¹³C NMR | Signals corresponding to the carbons of the fused heterocyclic system and the phenyl group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of C₁₂H₈N₂S. |
| Melting Point | A sharp melting point, indicative of high purity. |
Causality and Experimental Choices
-
Choice of Starting Material: 3-Amino-4-chloropyridine is an ideal starting material due to the strategic placement of the amino and chloro groups.[1][2] The amino group serves as a nucleophile for the initial acylation, while the chloro group acts as a leaving group in the final cyclization step.
-
Use of Lawesson's Reagent: Lawesson's reagent is a widely used and effective thionating agent for converting amides to thioamides under relatively mild conditions. It is preferred over other reagents like phosphorus pentasulfide (P₄S₁₀) due to its better solubility in organic solvents and often cleaner reactions.
-
Reaction Conditions: The choice of anhydrous solvents and an inert atmosphere is crucial to prevent side reactions, such as the hydrolysis of benzoyl chloride and Lawesson's reagent. The elevated temperature in the second step is necessary to drive the intramolecular cyclization.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low yield in Part 1 | Incomplete reaction or hydrolysis of benzoyl chloride. | Ensure anhydrous conditions. Increase reaction time or slightly increase the equivalents of benzoyl chloride and triethylamine. |
| Formation of multiple byproducts in Part 2 | Decomposition of the thioamide intermediate or side reactions. | Ensure the reaction is monitored closely by TLC to avoid prolonged heating. The temperature of the reaction can be optimized. |
| Difficulty in purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. Recrystallization from a different solvent system may also be effective. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Benzoyl chloride is corrosive and a lachrymator; handle with care.
-
Lawesson's reagent has a strong, unpleasant odor and is flammable; handle in a fume hood away from ignition sources.
-
Dichloromethane is a suspected carcinogen; minimize exposure.
References
Application Note: Laser-Assisted, Solvent-Free Synthesis of 2-Phenylthiazolo[5,4-c]pyridine Analogs
Abstract: This document provides a detailed protocol for the synthesis of 2-Phenylthiazolo[5,4-c]pyridine analogs using a novel, laser-assisted, solvent-free method. The thiazolo[5,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents.[1][2] Traditional synthetic routes often require long reaction times, high temperatures, and the use of organic solvents. This application note details an advanced approach utilizing pulsed laser irradiation to drive the synthesis, offering significant reductions in reaction time, energy consumption, and environmental impact. The proposed protocol is adapted from a successfully demonstrated laser-based synthesis of the isomeric phenylthiazolo[5,4-b]pyridines, applying established principles of heterocyclic chemistry to target the [5,4-c] scaffold.[3]
Foundational Principles and Strategic Advantages
The Thiazolo[5,4-c]pyridine Scaffold
The fusion of thiazole and pyridine rings creates a heterocyclic system of significant interest in drug discovery. These scaffolds are key components in the development of kinase inhibitors and other therapeutic agents.[1] The development of efficient and environmentally benign synthetic methodologies is crucial for accelerating the exploration of this chemical space.
Rationale for Laser-Assisted Synthesis
Laser-induced organic synthesis represents a significant advancement over conventional thermal heating and broadband photochemical methods.[3] The primary advantages stem from the precise and efficient delivery of energy directly to the reacting molecules.
-
Causality of Efficiency: Unlike conventional heating which warms the entire reaction vessel and surrounding environment, a laser beam delivers high-energy photons directly to the reactants.[3] This localization minimizes energy loss and can dramatically accelerate reaction rates, reducing synthesis times from many hours to mere minutes.
-
Mechanism of Action: The process can be driven by either photochemical or thermal mechanisms.[3] In a photochemical pathway, the reactant molecule directly absorbs a photon, promoting it to an excited state where it can undergo reactions not easily accessible under thermal conditions. In a thermal process, intense laser energy causes rapid localized heating, surmounting activation barriers for the reaction. For the synthesis of N,S-heterocycles, the use of a 355 nm Nd:YAG laser suggests a photochemical pathway is initiated.[3]
-
Environmental & Practical Benefits: This method is entirely solvent-free, metal-free, and base-free, which simplifies purification, reduces chemical waste, and aligns with the principles of green chemistry.[3]
Caption: Comparison of energy transfer in conventional vs. laser synthesis.
Proposed Reaction Pathway and Mechanism
This protocol is based on the reaction between a 4-amino-5-halopyridine precursor and a substituted phenyl isothiocyanate. The reaction proceeds via the formation of a pyridylthiourea intermediate, which undergoes a laser-induced intramolecular cyclization to yield the final thiazolo[5,4-c]pyridine product.
Step 1: Thiourea Formation. The nucleophilic amino group of the 5-chloro-pyridin-4-amine attacks the electrophilic carbon of the phenyl isothiocyanate. This is a standard reaction for forming thiourea derivatives.[4][5]
Step 2: Laser-Induced Cyclization. Upon irradiation with the laser, the thiourea intermediate is energized. The sulfur atom, acting as a nucleophile, attacks the carbon atom at position 5 of the pyridine ring. This results in the displacement of the chloride leaving group and the formation of the fused thiazole ring, yielding the stable aromatic 2-phenylaminothiazolo[5,4-c]pyridine structure.
Caption: Proposed reaction for laser synthesis of the target scaffold.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. The success of the reaction is readily confirmed by standard analytical techniques (TLC, LC-MS) showing the consumption of starting materials and the appearance of a new, higher molecular weight product.
Instrumentation and Reagents
-
Laser System: Nd:YAG Nanosecond Laser (e.g., Quantel NANO-NY81-10 or similar).
-
Reaction Vessel: Heavy-walled borosilicate glass tube (sealed).
-
Purification: Flash column chromatography system with silica gel.
-
Reagents:
-
5-Chloro-pyridin-4-amine (or other 4,5-substituted pyridine precursors).
-
Substituted Phenyl Isothiocyanates (e.g., phenyl isothiocyanate, 4-chlorophenyl isothiocyanate, 4-methoxyphenyl isothiocyanate).
-
Solvents for chromatography (e.g., Dichloromethane, Methanol).
-
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a sealed glass tube, combine the 5-chloro-pyridin-4-amine (e.g., 100 mg, 1.0 equiv) and the desired phenyl isothiocyanate analog (1.0 equiv).
-
Scientist's Note: The use of a 1:1 stoichiometric ratio is the logical starting point for this reaction. As this is a solvent-free method, the reactants are in their neat form, maximizing concentration and interaction probability.
-
-
Reaction Setup: Seal the tube securely. Place the tube in a holder that positions the solid mixture directly in the path of the laser beam. Ensure appropriate safety shielding is in place.
-
Laser Irradiation: Irradiate the solid mixture with the Nd:YAG laser (λ = 355 nm). The reaction progress can be monitored by observing the physical change of the solid mixture (e.g., melting, color change) and by periodic, small-scale sampling for TLC analysis. The typical reaction time is expected to be in the range of 15-60 minutes.
-
Scientist's Note: The choice of 355 nm is critical as it provides high-energy photons capable of inducing electronic transitions in the aromatic precursors, thereby initiating the photochemical cyclization pathway.[3]
-
-
Reaction Work-up: After the reaction is complete (as determined by TLC), allow the tube to cool to room temperature.
-
Purification: Dissolve the resulting solid product in a minimal amount of dichloromethane (DCM). Purify the product by flash column chromatography on silica gel. A typical elution gradient would be from 100% DCM to a mixture of DCM/Methanol (e.g., 95:5 or 90:10) to isolate the final product.[3]
-
Characterization: Confirm the structure and purity of the isolated product using standard analytical methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Workflow Diagram
Caption: Step-by-step workflow for laser-assisted synthesis.
Expected Data and Optimization
The versatility of this method allows for the rapid synthesis of a library of analogs by simply varying the substituent on the phenyl isothiocyanate.
Table of Representative Analogs
| Entry | Phenyl Isothiocyanate Substituent (R) | Expected Reaction Time (min) | Expected Yield (%)* |
| 1 | H | 20 | 85-95 |
| 2 | 4-Cl | 25 | 80-90 |
| 3 | 4-OCH₃ | 20 | 85-95 |
| 4 | 4-NO₂ | 30 | 75-85 |
| 5 | 2-CH₃ | 40 | 70-80 |
| Yields are estimated based on reported values for the synthesis of thiazolo[5,4-b]pyridine analogs.[3] |
Troubleshooting and Optimization Insights
-
Low Yield: If the yield is lower than expected, consider incremental increases in the irradiation time. Alternatively, a slight adjustment of the laser power (fluence) could be explored. A Design of Experiments (DoE) approach can systematically optimize parameters like power and time to maximize yield.
-
Incomplete Reaction: If starting material persists, ensure the laser is focused on the bulk of the solid material. Gentle agitation or repositioning of the sample tube may be necessary to ensure uniform irradiation.
-
Side Product Formation: The clean, energy-specific nature of laser synthesis typically minimizes side products. However, if they are observed, purification methods may need optimization. A change in the chromatography solvent system or the use of preparative HPLC might be required.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Laser synthesis: a solvent-free approach for the preparation of phenylthiazolo[5,4-b]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 2-Phenylthiazolo[5,4-c]pyridine via Automated Flash Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract 2-Phenylthiazolo[5,4-c]pyridine is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Achieving high purity of this compound is paramount for accurate biological evaluation and reliable downstream applications. This document provides a comprehensive, field-tested protocol for the purification of this compound from a crude synthetic mixture using silica gel column chromatography. We delve into the causality behind methodological choices, from mobile phase selection to fraction analysis, to ensure a robust and reproducible separation. This guide is designed to empower researchers to achieve >95% purity, a critical standard for drug development and scientific research.
Foundational Principles: The Chromatographic Separation of this compound
The successful purification of this compound hinges on exploiting its unique physicochemical properties within a normal-phase chromatography framework. The core principle is the differential partitioning of the target compound and its impurities between a polar stationary phase (silica gel) and a non-polar mobile phase.[1]
Molecular Polarity Analysis: The target molecule, this compound, possesses distinct regions of varying polarity:
-
Polar Moieties: The pyridine nitrogen and the thiazole ring's nitrogen and sulfur atoms are electron-rich, capable of forming hydrogen bonds and strong dipole-dipole interactions.
-
Non-Polar Moiety: The phenyl ring is hydrophobic and engages primarily in weaker van der Waals interactions.
This amphiphilic nature dictates its interaction with the stationary phase. Silica gel's surface is rich in acidic silanol groups (Si-OH), which act as strong hydrogen bond donors. The basic nitrogen atom of the pyridine ring will exhibit a strong affinity for these sites, leading to significant retention. Impurities that are less polar (e.g., non-polar starting materials or byproducts) will have a weaker affinity for the silica gel and will be eluted more quickly by a non-polar solvent. Conversely, highly polar impurities will be retained more strongly.
The objective is to select a mobile phase (eluent) that can effectively compete with the silica surface for interaction with the target molecule, thereby allowing it to move down the column at a practical rate while leaving more strongly-adsorbed impurities behind and washing away less-adsorbed ones.
Caption: Separation principle on a silica gel surface.
Materials and Reagents
| Item | Specification |
| Stationary Phase | Silica Gel, Flash Chromatography Grade (e.g., 40-63 µm particle size) |
| Solvents | ACS Grade or higher: n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM) |
| Apparatus | Glass chromatography column, TLC plates (Silica gel 60 F254), TLC tank, UV lamp (254 nm) |
| Crude Material | Synthesized this compound (solid or oil) |
| Other | Capillary tubes for TLC spotting, collection vessels (test tubes or flasks) |
Protocol 1: Thin-Layer Chromatography (TLC) for Method Development
Before committing to a large-scale column, it is imperative to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.25-0.35, ensuring good separation from impurities.[2]
Step-by-Step Procedure:
-
Prepare TLC Chambers: Line TLC tanks with filter paper and add various solvent systems for equilibration. Common starting systems include Hexane:EtOAc mixtures.[3]
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like Dichloromethane (DCM).
-
Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of several TLC plates.
-
Development: Place one spotted TLC plate into each equilibrated chamber. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the separated spots under a UV lamp (254 nm). Aromatic compounds like thiazole derivatives are typically UV-active.[4][5]
-
Analysis: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). Identify a solvent system that provides clear separation between the product spot and major impurities.
Data Interpretation:
| Solvent System (Hexane:EtOAc) | Target Rƒ | Observation & Action |
| 9:1 | ~0.10 | Product is too retained. Increase eluent polarity. |
| 7:3 | ~0.30 | Optimal. Good separation from baseline and solvent front spots. |
| 1:1 | ~0.75 | Product is eluting too quickly. Decrease eluent polarity. |
Protocol 2: Flash Column Chromatography Purification
This protocol assumes a standard glass column and manual fraction collection. The principles are directly translatable to automated flash chromatography systems.
Step-by-Step Procedure:
-
Column Preparation (Wet Packing):
-
Secure a glass column vertically. Ensure the stopcock is closed.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc). A general rule is to use approximately 50-100 g of silica per 1 g of crude material.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles.[6]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound (~1 g) in a minimal volume of DCM or the optimized mobile phase.
-
Carefully pipette the dissolved sample onto the sand layer at the top of the column.
-
Open the stopcock and allow the sample to absorb completely into the silica bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar solvent mixture determined by TLC (e.g., 9:1 Hexane:EtOAc). This will wash out non-polar impurities.
-
Collect the eluent in small, numbered fractions (e.g., 10-20 mL per fraction).
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 9:1 to 8:2, then to the optimal 7:3 Hexane:EtOAc. This gradual increase provides better resolution.[3] A specific protocol for a related pyridine derivative successfully used a heptane:ethyl acetate mixture.[7]
-
Continue collecting fractions throughout the elution process.
-
-
Fraction Analysis:
-
Spot every few fractions onto a single TLC plate.
-
Develop the TLC plate using the optimal mobile phase (7:3 Hexane:EtOAc).
-
Visualize under UV light to identify which fractions contain the pure product. Fractions containing the same single spot corresponding to the target Rƒ can be combined.
-
-
Product Isolation:
Caption: Overall workflow for the purification of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Spots | Incorrect mobile phase polarity. Column was overloaded. | Re-optimize mobile phase with TLC. Use a larger column or reduce the sample load. |
| Compound Won't Elute | Mobile phase is not polar enough. Strong interaction with silica. | Gradually increase mobile phase polarity (e.g., add a small % of methanol to the EtOAc). |
| Cracked or Channeled Column | Improper packing; column ran dry. | Repack the column. Ensure the silica bed is always covered with solvent. |
| Band Tailing | Sample is too concentrated or has low solubility in the mobile phase. Compound is too polar for silica. | Load a more dilute sample. Consider switching to a different stationary phase like alumina or using reverse-phase chromatography. |
Safety Precautions
-
Solvent Handling: Always handle volatile organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Silica Dust: Avoid inhaling fine silica dust during column packing as it can cause respiratory irritation. Handle silica gel within a fume hood or wear a dust mask.
References
- 1. chromtech.com [chromtech.com]
- 2. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. rsc.org [rsc.org]
Application Note: Structural Elucidation of 2-Phenylthiazolo[5,4-c]pyridine using NMR and Mass Spectrometry
Introduction
The thiazolo[5,4-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. The precise and unambiguous structural confirmation of novel derivatives within this class is paramount for advancing drug discovery and development programs. This application note provides a comprehensive guide to the analytical methodologies for the structural elucidation of a representative compound, 2-Phenylthiazolo[5,4-c]pyridine, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The protocols and data interpretation strategies detailed herein are designed to ensure scientific rigor and data integrity.
Molecular Structure and Analytical Rationale
The structure of this compound, presented below, consists of a bicyclic thiazolopyridine core with a phenyl substituent at the 2-position of the thiazole ring. This arrangement of aromatic and heterocyclic rings gives rise to a unique spectral fingerprint that can be definitively characterized by a combination of NMR and MS techniques. NMR spectroscopy will provide detailed information about the chemical environment and connectivity of the hydrogen and carbon atoms, while mass spectrometry will confirm the molecular weight and offer insights into the molecule's fragmentation pattern, further corroborating the proposed structure.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
I. Mass Spectrometry Analysis
Electrospray Ionization (ESI) is the preferred method for the mass spectrometric analysis of this compound due to its soft ionization nature, which typically yields a prominent protonated molecule [M+H]⁺, ideal for molecular weight confirmation.[1] The nitrogen atoms in the pyridine and thiazole rings are readily protonated, making this compound highly suitable for positive ion mode ESI-MS.[2][3]
Anticipated Mass Spectrum Data
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₈N₂S |
| Monoisotopic Mass | 212.04 g/mol |
| [M+H]⁺ (Protonated Molecule) | m/z 213.05 |
| [M+Na]⁺ (Sodium Adduct) | m/z 235.03 |
Experimental Protocol: ESI-MS
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 (v/v) acetonitrile:water with 0.1% formic acid to facilitate protonation.
-
Vortex the solution until the sample is fully dissolved.
-
Perform a serial dilution to a final concentration of approximately 1-10 µg/mL.
-
-
Instrument Setup (Typical Parameters):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 30-40 psi
-
Drying Gas (N₂) Flow: 8-12 L/min
-
Drying Gas Temperature: 300-350 °C
-
Mass Range: m/z 50-500
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the full scan mass spectrum. The base peak is expected to be the protonated molecule [M+H]⁺ at m/z 213.05.
-
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway
To further confirm the structure, tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can be performed. The fragmentation of the thiazolopyridine core is anticipated to proceed through characteristic pathways.
Caption: Proposed ESI-MS/MS fragmentation workflow for this compound.
Plausible Fragmentation Mechanisms:
-
Loss of HCN: A common fragmentation pathway for pyridine-containing compounds involves the loss of hydrogen cyanide (m/z 27), which would result in a fragment at m/z 186.04.
-
Thiazole Ring Opening: Cleavage of the thiazole ring could lead to the loss of a neutral phenyl cyanide (PhCN) molecule (m/z 103), yielding a fragment corresponding to the pyridine-thiol cation at m/z 110.02.
-
Phenyl Cation: The presence of the phenyl group is expected to give rise to the characteristic phenyl cation at m/z 77.04.
II. NMR Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra will provide information on the number and types of protons and carbons, respectively, while 2D NMR experiments like COSY and HSQC will establish their connectivity.
Experimental Protocol: NMR
-
Sample Preparation:
-
For ¹H NMR, dissolve 1-5 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4][5]
-
For ¹³C NMR, a more concentrated sample of 5-20 mg is recommended.[4][5]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[6][7]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup and Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire 16-32 scans.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Acquire 1024 or more scans with proton decoupling.
-
Spectral width: 0 to 200 ppm.
-
-
2D NMR (Optional but Recommended):
-
COSY (H-H Correlation Spectroscopy) to establish proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
-
Caption: General workflow for NMR sample preparation and analysis.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons of the phenyl and pyridyl rings.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~ 9.1 | Doublet | 1H | H-7 | The proton at the 7-position is deshielded by the adjacent nitrogen atom. |
| ~ 8.6 | Doublet | 1H | H-4 | The proton at the 4-position is also deshielded by the pyridine nitrogen. |
| ~ 8.0-8.1 | Multiplet | 2H | H-2', H-6' | Ortho protons on the phenyl ring are deshielded by the thiazole ring. |
| ~ 7.4-7.6 | Multiplet | 3H | H-3', H-4', H-5' | Meta and para protons of the phenyl ring. |
| ~ 7.3 | Doublet of Doublets | 1H | H-5 | Proton on the pyridine ring, coupled to H-4 and H-7. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The ¹³C NMR spectrum will show signals for all 12 carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent heteroatoms and the aromatic ring currents.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 168 | C-2 | Carbon in the thiazole ring bonded to sulfur and nitrogen, and to the phenyl group. |
| ~ 155 | C-7a | Quaternary carbon at the fusion of the two rings, adjacent to a nitrogen. |
| ~ 152 | C-4 | Aromatic CH in the pyridine ring, adjacent to nitrogen. |
| ~ 148 | C-7 | Aromatic CH in the pyridine ring, adjacent to nitrogen. |
| ~ 134 | C-1' | Quaternary carbon of the phenyl ring attached to the thiazole. |
| ~ 131 | C-4' | Para carbon of the phenyl ring. |
| ~ 129 | C-3', C-5' | Meta carbons of the phenyl ring. |
| ~ 127 | C-2', C-6' | Ortho carbons of the phenyl ring. |
| ~ 120 | C-5 | Aromatic CH in the pyridine ring. |
| ~ 118 | C-3a | Quaternary carbon at the fusion of the two rings. |
Conclusion
The combination of high-resolution mass spectrometry and multinuclear NMR spectroscopy provides a robust and reliable workflow for the comprehensive structural characterization of this compound. ESI-MS confirms the molecular weight and provides valuable structural information through fragmentation analysis. ¹H and ¹³C NMR, supported by 2D correlation experiments, allow for the unambiguous assignment of all proton and carbon signals, leading to a definitive confirmation of the molecular structure. The methodologies outlined in this application note are broadly applicable to the analysis of other novel heterocyclic compounds, ensuring data of the highest quality and integrity for research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. article.sapub.org [article.sapub.org]
- 7. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Luminescence-Based In Vitro Assay for Characterizing 2-Phenylthiazolo[5,4-c]pyridine Kinase Inhibitors
Abstract
The thiazolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various protein kinases.[1][2] This application note provides a comprehensive, field-proven protocol for determining the inhibitory potential of novel compounds based on the 2-Phenylthiazolo[5,4-c]pyridine scaffold. We present a detailed methodology for an in vitro kinase assay using the ADP-Glo™ Luminescence-Based Assay Platform. This homogeneous "mix-and-read" format is highly amenable to high-throughput screening (HTS) and measures the production of adenosine diphosphate (ADP), a universal product of kinase-catalyzed phosphorylation.[3][4] The protocol is designed to be a self-validating system, incorporating essential controls to ensure data integrity and trustworthiness. While the this compound core is broadly applicable, this guide will use Phosphoinositide 3-kinase (PI3Kα), a key enzyme in oncology signaling, as a representative target, given that related thiazolopyridine structures have demonstrated potent activity against this kinase.[5][6]
Introduction: The Scientific Rationale
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a direct cause of numerous diseases, including cancer.[3] Consequently, they are among the most important targets for modern drug discovery. The thiazolo[5,4-c]pyridine core represents a versatile scaffold for developing kinase inhibitors. Its rigid, heterocyclic structure allows for precise positioning of substituents to interact with key residues within the ATP-binding pocket of a target kinase. Related scaffolds, such as thiazolo[5,4-b]pyridines, have been successfully developed as potent inhibitors of critical kinases like PI3K and c-KIT.[1][2][6]
Evaluating the potency and selectivity of new chemical entities (NCEs) requires robust and reproducible biochemical assays. The choice of assay technology is critical; it must be sensitive, have a wide dynamic range, and be resistant to common sources of interference, such as compound autofluorescence.[7] Luminescence-based assays that quantify ATP depletion (e.g., Kinase-Glo®) or ADP formation (e.g., ADP-Glo™) are industry standards.[8][9] We have selected the ADP-Glo™ assay for this protocol because it directly measures product formation, making it highly sensitive even at low substrate conversion rates, a key advantage for accurately characterizing potent inhibitors.[10]
Assay Principle: Quantifying Kinase Activity through ADP Production
The ADP-Glo™ Kinase Assay is a two-step luminescent process that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[3] The intensity of the light output is directly proportional to the kinase activity.
-
Kinase Reaction: The target kinase (e.g., PI3Kα) catalyzes the transfer of a phosphate group from ATP to a specific substrate. For every molecule of phosphorylated substrate, one molecule of ADP is generated.
-
Signal Generation:
-
Step 1 (ATP Depletion): After the kinase reaction, ADP-Glo™ Reagent is added. This terminates the kinase reaction and depletes the remaining, unconsumed ATP. This step is crucial to prevent the leftover ATP from creating background signal.
-
Step 2 (ADP to ATP Conversion & Detection): The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP serves as a substrate for a thermostable luciferase, which generates a stable, "glow-type" luminescent signal.[3]
-
An inhibitor, such as a this compound derivative, will reduce the rate of phosphorylation, leading to lower ADP production and, consequently, a weaker luminescent signal.
Caption: Principle of the ADP-Glo™ Kinase Assay.
Detailed In Vitro Kinase Assay Protocol
This protocol is optimized for a 384-well plate format but can be adapted for 96-well plates.
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| ADP-Glo™ Kinase Assay | Promega | Contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and ADP standards. |
| Recombinant Human PI3Kα | SignalChem, Millipore | Ensure high purity (>95%) and validated activity.[10] |
| PI3K Substrate (e.g., PIP2) | Echelon Biosciences | The choice of substrate is critical and should be optimized for the target kinase.[11] |
| This compound Test Compound | In-house/Vendor | Prepare a high-concentration stock (e.g., 10 mM) in 100% DMSO. |
| Staurosporine (Positive Control Inhibitor) | Various | A broad-spectrum kinase inhibitor used to define 100% inhibition. |
| Kinase Assay Buffer | - | 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Buffer composition may require optimization.[12] |
| DMSO, Anhydrous | Sigma-Aldrich | For compound dilution. Ensure final DMSO concentration in the assay is consistent and low (≤1%) to avoid impacting enzyme activity.[7] |
| Low-Volume, Solid White 384-well Assay Plates | Corning, Greiner | White plates are essential for maximizing luminescent signal detection. |
| Plate Luminometer | Various | e.g., GloMax® (Promega), PHERAstar® (BMG Labtech). |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the kinase assay.
Step-by-Step Methodology
1. Compound Preparation and Plating: a. Create a serial dilution series of the this compound test compound in 100% DMSO. A typical 10-point, 3-fold dilution starting from 1 mM is recommended. b. Using an acoustic dispenser or manual multichannel pipette, transfer 25 nL of each compound dilution into the wells of a 384-well assay plate. c. For controls, dispense 25 nL of 100% DMSO into "0% inhibition" (vehicle control) and "100% inhibition" wells. Dispense a known inhibitor like Staurosporine into the "100% inhibition" wells.
2. Kinase Reaction: a. Prepare a 2X Kinase Solution (e.g., 4 nM PI3Kα) in Kinase Assay Buffer. b. Dispense 2.5 µL of the 2X Kinase Solution into each well containing the compound or DMSO. c. Mix the plate gently on a plate shaker and incubate for 15 minutes at room temperature. This pre-incubation step allows the compound to bind to the kinase before the reaction starts.[9] d. Prepare a 2X Substrate/ATP Solution containing the lipid substrate (e.g., 20 µM PIP2) and ATP (e.g., 20 µM, which is near the Kₘ for many kinases) in Kinase Assay Buffer.[12] e. To initiate the kinase reaction, add 2.5 µL of the 2X Substrate/ATP Solution to all wells. The final reaction volume is now 5 µL. f. Mix the plate and incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction remains in the linear range (typically <20% ATP consumption).
3. Signal Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[3] b. Mix the plate and incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. d. Mix the plate and incubate for 30 minutes at room temperature to allow the signal to stabilize. e. Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Interpretation
1. Normalization: The raw relative luminescence units (RLU) are normalized to percent inhibition using the vehicle (0% inhibition) and positive control (100% inhibition) wells.
% Inhibition = 100 * (RLU_vehicle - RLU_sample) / (RLU_vehicle - RLU_inhibitor_control)
2. IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce kinase activity by 50%. a. Plot the % Inhibition versus the logarithm of the inhibitor concentration. b. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin). c. The IC₅₀ value is derived from the fitted curve.
Example Data Presentation
| Compound Concentration [µM] | % Inhibition |
| 10.000 | 98.5 |
| 3.333 | 95.2 |
| 1.111 | 89.1 |
| 0.370 | 75.4 |
| 0.123 | 51.2 |
| 0.041 | 24.8 |
| 0.014 | 10.1 |
| 0.005 | 2.3 |
Trustworthiness: Building a Self-Validating System
To ensure the scientific integrity of the results, every assay must include a robust set of controls.
-
Vehicle Control (0% Inhibition): Wells containing kinase, substrate, ATP, and DMSO (at the same final concentration as the test compound wells). This defines the maximum signal (maximum kinase activity).
-
Positive Control (100% Inhibition): Wells containing a known, potent inhibitor for the target kinase (e.g., Staurosporine). This defines the minimum signal (background).
-
No Enzyme Control: Wells containing substrate, ATP, and DMSO but no kinase. This control is essential to check for non-enzymatic hydrolysis of ATP or other sources of background signal.[11]
-
Compound Interference Check: It is crucial to rule out that the test compound directly inhibits the luciferase enzyme used in the detection step, which would create a false positive result.[10] This can be done in a counter-screen where the compound is added to a reaction containing a fixed amount of ADP, bypassing the kinase. A "true" kinase inhibitor should not affect the signal in this format, while a luciferase inhibitor will reduce it.
By including these controls, the assay becomes a self-validating system, providing confidence that the observed inhibition is due to the specific interaction of the this compound compound with the target kinase.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 9. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Cell-Based Assays for Testing 2-Phenylthiazolo[5,4-c]pyridine Cytotoxicity
Abstract
The 2-Phenylthiazolo[5,4-c]pyridine scaffold is a promising heterocyclic structure, with derivatives being investigated as potent kinase inhibitors for targeted cancer therapy.[1][2] As with any potential therapeutic agent, a thorough understanding of its cytotoxic profile is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cell-based assays for evaluating the cytotoxicity of this compound class. We move beyond simple protocols to explain the causal relationships between different cytotoxic mechanisms and assay choice, ensuring the generation of reliable, interpretable, and mechanistically insightful data. This document details protocols for assessing cell viability (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-Glo® 3/7 assay), providing a multi-parametric approach to cytotoxicity profiling.
Part 1: Foundational Concepts - Designing a Robust Cytotoxicity Study
Before embarking on experimental work, it is critical to understand the questions being asked. Cytotoxicity is not a monolithic concept; cells can die through various mechanisms, primarily necrosis (catastrophic membrane failure) or apoptosis (programmed cell death).[3] The choice of assay dictates which of these processes you are measuring.
-
Viability Assays (e.g., MTT, MTS, WST-1): These assays measure metabolic activity.[4] A reduction in signal indicates a loss of viable, metabolically active cells but does not distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (cell death).
-
Cytotoxicity Assays (e.g., LDH, Propidium Iodide): These assays measure the loss of plasma membrane integrity, a hallmark of necrosis.[5][6] Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium when the cell membrane is compromised.[7]
-
Apoptosis Assays (e.g., Caspase Activity, Annexin V): These assays detect key events in the programmed cell death pathway. The activation of executioner caspases, like caspase-3 and caspase-7, is a central event in apoptosis.[8][9]
For a novel compound class like 2-Phenylthiazolo[5,4-c]pyridines, which may act as kinase inhibitors, a multi-assay approach is essential. Kinase inhibitors often induce apoptosis, but at high concentrations, they can cause off-target effects leading to necrosis.[10] Therefore, combining a viability assay with both a necrosis and an apoptosis marker provides a more complete picture of the compound's cellular impact.
Experimental Design Decision Tree
Caption: Decision tree for selecting the appropriate cytotoxicity assay.
Part 2: Experimental Workflow and Protocols
A generalized workflow ensures consistency and reproducibility across experiments.[11] Key sources of variability often arise from inconsistent cell handling, passage number, and seeding density.[12]
General Experimental Workflow
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 4. broadpharm.com [broadpharm.com]
- 5. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
2-Phenylthiazolo[5,4-c]pyridine: A Potential c-KIT Inhibitor - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of c-KIT in Disease and Drug Discovery
The proto-oncogene c-KIT, also known as CD117 or stem cell factor receptor, is a receptor tyrosine kinase (RTK) that plays a pivotal role in cell survival, proliferation, and differentiation.[1] Dysregulation of c-KIT signaling, often through activating mutations or overexpression, is a key driver in various malignancies, including gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), mast cell disease, and melanoma, establishing it as a critical target for cancer therapy.[1][2][3][4]
Upon binding its ligand, the stem cell factor (SCF), the c-KIT receptor dimerizes, triggering autophosphorylation of specific tyrosine residues within its intracellular domain.[1][5] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are fundamental for normal cellular processes.[1][6][7] However, constitutive activation of c-KIT due to mutations leads to uncontrolled cell proliferation and is a major contributor to the pathology of several cancers.[3][4][6]
The thiazolo[5,4-c]pyridine scaffold has emerged as a versatile and promising framework in medicinal chemistry for the development of potent and selective kinase inhibitors.[8] Derivatives of the related thiazolo[5,4-b]pyridine scaffold have demonstrated significant inhibitory activity against c-KIT, including mutations that confer resistance to established therapies like imatinib.[5][9][10][11] This highlights the potential of this chemical class to address unmet needs in oncology. This document provides a comprehensive guide to the preclinical evaluation of 2-Phenylthiazolo[5,4-c]pyridine, a representative of this class, as a potential c-KIT inhibitor.
The c-KIT Signaling Pathway
The following diagram illustrates the principal signaling cascades activated downstream of c-KIT.
Caption: The c-KIT signaling pathway and the point of inhibition.
Biochemical Characterization: Quantifying Inhibitor Potency and Binding
The initial step in evaluating a potential c-KIT inhibitor is to determine its direct effect on the kinase's enzymatic activity and its binding characteristics. This section outlines key biochemical assays.
In Vitro Kinase Inhibition Assays
The primary goal of these assays is to determine the concentration of the inhibitor required to reduce the kinase's activity by 50% (the IC50 value). Luminescence- and fluorescence-based assays are commonly employed for their high-throughput capabilities and sensitivity.[12]
2.1.1 Protocol: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is determined by converting it to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.
-
Materials:
-
Recombinant human c-KIT enzyme
-
Poly-Glu,Tyr (4:1) substrate
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well or 384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
In a 96-well plate, add 5 µL of the compound dilution or vehicle control.[1]
-
Add 20 µL of a master mix containing the c-KIT enzyme and substrate to each well.[1]
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.[1]
-
Incubate the plate at 30°C for 60 minutes.[1]
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.[1]
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.[1]
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]
-
Incubate at room temperature for 30 minutes.[1]
-
Measure luminescence using a plate reader.[1]
-
Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the compound.[1]
-
2.1.2 Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
HTRF® assays are a robust method for studying kinase activity, offering high sensitivity and reduced interference from library compounds.[13][14] This assay measures the phosphorylation of a substrate by detecting the FRET signal between a donor and an acceptor fluorophore.
-
Materials:
-
Recombinant human c-KIT enzyme
-
Biotinylated substrate peptide
-
ATP
-
This compound
-
HTRF® Kinase Assay Buffer
-
Europium cryptate-labeled anti-phospho-specific antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
384-well low-volume white assay plates
-
-
Procedure:
-
Dispense 2 µL of serially diluted this compound into the assay plate.
-
Add 4 µL of a solution containing the c-KIT enzyme and the biotinylated substrate peptide.
-
Initiate the reaction by adding 4 µL of ATP solution.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of a detection mixture containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in HTRF® detection buffer.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF®-compatible reader, measuring emission at 620 nm and 665 nm.
-
Calculate the HTRF® ratio and determine IC50 values.
-
Binding Affinity and Kinetics
While IC50 values are crucial, understanding the binding affinity (Kd) and the kinetics (kon and koff rates) of an inhibitor provides a more complete picture of its interaction with the target.[15] Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable for this purpose.[16][17]
2.2.1 Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[17][18]
-
Materials:
-
Purified c-KIT protein
-
This compound
-
ITC instrument
-
Appropriate buffer (e.g., PBS or HEPES)
-
-
Procedure:
-
Thoroughly dialyze the c-KIT protein and dissolve the compound in the same buffer to minimize heats of dilution.
-
Set the experimental temperature (e.g., 25°C).[17]
-
Load the c-KIT protein solution into the sample cell.[17]
-
Load the inhibitor solution into the titration syringe.[17]
-
Perform an initial small injection to account for any initial artifacts.
-
Carry out a series of injections (e.g., 19-20 injections of 2 µL each) with sufficient spacing between them for the signal to return to baseline.[17]
-
Perform a control titration of the inhibitor into the buffer alone to determine the heat of dilution.[17]
-
Subtract the heat of dilution from the experimental data.[17]
-
Analyze the integrated heat data by fitting it to a suitable binding model to determine Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17]
-
2.2.2 Protocol: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors binding events in real-time, allowing for the determination of association (kon) and dissociation (koff) rates.[15][16]
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified c-KIT protein
-
This compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilize the c-KIT protein onto the sensor chip surface using standard amine coupling chemistry.[19]
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the compound dilutions over the sensor surface at a constant flow rate, monitoring the change in the SPR signal (response units, RU).
-
After the association phase, flow the running buffer over the surface to monitor the dissociation phase.
-
Regenerate the sensor surface between compound injections if necessary.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and calculate the equilibrium dissociation constant (Kd = koff/kon).
-
Summary of Biochemical Data
| Parameter | Assay | Purpose | Typical Units |
| IC50 | ADP-Glo™, HTRF® | Measures functional potency | nM, µM |
| Kd | ITC, SPR | Measures binding affinity | nM, µM |
| kon | SPR | Measures association rate | M⁻¹s⁻¹ |
| koff | SPR | Measures dissociation rate | s⁻¹ |
| ΔH | ITC | Measures enthalpy of binding | kcal/mol |
| ΔS | ITC | Measures entropy of binding | cal/mol·K |
Cellular Characterization: Assessing Activity in a Biological Context
While biochemical assays are essential, it is crucial to evaluate the inhibitor's activity in a cellular environment to understand its effects on cell viability and downstream signaling.[20]
Cell-Based Assays for c-KIT Inhibition
3.1.1 Rationale and Selection of Cell Lines
The choice of cell lines is critical for relevant data. GIST-T1 and HMC-1.2 cells are commonly used as they harbor activating c-KIT mutations and are dependent on c-KIT signaling for their proliferation and survival.[5]
3.1.2 Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
These assays measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The GI50 (concentration for 50% growth inhibition) is a key output.
-
Materials:
-
GIST-T1 or HMC-1.2 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay
-
96-well clear or white cell culture plates
-
-
Procedure (MTT):
-
Seed 5,000 cells per well in a 96-well plate and incubate overnight.[1]
-
Treat the cells with serial dilutions of this compound or vehicle control.[1]
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1]
-
Carefully remove the medium.[1]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate GI50 values by plotting the percentage of growth inhibition against the log concentration of the compound.[1]
-
3.1.3 Protocol: Western Blot Analysis of c-KIT Phosphorylation
This protocol directly assesses the inhibitory effect of the compound on c-KIT autophosphorylation and its downstream signaling pathways in a cellular context.[1]
-
Materials:
-
GIST-T1 or HMC-1.2 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-c-KIT, anti-total-c-KIT, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody (e.g., anti-phospho-c-KIT) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[1]
-
Strip the membrane and re-probe with antibodies against total c-KIT and other downstream targets as loading controls.[1]
-
Experimental Workflow for Cellular Characterization
Caption: Workflow for cellular characterization of c-KIT inhibitors.
In Vivo Evaluation: Assessing Efficacy in Preclinical Models
The final stage of preclinical evaluation involves testing the compound's efficacy in animal models to assess its potential as a therapeutic agent.
Xenograft Models for c-KIT-Driven Cancers
Patient-derived xenograft (PDX) models, where tumor tissue from patients is implanted into immunocompromised mice, are increasingly used as they better recapitulate the characteristics of human tumors.[21][22]
4.1.1 Protocol: Subcutaneous GIST Xenograft Model
This model is widely used to evaluate the anti-tumor activity of c-KIT inhibitors.
-
Materials:
-
Immunocompromised mice (e.g., NMRI nu/nu or NOD-scid)
-
GIST-T1 cells or patient-derived GIST tumor fragments
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant GIST-T1 cells or tumor fragments into the flank of the mice.[21][22]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer this compound at the determined dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Logical Progression of Preclinical Evaluation
Caption: Logical progression from in vitro assays to in vivo models.
Conclusion
The systematic evaluation of this compound, from biochemical characterization to in vivo efficacy studies, provides a robust framework for determining its potential as a clinical candidate for the treatment of c-KIT-driven cancers. The protocols and methodologies outlined in this document offer a comprehensive guide for researchers in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review | Biomolecules and Biomedicine [bjbms.org]
- 3. C-KIT signaling in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 2-Aminothiazolo[5,4-b]pyridine|c-KIT Inhibitor|RUO [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance | Semantic Scholar [semanticscholar.org]
- 11. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 19. bioradiations.com [bioradiations.com]
- 20. nuvisan.com [nuvisan.com]
- 21. Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application of 2-Phenylthiazolo[5,4-c]pyridine Scaffolds in Cancer Research: A Technical Guide for Drug Discovery Professionals
The relentless pursuit of novel and effective anti-cancer therapeutics has led researchers to explore a diverse chemical space. Among the promising heterocyclic scaffolds, the 2-Phenylthiazolo[5,4-c]pyridine core has emerged as a privileged structure in medicinal chemistry. Its rigid, planar geometry and rich electronic features provide an excellent framework for designing molecules that can selectively interact with various biological targets implicated in oncogenesis. This technical guide provides an in-depth overview of the application of this compound and its derivatives in cancer research, complete with mechanistic insights and detailed experimental protocols.
Introduction to the this compound Scaffold
The fusion of a thiazole and a pyridine ring to form the thiazolo[5,4-c]pyridine system creates a unique chemical entity with significant potential for biological activity. The 2-phenyl substitution further enhances its drug-like properties, offering a modifiable handle for structure-activity relationship (SAR) studies. Derivatives of this scaffold have demonstrated a broad spectrum of anti-cancer activities, including the inhibition of key protein kinases and the induction of programmed cell death (apoptosis).
Mechanism of Action: Targeting Key Oncogenic Pathways
Research into thiazolo-pyridine derivatives has revealed their ability to modulate several critical signaling pathways that are frequently dysregulated in cancer.
Inhibition of Protein Kinases
One of the most well-documented mechanisms of action for thiazolo-pyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
-
c-KIT Inhibition: Certain derivatives of the related thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase.[1][2][3] This is particularly relevant for the treatment of gastrointestinal stromal tumors (GIST), where activating mutations in c-KIT are a primary driver of the disease.[1][2][3] These compounds have shown efficacy in overcoming resistance to existing c-KIT inhibitors like imatinib.[1][2][3]
-
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is a central signaling node that is hyperactivated in a wide range of cancers. Thiazolo[5,4-b]pyridine derivatives have been developed as potent and selective inhibitors of PI3Kα, the catalytic subunit of PI3K.[4] By blocking this pathway, these compounds can effectively halt tumor cell growth and proliferation.
-
Other Kinase Targets: The versatility of the thiazolo-pyridine scaffold allows for its adaptation to target other kinases involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3β (GSK3β).[5]
Figure 1: Simplified signaling pathway illustrating the potential mechanisms of action of this compound derivatives in cancer cells.
Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, 2-phenylthiazolo-pyridine derivatives can induce cancer cell death through the activation of apoptotic pathways and by halting the cell cycle.
-
p53 and JNK Upregulation: Studies on anticancer pyridines have demonstrated their ability to upregulate the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK).[6] The activation of these pathways can lead to the induction of apoptosis.[6]
-
G2/M Phase Arrest: These compounds have also been shown to cause an arrest of the cell cycle in the G2/M phase, preventing cancer cells from dividing and proliferating.[6] This is often associated with the downregulation of cell cycle-associated proteins like cyclin D1.[6]
-
Induction of Genetic Instability: Some pyridine-thiazole hybrid molecules are thought to exert their cytotoxic effects by inducing genetic instability within tumor cells, leading to their demise.[7]
Applications in Cancer Research: A Practical Approach
The diverse mechanisms of action of this compound derivatives make them valuable tools for a wide range of applications in cancer research.
High-Throughput Screening and Lead Identification
The this compound scaffold serves as an excellent starting point for high-throughput screening (HTS) campaigns to identify novel anti-cancer agents. Its synthetic tractability allows for the creation of large, diverse chemical libraries for screening against various cancer cell lines and molecular targets.
Target Validation and Mechanistic Studies
Once a lead compound is identified, it can be used as a chemical probe to validate the role of its molecular target in cancer progression. For example, a selective c-KIT inhibitor can be used to study the downstream signaling effects of c-KIT activation in GIST cells.
In Vitro and In Vivo Efficacy Studies
Promising lead compounds are typically subjected to a battery of in vitro and in vivo assays to evaluate their therapeutic potential.
Table 1: Representative Anti-proliferative Activity of Thiazolo-Pyridine Derivatives in Cancer Cell Lines
| Compound Class | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Pyridine-Thiazole Hybrid | HL-60 | Acute Promyelocytic Leukemia | 0.57 | [7] |
| Thiazolo[5,4-b]pyridine | GIST-T1 | Gastrointestinal Stromal Tumor | ~0.02 | [1] |
| Thiazolo[5,4-b]pyridine | HMC1.2 (c-KIT V560G/D816V) | Mast Cell Leukemia | 1.15 | [1] |
| Pyridone Derivative | HepG2 | Liver Cancer | 4.5 | [6] |
| Thiazolo[5,4-d]pyrimidine | MGC-803 | Gastric Cancer | 4.64 | [8] |
| Thiazolo[5,4-d]pyrimidine | A549 | Lung Cancer | 1.4 | [9] |
Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize the anti-cancer activity of this compound derivatives.
Protocol: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic or growth-inhibitory effects of a test compound on cancer cells.[10][11]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
This compound test compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Figure 2: Workflow for the MTT cell viability assay.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a test compound on the cell cycle distribution of a cancer cell population.[1]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound test compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate on ice for at least 30 minutes for fixation.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol: Apoptosis Assay by Annexin V/PI Staining
This protocol is used to detect and quantify apoptosis induced by a test compound.[9][12]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel anti-cancer agents. Its synthetic accessibility and the ability of its derivatives to modulate key oncogenic pathways provide a strong foundation for future drug discovery efforts. Further research should focus on optimizing the potency and selectivity of these compounds, as well as elucidating their detailed mechanisms of action in various cancer contexts. The protocols outlined in this guide provide a robust framework for researchers to explore the full potential of this exciting class of molecules in the fight against cancer.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance | Semantic Scholar [semanticscholar.org]
- 4. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 2-Phenylthiazolo[5,4-c]pyridine-based Anticancer Agents
Abstract
The thiazolopyridine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, the 2-phenylthiazolo[5,4-c]pyridine chemotype has emerged as a promising framework for the development of novel anticancer agents. These compounds have demonstrated potent activity against various cancer cell lines, often acting through the inhibition of key signaling pathways crucial for tumor growth and survival, such as those mediated by protein kinases and DNA repair enzymes. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals engaged in the discovery and preclinical development of this important class of molecules. We will detail a representative synthetic protocol, methodologies for comprehensive biological evaluation, and an exploration of their mechanistic basis, all grounded in field-proven insights and authoritative references.
Introduction: The Rationale for Targeting the this compound Scaffold
The pyridine ring is a cornerstone in drug design, present in a significant percentage of FDA-approved drugs due to its ability to engage in hydrogen bonding and other key molecular interactions.[1][2] When fused with a thiazole ring, another important pharmacophore known for its diverse biological activities, the resulting thiazolopyridine scaffold offers a unique three-dimensional structure that can be strategically decorated to achieve high target affinity and selectivity.[2]
The addition of a phenyl group at the 2-position of the thiazolo[5,4-c]pyridine core introduces a critical vector for chemical modification. This phenyl ring can be substituted with various functional groups to modulate the compound's physicochemical properties (e.g., solubility, lipophilicity) and to probe the binding pockets of biological targets, thereby optimizing potency and selectivity. This strategic design has led to the identification of derivatives with significant antiproliferative activity, making this scaffold a focal point of contemporary cancer research.[3]
Chemical Synthesis: A Protocol for Representative Compound Synthesis
The synthesis of this compound derivatives generally follows a multi-step sequence starting from a suitably substituted pyridine precursor. The following protocol outlines a representative and adaptable route for preparing a core intermediate, 2-amino-thiazolo[5,4-c]pyridine, which can then be further functionalized. This approach is a logical amalgamation of established methods for constructing the thiazolopyridine core.[4][5]
Experimental Workflow: Synthesis Pathway
Below is a diagram illustrating the key synthetic transformations.
Caption: Synthetic workflow for a this compound derivative.
Protocol 1: Synthesis of 2-Aminothiazolo[5,4-c]pyridine Intermediate
Causality: This protocol begins with the conversion of an amino group on the pyridine ring to a chloro group via a Sandmeyer reaction. This is a crucial step as the chloro group is a better leaving group than the amino group for the subsequent nucleophilic substitution with a thiocyanate. The nitro group serves as an activating group and is later reduced to an amine, which then undergoes intramolecular cyclization to form the fused thiazole ring.
Materials & Reagents:
-
4-Amino-3-nitropyridine
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Copper(I) Chloride (CuCl)
-
Potassium Thiocyanate (KSCN)
-
Acetone
-
Iron powder (Fe) or Tin(II) Chloride (SnCl₂)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol, Methanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Step 1: Synthesis of 4-Chloro-3-nitropyridine.
-
Dissolve 4-amino-3-nitropyridine in concentrated HCl and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of NaNO₂ in water dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of CuCl in concentrated HCl. Add this to the diazonium salt solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
-
Step 2: Synthesis of 4-Thiocyanato-3-nitropyridine.
-
Dissolve the 4-chloro-3-nitropyridine in acetone.
-
Add potassium thiocyanate (KSCN) and stir the mixture at reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification or purified by recrystallization.
-
-
Step 3: Synthesis of 3-Amino-4-thiocyanatopyridine.
-
Suspend the crude 4-thiocyanato-3-nitropyridine in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to reflux and stir vigorously for 2-3 hours until the starting material is consumed (monitor by TLC).
-
Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.
-
Concentrate the filtrate under reduced pressure. Extract the residue with ethyl acetate and wash with water.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield the crude amine.
-
-
Step 4: Intramolecular Cyclization to 2-Aminothiazolo[5,4-c]pyridine.
-
The crude 3-amino-4-thiocyanatopyridine often cyclizes spontaneously upon heating or under mildly acidic conditions.
-
Dissolve the crude material in ethanol and add a catalytic amount of HCl.
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction, neutralize with a base (e.g., sodium bicarbonate solution), and extract with ethyl acetate.
-
Dry, concentrate, and purify by column chromatography to obtain the pure 2-aminothiazolo[5,4-c]pyridine intermediate.
-
This intermediate is the key building block for introducing the 2-phenyl group via reactions such as a Sandmeyer-type conversion of the amino group followed by a Suzuki coupling with a phenylboronic acid derivative.
Biological Evaluation: Assessing Anticancer Activity
Once a library of this compound derivatives has been synthesized, a systematic biological evaluation is required to identify lead compounds. This process typically starts with broad in vitro screening and progresses to more detailed mechanistic studies and in vivo efficacy models for the most promising candidates.
Protocol 2: In Vitro Cell Viability and Cytotoxicity Assay (MTT/CellTiter-Glo)
Causality: The initial step in evaluating a potential anticancer agent is to determine its effect on the viability and proliferation of cancer cells. The MTT assay measures the metabolic activity of cells as an indicator of viability, while the CellTiter-Glo assay quantifies ATP, which is a direct marker of viable cells.[6] These assays provide a quantitative measure of a compound's potency (e.g., IC₅₀ value).
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in their recommended media.
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plates for 48-72 hours in a humidified incubator at 37 °C with 5% CO₂.
-
-
Assay Procedure (MTT Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 3: Apoptosis and Cell Cycle Analysis via Flow Cytometry
Causality: Potent compounds identified in viability screens should be further investigated to determine if they induce programmed cell death (apoptosis) or cause cell cycle arrest. This provides crucial information about the compound's mechanism of action. Annexin V staining identifies early apoptotic cells, while propidium iodide (PI) stains late apoptotic and necrotic cells. PI can also be used alone to analyze DNA content and determine the cell cycle distribution.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining (Apoptosis): Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.
-
Staining (Cell Cycle): Fix cells in cold 70% ethanol. Wash with PBS and treat with RNase A. Stain with PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. For apoptosis, quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). For cell cycle, quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 4: In Vivo Efficacy in a Xenograft Mouse Model
Causality: In vivo models are essential to evaluate a compound's therapeutic efficacy in a complex biological system, providing insights into its pharmacokinetics and overall antitumor effect.[4][7] The subcutaneous xenograft model is a standard for initial efficacy testing.[8]
Step-by-Step Methodology:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.[8]
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume (Volume = (Width² x Length) / 2) and mouse body weight 2-3 times per week.[8]
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a set duration. Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition (TGI) in the treatment groups relative to the control group.
Mechanism of Action & Structure-Activity Relationship (SAR)
Understanding how these compounds exert their anticancer effects and which structural features are critical for their activity is paramount for rational drug design.
Molecular Targets and Signaling Pathways
Thiazolo[5,4-c]pyridine derivatives and related scaffolds have been shown to interact with multiple targets involved in cancer progression. Key mechanisms include:
-
Kinase Inhibition: Many derivatives function as ATP-competitive inhibitors of protein kinases that are often dysregulated in cancer. A prominent target is the c-KIT receptor tyrosine kinase , which is implicated in gastrointestinal stromal tumors (GIST).[8][9] Inhibition of c-KIT blocks downstream signaling pathways like PI3K/AKT and MAPK, which control cell proliferation and survival.
-
PARP Inhibition: Some pyridine-thiazole hybrids have been shown to inhibit Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA single-strand break repair.[6][10][11] By inhibiting PARP, these compounds can lead to the accumulation of DNA damage and induce synthetic lethality in cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).
-
DNA Intercalation and Instability: Certain compounds may directly interact with DNA, causing morphological changes in the nucleus and inducing genetic instability, ultimately leading to cell death.[10][11]
Signaling Pathway: c-KIT Inhibition
The following diagram illustrates the downstream effects of inhibiting the c-KIT signaling pathway with a this compound-based agent.
Caption: Inhibition of the c-KIT signaling pathway by a thiazolopyridine agent.
Structure-Activity Relationship (SAR) Summary
SAR studies are crucial for optimizing lead compounds. By systematically modifying the chemical structure, researchers can enhance potency, selectivity, and drug-like properties. The table below summarizes key SAR findings for related thiazolopyridine scaffolds, which provide a strong predictive framework for the this compound series.[1][8]
| Position of Modification | Structural Moiety | Impact on Anticancer Activity | Rationale / Putative Interaction |
| Thiazole C2-Phenyl | Electron-withdrawing groups (e.g., -CF₃, -Cl) at meta or para positions | Often increases potency | Can form favorable interactions (e.g., halogen bonds) or occupy hydrophobic pockets in the target's active site. |
| Thiazole C2-Phenyl | Electron-donating groups (e.g., -OCH₃, -OH) | Variable; can increase or decrease activity | Modulates electron density and can form hydrogen bonds. The effect is highly target-dependent.[1] |
| Pyridine Ring | Substitution with small alkyl or halogen groups | Can improve selectivity and pharmacokinetic properties | Fine-tunes the overall shape and lipophilicity of the molecule to better fit the target kinase hinge region or other binding sites. |
| Linker to Phenyl Ring | Amide or Urea Linker at other positions (e.g., C6) | Often critical for potent kinase inhibition | Provides key hydrogen bond donors and acceptors that interact with the hinge region of the kinase ATP-binding site.[8] |
Conclusion and Future Directions
The this compound scaffold is a versatile and highly promising platform for the discovery of novel anticancer agents. The synthetic accessibility of this core allows for extensive chemical exploration to optimize biological activity. The protocols and insights provided in this guide offer a comprehensive framework for researchers to systematically synthesize, evaluate, and understand the mechanisms of these compounds. Future work should focus on elucidating specific molecular targets for novel derivatives through chemoproteomics, optimizing pharmacokinetic profiles for improved in vivo efficacy, and exploring their potential in combination therapies to overcome drug resistance.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alliedacademies.org [alliedacademies.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Laser synthesis: a solvent-free approach for the preparation of phenylthiazolo[5,4-b]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Phenylthiazolo[5,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide is designed to provide expert-level troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-Phenylthiazolo[5,4-c]pyridine. As Senior Application Scientists, we understand the nuances of heterocyclic chemistry and have structured this resource to address the specific challenges you may encounter, ensuring scientific integrity and providing actionable solutions.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial queries and hurdles faced during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the synthesis of this compound can often be attributed to several critical factors. A systematic approach to troubleshooting is recommended.[1] Key areas to examine include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the concentration of reactants are paramount. Ensure that the reaction is maintained at the optimal temperature for the specific synthetic route you are employing. Small-scale trial reactions can be invaluable for determining the ideal parameters without committing large quantities of starting materials.[1]
-
Purity of Reagents and Solvents: Impurities present in your starting materials or solvents can significantly interfere with the reaction, leading to the formation of side products or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure that solvents are anhydrous, especially if your reaction is moisture-sensitive.
-
Atmospheric Contamination: Many organic reactions, particularly those involving organometallic intermediates or strong bases, are sensitive to atmospheric moisture and oxygen. If your chosen synthetic route requires inert conditions, ensure you are employing proper techniques, such as using a nitrogen or argon blanket.
-
Inefficient Mixing: For heterogeneous reactions, inadequate stirring can lead to poor reaction rates and consequently, lower yields. Ensure your stirring is vigorous enough for the scale and viscosity of your reaction mixture.
-
Product Degradation: The desired this compound may be unstable under the reaction or workup conditions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help you determine if the product is degrading over time.
Q2: I am observing a significant amount of dark, tar-like material in my reaction flask. What is the likely cause and how can I prevent it?
A2: Tar formation is a common challenge in many heterocyclic syntheses, often resulting from side reactions or decomposition of starting materials or products, especially under harsh conditions like high temperatures or strong acids. To mitigate this:
-
Control the Temperature: Run the reaction at the lowest effective temperature. A temperature screening can help identify the optimal balance between reaction rate and byproduct formation.
-
Optimize Reagent Addition: Slow, dropwise addition of a reactive intermediate can help to control the reaction exotherm and minimize localized high concentrations that can lead to polymerization or decomposition.
-
Protect Reactive Groups: If your starting materials contain sensitive functional groups, consider using protecting groups to prevent unwanted side reactions.
Q3: What are the most common synthetic routes to prepare the this compound core?
A3: The most prevalent method for constructing the thiazole ring in such fused systems is the Hantzsch Thiazole Synthesis . This typically involves the reaction of an α-haloketone with a thioamide. For this compound, this would likely involve the reaction of a 3-amino-4-halopyridine derivative with a thiobenzamide equivalent or the reaction of 3-thioureidopyridine with an α-halophenylketone. Another approach involves the reaction of a 3-amino-4-chloropyridine with phenyl isothiocyanate.
II. Troubleshooting Guide: Low Reaction Yield
A low yield of this compound is a frequent obstacle. This section provides a more in-depth, systematic approach to diagnosing and resolving this issue.
Systematic Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
In-Depth Analysis of Potential Issues and Solutions
| Potential Issue | Underlying Cause & Explanation | Recommended Action & Rationale |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, low temperature, or deactivation of a catalyst. | Monitor the reaction progress closely using TLC or LC-MS. If starting material remains, consider extending the reaction time or incrementally increasing the temperature. If a catalyst is used, ensure it is fresh and added in the correct amount. |
| Side Product Formation | Competing reaction pathways can consume starting materials, leading to a lower yield of the desired product. In the Hantzsch synthesis, for example, self-condensation of the α-haloketone can occur. | Analyze the crude reaction mixture by LC-MS or ¹H NMR to identify major byproducts. Understanding the structure of the side products can provide insight into the competing reaction. Adjusting the order of addition of reagents or using a more selective catalyst can often minimize side reactions. |
| Product Decomposition | The this compound product may be unstable under the reaction conditions (e.g., high temperature, acidic or basic media) or during workup and purification. | Perform a stability study on a small sample of the purified product under the reaction and workup conditions. If decomposition is observed, consider milder reaction conditions, a shorter reaction time, or a modified workup procedure that avoids harsh acids or bases. Purification by crystallization may be gentler than chromatography on silica gel for sensitive compounds. |
| Poor Quality Starting Materials | Impurities in the starting materials, such as the 3-amino-4-halopyridine or the thiobenzamide precursor, can inhibit the reaction or lead to the formation of impurities that are difficult to separate. | Verify the purity of your starting materials by NMR, melting point, or other appropriate analytical techniques. If necessary, purify the starting materials by recrystallization or chromatography before use. |
III. Experimental Protocols
The following protocols provide a general framework for key reactions in the synthesis of this compound. Note: These are generalized procedures and may require optimization for your specific substrates and laboratory conditions.
Protocol 1: Synthesis of α-Bromoacetophenone (Phenacyl Bromide)
α-Bromoacetophenone is a common precursor for the Hantzsch thiazole synthesis.
Materials:
-
Acetophenone
-
Bromine
-
Acetic Acid
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve acetophenone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Pour the reaction mixture into a beaker containing ice water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromoacetophenone.
-
The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Safety Note: Bromine is highly corrosive and toxic. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2: Hantzsch-type Synthesis of this compound
This protocol outlines a potential route starting from 3-amino-4-chloropyridine and thiobenzamide.
Materials:
-
3-Amino-4-chloropyridine
-
Thiobenzamide
-
High-boiling solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium carbonate or Triethylamine)
Procedure:
-
To a solution of 3-amino-4-chloropyridine in a suitable high-boiling solvent, add thiobenzamide and a base (e.g., potassium carbonate).
-
Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
IV. Visualization of Key Concepts
Hantzsch Thiazole Synthesis Mechanism
Caption: The general mechanism of the Hantzsch thiazole synthesis.
V. References
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References
Identifying and minimizing byproducts in 2-Phenylthiazolo[5,4-c]pyridine synthesis
A Foreword from Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Phenylthiazolo[5,4-c]pyridine. This molecule, a key scaffold in medicinal chemistry, presents a fascinating synthetic challenge. Its successful construction hinges on controlling the delicate interplay of reactivity between its precursors to favor the desired cyclization pathway while avoiding isomeric and other impurities.
This guide is structured as a series of frequently encountered issues in the lab. It moves beyond simple procedural steps to explain the underlying chemical principles. My goal is to empower you not just to follow a protocol, but to understand the causality behind each step, enabling you to troubleshoot effectively and optimize your synthesis for maximal yield and purity. Here, every protocol is designed as a self-validating system, with clear checkpoints and analytical guidance. Let us begin.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My overall yield is disappointingly low. What are the most common causes and how can I address them?
Low yield is often a symptom of incomplete reaction, degradation of materials, or competing side reactions. Let's break down the likely culprits in a typical synthesis starting from 4-amino-3-chloropyridine and a benzoyl isothiocyanate precursor.
Core Reaction Pathway: The synthesis generally proceeds via two key stages:
-
Formation of an N-benzoyl-N'-(3-chloropyridin-4-yl)thiourea intermediate.
-
Intramolecular cyclization to form the thiazolo[5,4-c]pyridine ring system.
Troubleshooting Low Yields:
| Problem | Likely Cause(s) | Suggested Action & Rationale |
| Incomplete Thiourea Formation | 1. Low Reactivity: The aminopyridine may be insufficiently nucleophilic. 2. Reagent Degradation: The benzoyl isothiocyanate may have hydrolyzed due to moisture. | 1. Use a non-polar aprotic solvent like Dioxane or Toluene to prevent side reactions. 2. Consider adding a mild, non-nucleophilic base like Diisopropylethylamine (DIPEA) to activate the aminopyridine. 3. Ensure all reagents and solvents are anhydrous. Use freshly opened or distilled materials. |
| Failed or Incomplete Cyclization | 1. Insufficient Energy: The intramolecular cyclization (an SNAr reaction) requires overcoming a significant activation energy barrier. 2. Protonation Issues: The pyridine nitrogen must be sufficiently nucleophilic to attack the thiourea carbon. In strongly acidic media, this nitrogen could be protonated and deactivated. | 1. Increase Reaction Temperature: Refluxing in a high-boiling solvent like DMF or Sulfolane is often necessary.[1] 2. Microwave Irradiation: This can often dramatically reduce reaction times and improve yields by providing efficient, uniform heating.[2] 3. Use of a Base: A base like K2CO3 or NaH can deprotonate the thiourea, increasing the nucleophilicity of the sulfur or nitrogen, though care must be taken to avoid promoting side reactions. |
| Product Degradation | Prolonged exposure to high temperatures or harsh acidic/basic conditions can lead to decomposition of the final product. | 1. Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed. 2. Optimize reaction time. Avoid unnecessarily long heating periods. For thermally sensitive compounds, a lower temperature for a longer duration may be preferable. |
FAQ 2: My TLC shows multiple spots, and purification by column chromatography is difficult. What are these byproducts?
The presence of multiple, often closely-eluting, spots is the most common challenge. Identifying the likely structures of these impurities is the first step to eliminating them.
Primary Byproduct Suspects:
-
Uncyclized Thiourea Intermediate: The most common byproduct is the N-benzoyl-N'-(3-chloropyridin-4-yl)thiourea. It is more polar than the final product and should have a lower Rf value on silica gel.
-
Hydrolysis Products: If moisture is present, benzoyl isothiocyanate can hydrolyze to benzamide.
-
Isomeric Products: While the use of 4-amino-3-chloropyridine strongly directs the cyclization to the [5,4-c] system, alternative starting materials like 3-amino-2-chloropyridine could lead to the formation of 2-Phenylthiazolo[5,4-b]pyridine.[2] Distinguishing these is crucial.
Workflow for Byproduct Identification & Minimization
Caption: Troubleshooting workflow for identifying and addressing byproducts.
Analytical Distinction of Isomers: While mass spectrometry cannot distinguish between isomers, 1H NMR and 2D NMR techniques (like NOESY) can. The proton on the pyridine ring will have a distinct chemical shift and coupling pattern depending on its position relative to the fused thiazole ring. For this compound, you would expect to see two distinct singlets for the protons at positions 5 and 7. In contrast, an isomeric product like a thiazolo[5,4-b]pyridine would show a different pattern, likely a set of doublets.[1]
FAQ 3: How do I set up an optimized synthesis protocol to minimize byproducts from the start?
A robust protocol focuses on controlling reaction conditions precisely. The following method is a good starting point, incorporating best practices to favor the desired product.
Reaction Scheme:
Caption: Optimized two-step, one-pot reaction pathway.
Detailed Experimental Protocol:
Objective: To synthesize this compound with high purity.
Materials:
-
4-Amino-3-chloropyridine (1.0 eq)
-
Benzoyl isothiocyanate (1.1 eq)
-
Anhydrous Dioxane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica Gel for column chromatography
Procedure:
-
Thiourea Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-amino-3-chloropyridine (1.0 eq).
-
Dissolve it in anhydrous dioxane.
-
Add benzoyl isothiocyanate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the consumption of the aminopyridine by TLC (Typical eluent: 30% Ethyl Acetate in Hexane). The intermediate thiourea should appear as a new, more polar spot.
-
-
Cyclization:
-
Once the formation of the intermediate is complete, carefully remove the dioxane under reduced pressure.
-
To the flask containing the crude thiourea intermediate, add anhydrous DMF.
-
Heat the reaction mixture to 120-140 °C and stir for 8-16 hours. Rationale: Thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic aromatic substitution (SNAr) that closes the thiazole ring.[2]
-
Alternatively, for microwave synthesis, heat the mixture in a sealed microwave vessel at 130-150 °C for 1-2 hours.[2]
-
Monitor the formation of the product and disappearance of the intermediate by TLC or LC-MS. The product will be less polar than the intermediate.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with Ethyl Acetate (3x).
-
Wash the combined organic layers with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 5% to 30% Ethyl Acetate in Hexane) to separate the product from any uncyclized intermediate and other impurities. The use of High-Performance Liquid Chromatography (HPLC) may be necessary for achieving the highest purity.[3]
-
-
Characterization:
-
Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
References
Addressing solubility issues of 2-Phenylthiazolo[5,4-c]pyridine in aqueous solutions
A Guide to Addressing Aqueous Solubility Challenges for Researchers
Welcome to the technical support guide for 2-Phenylthiazolo[5,4-c]pyridine. As Senior Application Scientists, we understand that realizing the full potential of a promising compound can be hindered by practical challenges like poor aqueous solubility. This guide is designed to provide you with a logical, scientifically-grounded framework for troubleshooting and overcoming these issues in your experiments. We will move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions for your specific research context.
Understanding the Challenge: Physicochemical Profile
This compound possesses a fused heterocyclic ring system containing a pyridine moiety and a phenyl substituent. This structure confers specific properties that are critical to understanding its solubility behavior:
-
Lipophilicity: The presence of the phenyl group and the thiazole ring contributes to a significant hydrophobic character, which is the primary reason for its low intrinsic solubility in water.
-
Basicity: The nitrogen atom in the pyridine ring acts as a weak base. This is the most important characteristic to leverage for solubility enhancement. Like many weakly basic drugs, its solubility is expected to be highly pH-dependent, increasing significantly in acidic conditions where the pyridine nitrogen can be protonated.[1][2][3]
Troubleshooting Guide: Common Solubility Issues
This section addresses the most common problems encountered when trying to dissolve this compound in aqueous media.
Q1: My this compound is insoluble in my standard neutral aqueous buffer (e.g., PBS at pH 7.4). What is my first step?
Answer: The first and most direct approach is to leverage the compound's basicity by lowering the pH of your solvent.
Causality: The nitrogen on the pyridine ring can accept a proton (H+) in an acidic environment. This protonation forms a salt, which is an ionized species. Ionized molecules have much greater charge-dipole interactions with polar water molecules, leading to a dramatic increase in aqueous solubility.[4] For many weakly basic drugs, this pH-dependent solubility is a defining characteristic.[1]
Recommended Action: Attempt to dissolve the compound in an acidic buffer (e.g., citrate buffer at pH 3-5) or by preparing a concentrated stock solution in a dilute acid (e.g., 0.1 N HCl) before diluting it into your final experimental medium. The goal is to find a pH where the compound is sufficiently soluble while remaining compatible with your assay's constraints.
Q2: I tried lowering the pH, but my experiment is pH-sensitive and must be conducted at or near neutral pH. What should I try next?
Answer: If pH modification is not a viable option, the next strategies involve altering the properties of the solvent itself using co-solvents or employing complexation agents like cyclodextrins.
Recommended Action Path:
-
Co-solvents: For many applications, creating a stock solution in a water-miscible organic solvent is a standard and effective technique.[5]
-
Cyclodextrins: If organic solvents interfere with your assay or if you require a formulation for in vivo studies, cyclodextrins are an excellent alternative.[6][7]
The choice between these depends on your experimental endpoint. The diagram below provides a decision-making workflow.
Caption: Decision workflow for selecting a solubilization strategy.
Q3: I successfully dissolved the compound in an organic co-solvent, but it precipitates when I dilute it into my aqueous buffer. How do I prevent this?
Answer: This is a common issue known as "fall-out" or precipitation upon dilution. It occurs because the high concentration of the organic co-solvent needed to keep the drug in the stock solution is drastically reduced in the final buffer, which can no longer support the drug's solubility.
Causality: The principle of co-solvency relies on reducing the polarity of the water-based solvent system to a point where the hydrophobic compound can be solvated.[5] When you dilute this into a mostly aqueous medium, the overall dielectric constant of the solvent increases, favoring the self-association of the hydrophobic drug molecules and causing them to precipitate.
Recommended Actions:
-
Decrease Stock Concentration: Prepare a more dilute stock solution. This may require adding a larger volume to your final assay, so ensure the final co-solvent concentration is still tolerated.
-
Vigorous Mixing: When diluting, add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion and prevent localized supersaturation.
-
Use a Different Co-Solvent: Solvents like DMSO, ethanol, and PEG 400 have different solubilizing capacities. It may be worth testing different options.
-
Consider Cyclodextrins: This is a scenario where cyclodextrin complexation often proves superior. The drug molecule is encapsulated within the cyclodextrin's hydrophobic core, forming a stable, water-soluble complex that is less prone to precipitation upon dilution.[8][9]
Detailed Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol aims to determine the approximate solubility of this compound at various acidic pH values.
Methodology:
-
Prepare a series of acidic buffers: Prepare 50 mM buffer solutions at pH 2, 3, 4, 5, and 6. (e.g., citrate-phosphate buffer). Also include your neutral experimental buffer (e.g., PBS, pH 7.4) as a control.
-
Add excess compound: To 1 mL of each buffer in a separate microcentrifuge tube, add an excess amount of this compound (e.g., 2-5 mg). Ensure solid material is clearly visible.
-
Equilibrate: Tightly cap the tubes and place them on a rotator or shaker at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.
-
Separate solid from liquid: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Quantify dissolved compound: Carefully remove an aliquot of the supernatant from each tube. Be cautious not to disturb the pellet. Dilute the supernatant in a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy at a predetermined λmax).
Data Interpretation: Plot the measured solubility (in µg/mL or µM) against the pH. You should observe a significant increase in solubility as the pH decreases. This data will inform you of the required pH to achieve your target concentration.
Protocol 2: Preparation of a Stock Solution using a Co-solvent System
This protocol describes how to prepare and test a high-concentration stock solution.
Methodology:
-
Select Co-solvents: Choose pharmaceutically acceptable, water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, or Polyethylene Glycol 400 (PEG 400).
-
Determine Maximum Stock Concentration:
-
Weigh a small amount of this compound (e.g., 5 mg) into a glass vial.
-
Add the chosen co-solvent dropwise while vortexing until the solid is completely dissolved.
-
Calculate the resulting concentration (e.g., in mg/mL or mM). This is your maximum stock concentration.
-
-
Test Dilution Stability:
-
Prepare a series of dilutions of your stock solution into your final aqueous buffer (e.g., PBS, pH 7.4).
-
Aim for final co-solvent concentrations that are typically tolerated in biological assays (e.g., 1%, 0.5%, 0.1%).
-
Visually inspect for precipitation immediately and after a set period (e.g., 2 hours) at the experimental temperature.
-
Self-Validation: A successful co-solvent system is one where the compound remains in solution at the final desired concentration and the final co-solvent percentage is non-disruptive to the experiment.
-
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation
This protocol outlines a phase-solubility study to determine the effectiveness of a cyclodextrin in solubilizing the compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many heterocyclic compounds.[6]
Methodology:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 1, 2, 5, 10, 20 mM) in your desired buffer.
-
Add excess compound: To 1 mL of each HP-β-CD solution, add an excess amount of this compound (e.g., 2-5 mg).
-
Equilibrate: As in Protocol 1, shake or rotate the samples for 24-48 hours at a controlled temperature to ensure the complexation reaches equilibrium.
-
Separate and Quantify: Centrifuge the samples to pellet undissolved compound. Withdraw the supernatant and determine the concentration of the dissolved compound via an appropriate analytical method (e.g., HPLC-UV).
Data Presentation and Interpretation:
| HP-β-CD Conc. (mM) | Measured Solubility of this compound (µM) |
| 0 | Baseline solubility |
| 1 | Result 1 |
| 2 | Result 2 |
| 5 | Result 3 |
| 10 | Result 4 |
| 20 | Result 5 |
Plot the solubility of your compound as a function of the HP-β-CD concentration. A linear increase in solubility with increasing cyclodextrin concentration (an AL-type phase-solubility diagram) is indicative of the formation of a soluble 1:1 inclusion complex and confirms the utility of this approach.[8]
Frequently Asked Questions (FAQs)
Q: Why is this compound considered a weak base? A: The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. The lone pair of electrons on this nitrogen is not part of the aromatic system and is available to accept a proton, which is the definition of a Brønsted-Lowry base. This makes the molecule weakly basic.
Q: Which cyclodextrin is the best choice? A: While β-cyclodextrin (β-CD) is effective for complexing aromatic molecules, its own limited water solubility can be a problem.[8] Chemically modified derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer significantly higher aqueous solubility for both the cyclodextrin itself and the resulting drug-cyclodextrin complex, making them preferred choices in pharmaceutical development.[8][10]
Q: Can the solubilization method interfere with my biological assay? A: Yes, this is a critical consideration.
-
pH: Altering the pH can change protein conformation, enzyme activity, and cell viability. Always run a vehicle control with the acidic buffer alone to assess its impact.
-
Co-solvents: Organic solvents like DMSO can be toxic to cells, typically above 1% v/v, and can interfere with certain enzymatic reactions.
-
Cyclodextrins: Cyclodextrins are generally well-tolerated but can, in some cases, interact with cell membranes by extracting cholesterol.[8] It is always essential to run a vehicle control containing the same concentration of the solubilizing agent used in your experiment.
Q: Can I combine methods, for example, using a co-solvent and a cyclodextrin? A: Yes, ternary systems can sometimes be effective. For instance, a small amount of a co-solvent might be used to first dissolve the compound before adding it to a cyclodextrin solution to facilitate the complexation process. However, this adds complexity, and it is usually best to find the simplest method that meets your needs.
References
- 1. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 3. Khan Academy [khanacademy.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. scispace.com [scispace.com]
Technical Support Center: Improving the Stability of 2-Phenylthiazolo[5,4-c]pyridine Analogs for In Vitro Assays
Introduction
Researchers and drug development professionals working with 2-Phenylthiazolo[5,4-c]pyridine analogs often encounter stability issues during in vitro assays. These challenges can lead to inconsistent results, underestimation of compound activity, and ultimately, hinder the progress of promising drug candidates.[1] This technical support guide provides a comprehensive resource for identifying, troubleshooting, and mitigating common stability problems associated with this class of compounds. By understanding the underlying causes of instability and implementing the strategies outlined below, you can enhance the reliability and reproducibility of your in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter with this compound analogs in a question-and-answer format, providing both explanations and actionable solutions.
Q1: My this compound analog shows variable or lower-than-expected activity in my cell-based assays. Could compound instability be the culprit?
A1: Absolutely. Inconsistent biological activity is a classic indicator of compound instability.[1] Degradation of your compound in the assay medium over the incubation period can lead to a reduced effective concentration, resulting in poor reproducibility and an underestimation of its true potency.[1]
Troubleshooting Steps:
-
Confirm Compound Integrity: Before troubleshooting assay conditions, verify the purity and identity of your compound stock.
-
Assess Solubility: Poor solubility can mimic instability. Ensure your compound is fully dissolved in the assay medium at the tested concentrations.
-
Perform a Stability Assessment: Conduct a time-course experiment to directly measure the stability of your compound in the assay buffer and in the presence of cells or subcellular fractions.[1][2]
Q2: What are the most common reasons for the instability of this compound analogs in in vitro assays?
A2: Instability for this class of compounds, and small molecules in general, can be categorized into three main areas: chemical instability, metabolic instability, and physical instability.
-
Chemical Instability: This involves the degradation of the compound due to reactions with components of the assay medium.[1]
-
Oxidation: The thiazole ring, in particular, can be susceptible to oxidation. Reactive oxygen species (ROS), which can be generated in cell culture media, are a common cause of oxidative degradation.[3][4][5][6][7]
-
Photodegradation: Thiazole-containing compounds with aryl ring substituents can be sensitive to light, leading to degradation.[8] Exposure to ambient light during experimental setup and incubation can be a significant factor.
-
Hydrolysis: While generally less common for this scaffold, extreme pH conditions can lead to hydrolytic degradation.[1]
-
-
Metabolic Instability: This refers to the enzymatic degradation of the compound by cellular components.[9][10][11][12]
-
Physical Instability:
-
Poor Solubility: The compound may precipitate out of the assay medium, reducing its effective concentration.
-
Adsorption: The compound may bind to plasticware or serum proteins in the media, decreasing its bioavailable concentration.[2]
-
Q3: I suspect my compound is degrading due to oxidation. How can I confirm this and what can I do to prevent it?
A3: Oxidative degradation is a common issue, often mediated by reactive oxygen species (ROS) that can be present in cell culture media.[3][4][5][6][7]
Confirmation:
-
LC-MS Analysis: The most direct way to confirm oxidative degradation is to use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify oxidative adducts (e.g., N-oxides, hydroxylated species) in your compound samples after incubation in the assay medium.
Prevention Strategies:
-
Use Antioxidants: Supplementing your cell culture medium with antioxidants can help quench ROS.
-
De-gas Buffers: For cell-free assays, de-gassing buffers to remove dissolved oxygen can be beneficial.
-
Minimize Headspace: When storing solutions, minimizing the air in the headspace of the vial can reduce exposure to oxygen.
Q4: My results seem to vary depending on when I run the experiment, even with the same batch of compound. Could light sensitivity be a factor?
A4: Yes, photodegradation is a real possibility, especially for compounds containing thiazole and aryl moieties.[8] Inconsistent exposure to ambient light during sample preparation and incubation can lead to variable levels of degradation.
Troubleshooting and Prevention:
-
Work in Low-Light Conditions: Prepare your dilutions and set up your assays under subdued lighting.
-
Use Amber Vials: Store stock solutions and intermediate dilutions in amber-colored vials to protect them from light.
-
Cover Plates During Incubation: Wrap your assay plates in aluminum foil before placing them in the incubator.
-
Conduct a Photostability Study: To definitively assess light sensitivity, perform a formal photostability study as outlined in the experimental protocols section.
Q5: How can I determine if my this compound analog is being metabolized by the cells in my assay?
A5: Assessing metabolic stability is crucial, as it can significantly impact a compound's efficacy and duration of action.[10][11][12]
Experimental Approaches:
-
Microsomal Stability Assay: This is a common in vitro method to evaluate Phase I metabolic stability. The compound is incubated with liver microsomes, which are rich in CYP enzymes.[13]
-
Hepatocyte Stability Assay: Using intact hepatocytes provides a more comprehensive picture of metabolism, as they contain both Phase I and Phase II enzymes.[9][13]
-
S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broad assessment of metabolic pathways.[9][13]
A detailed protocol for a microsomal stability assay is provided in the experimental protocols section.
Q6: I'm having trouble dissolving my compound in the aqueous assay buffer. What are some strategies to improve solubility?
A6: Poor aqueous solubility is a frequent challenge in drug discovery.[14] Several formulation strategies can be employed to enhance the solubility of your this compound analogs for in vitro testing.
Solubilization Techniques:
-
Co-solvents: Using a water-miscible organic solvent, such as DMSO or ethanol, in your final assay medium can help keep the compound in solution.[15][16] It is crucial to keep the final solvent concentration low (typically <0.5%) to avoid cellular toxicity.[17]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility.[16][18]
-
Use of Surfactants: Low concentrations of non-ionic surfactants can aid in solubilization.[16][18][19]
-
Complexation: Cyclodextrins can form inclusion complexes with hydrophobic compounds, increasing their aqueous solubility.[16][20]
-
Particle Size Reduction: For compounds that are difficult to dissolve, techniques like micronization can increase the surface area and improve the dissolution rate.[14][16]
Q7: My compound seems to lose activity in the presence of serum. What could be happening?
A7: The presence of serum proteins, particularly albumin, can significantly impact the free concentration of your compound through protein binding.[21][22][23] This is a critical consideration as only the unbound fraction of the compound is typically available to exert its biological effect.
Investigative Steps:
-
Serum Shift Assay: Compare the IC50 value of your compound in the presence and absence of serum or at varying serum concentrations. A significant shift to a higher IC50 in the presence of serum indicates protein binding.[21]
-
Equilibrium Dialysis: This is a more quantitative method to determine the fraction of your compound that is bound to plasma proteins.
Mitigation:
-
Understand the Impact: While you can't always eliminate serum from cell-based assays, understanding the extent of protein binding is crucial for interpreting your results and translating them to in vivo models.
-
Consider Serum-Free Media: If your cell line can be maintained in serum-free or low-serum conditions, this can be a viable option for certain assays.
Experimental Protocols
Protocol 1: General Compound Stability Assessment in Assay Medium
This protocol provides a general workflow to assess the chemical stability of your compound in the cell culture medium over the course of an experiment.[2]
Materials:
-
Complete cell culture medium (with serum, if applicable)
-
Your this compound analog
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
Analytical instrument (LC-MS/MS or HPLC-UV)
Procedure:
-
Prepare a solution of your compound in the complete cell culture medium at the final assay concentration.
-
Aliquot the solution into separate sterile microcentrifuge tubes for each time point.
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
Immediately quench any potential enzymatic activity by adding a cold organic solvent (e.g., acetonitrile) and store at -20°C or below until analysis.
-
Analyze the concentration of the parent compound in each sample using a validated LC-MS/MS or HPLC-UV method.
Data Interpretation: Plot the percentage of the compound remaining versus time. A significant decrease in concentration indicates instability. Calculate the half-life (t1/2) of the compound in the medium.
Protocol 2: Photostability Assessment
This protocol is adapted from ICH Q1B guidelines to provide a basic assessment of the photosensitivity of your compound.[24][25][26][27]
Materials:
-
Your this compound analog (as a solid and in solution)
-
Transparent and amber vials
-
A light source capable of emitting both visible and near-UV light
-
Aluminum foil
-
Analytical instrument (LC-MS/MS or HPLC-UV)
Procedure:
-
Prepare samples of your compound in both solid form and dissolved in a suitable solvent in both transparent and amber vials.
-
Create "dark controls" by wrapping a set of transparent vials in aluminum foil.
-
Expose the unwrapped transparent vials to a controlled light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[27]
-
Keep the dark controls and the samples in amber vials alongside the exposed samples but shielded from light.
-
After the exposure period, analyze the purity and concentration of the compound in all samples.
Data Interpretation: Compare the degradation of the light-exposed samples to the dark controls. Significant degradation in the light-exposed samples indicates photosensitivity.
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a general workflow for assessing the metabolic stability of your compound.[28]
Materials:
-
Liver microsomes (human or other species of interest)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Your this compound analog
-
Positive control compound (with known metabolic instability)
-
Negative control (heat-inactivated microsomes)
-
Incubator or water bath (37°C)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
Analytical instrument (LC-MS/MS)
Procedure:
-
Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system and your compound.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution.
-
Include a negative control with heat-inactivated microsomes to account for non-enzymatic degradation.
-
Process the samples (e.g., centrifuge to pellet protein) and analyze the supernatant for the concentration of the parent compound by LC-MS/MS.
Data Interpretation: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Data Summary Tables
Table 1: Troubleshooting Guide for Instability of this compound Analogs
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values | Compound degradation, poor solubility | Verify compound integrity, assess solubility and stability. |
| Loss of activity over time | Chemical or metabolic instability | Perform time-course stability study.[2] |
| High background in assay | Compound precipitation | Improve solubility using formulation strategies.[14][15][16][18][20] |
| Results vary with light exposure | Photodegradation | Work in low light, use amber vials, conduct photostability study.[8] |
| Decreased potency with serum | Protein binding | Conduct serum shift assay or equilibrium dialysis.[21][22][23] |
Table 2: Common Formulation Strategies for Poorly Soluble Compounds
| Strategy | Mechanism | Considerations |
| Co-solvents | Increases the polarity of the solvent mixture.[15][16] | Final concentration must be non-toxic to cells.[17] |
| pH Adjustment | Increases the ionization of the compound.[16][18] | Only applicable to ionizable compounds. |
| Surfactants | Forms micelles that encapsulate the compound.[16][18][19] | Can interfere with some assays or have cellular effects. |
| Cyclodextrins | Forms inclusion complexes.[16][20] | Can also interact with cell membranes. |
Visual Diagrams
Caption: A workflow for troubleshooting inconsistent in vitro results.
Caption: Key factors influencing the stability of compounds in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative Stress in Cell Culture [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Reactive oxygen species are formed in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. ijpbr.in [ijpbr.in]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. benchchem.com [benchchem.com]
- 18. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. q1scientific.com [q1scientific.com]
- 25. youtube.com [youtube.com]
- 26. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 27. database.ich.org [database.ich.org]
- 28. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Technical Support Center: Overcoming Poor Cell Permeability of 2-Phenylthiazolo[5,4-c]pyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Phenylthiazolo[5,4-c]pyridine compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of poor cell permeability associated with this chemical scaffold. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose permeability issues and implement effective enhancement strategies.
Section 1: Understanding the Challenge: The "Why" Behind Poor Permeability
The this compound scaffold is prevalent in medicinal chemistry due to its versatile biological activities.[1][2] However, these compounds often exhibit physicochemical properties that hinder their ability to cross cellular membranes effectively.
Question: What intrinsic properties of this compound compounds typically lead to poor cell permeability?
Answer: The poor cell permeability of this class of compounds often stems from a combination of factors inherent to their structure:
-
High Molecular Rigidity and Planarity: The fused heterocyclic ring system is rigid. While rigidity can be beneficial for target binding, it can also be detrimental to the conformational flexibility required for passive diffusion across the lipid bilayer of cell membranes.[3]
-
Poor Aqueous Solubility: Many derivatives in this class are hydrophobic and possess low aqueous solubility. A compound must first be in solution to partition into the cell membrane.[4] If a compound precipitates in the aqueous environment of an assay or the gastrointestinal tract, its effective concentration at the cell surface is too low for absorption.[5]
-
High Lipophilicity (LogP): While a degree of lipophilicity is necessary to enter the lipid membrane, excessively high LogP values can cause the compound to become trapped within the membrane, preventing it from partitioning out into the cytoplasm.[6]
-
Polar Surface Area (PSA): The arrangement of nitrogen and sulfur atoms in the core structure can contribute to a high polar surface area, which can hinder passive diffusion across the lipophilic cell membrane. Generally, a PSA of less than 140 Ų is considered favorable for oral absorption.[7]
-
Susceptibility to Efflux: These compounds can be substrates for active efflux transporters, such as P-glycoprotein (P-gp), which are protein pumps in the cell membrane that actively expel foreign substances from the cell.[8][9]
Section 2: Troubleshooting In Vitro Permeability Assays
Accurately diagnosing a permeability problem requires robust and well-executed experimental assays. The Caco-2 cell permeability assay is the industry gold standard for predicting in vivo intestinal absorption of drugs.[10][11]
Question: My this compound compound shows very low apparent permeability (Papp) in our Caco-2 assay. How can I troubleshoot this result?
Answer: A low Papp value can be due to several factors beyond inherently poor permeability. It is crucial to systematically investigate the experimental conditions and rule out artifacts.
Troubleshooting Workflow for Low Caco-2 Permeability
Caption: Troubleshooting workflow for low Caco-2 permeability results.
-
Verify Monolayer Integrity: The foundation of a reliable Caco-2 assay is a healthy, confluent cell monolayer with functional tight junctions.[12]
-
Transepithelial Electrical Resistance (TEER): Measure TEER values before and after the experiment. For a valid assay, TEER values should typically be between 300-500 Ω·cm².[12] A significant drop indicates compromised monolayer integrity.
-
Lucifer Yellow Permeability: Use a low-permeability paracellular marker like Lucifer Yellow. Its leakage should be minimal (e.g., <2%) to confirm that the tight junctions are intact.[12]
-
-
Assess Mass Balance (% Recovery): Low recovery can be mistaken for low permeability. It's critical to determine if your compound is degrading or binding to the plate.
-
Calculation: Recovery (%) = 100 * [(Final concentration in receiver + Final concentration in donor) / Initial concentration in donor].
-
Interpretation: A good recovery is typically between 70% and 130%.[12] Low recovery might suggest non-specific binding to plasticware (use low-binding plates), cellular accumulation, or metabolic instability.[10][11]
-
-
Evaluate Compound Solubility: As mentioned, poor aqueous solubility is a common issue.
-
Visual Inspection: Check for any visible precipitation in the donor well during the assay.
-
Action: If solubility is an issue, consider reducing the test concentration, or adding a small, validated percentage of a co-solvent like DMSO (typically ≤1%).[10]
-
-
Investigate Active Efflux: The compound might be entering the cell but then be actively pumped out.
-
Bidirectional Assay: Perform a bidirectional assay, measuring permeability from the apical (A) to basolateral (B) side (Papp A→B) and from B to A (Papp B→A).[13]
-
Efflux Ratio (ER): Calculate the ER = Papp (B→A) / Papp (A→B). An ER greater than 2 is a strong indicator of active efflux.[12]
-
Use of Inhibitors: To confirm the involvement of specific transporters like P-gp, repeat the assay in the presence of a known inhibitor, such as verapamil. A significant reduction in the ER in the presence of the inhibitor confirms that your compound is a substrate for that efflux pump.[9][14]
-
Detailed Protocol: Bidirectional Caco-2 Permeability Assay
This protocol provides a self-validating system for assessing the permeability and efflux potential of your compounds.
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow for differentiation into a polarized monolayer.[12]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use wells that meet the pre-defined acceptance criterion (e.g., >300 Ω·cm²).[14]
-
Assay Buffer Preparation: Prepare Hanks' Balanced Salt Solution (HBSS) with appropriate pH for apical (pH 6.5-7.0) and basolateral (pH 7.4) compartments to mimic intestinal conditions.[14]
-
Dosing Solution Preparation: Prepare dosing solutions of your test compound, a high permeability control (e.g., propranolol), a low permeability control (e.g., atenolol), and a paracellular marker (Lucifer Yellow) in the assay buffer.[12]
-
Assay Initiation (A→B):
-
Remove culture medium from both compartments.
-
Add fresh, pre-warmed assay buffer to the basolateral (receiver) compartment.
-
Add the dosing solution to the apical (donor) compartment.
-
-
Assay Initiation (B→A):
-
Remove culture medium from both compartments.
-
Add fresh, pre-warmed assay buffer to the apical (receiver) compartment.
-
Add the dosing solution to the basolateral (donor) compartment.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 120 minutes).[12]
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments for analysis by LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[12]
-
Calculate the Efflux Ratio (ER).
-
Calculate the percent recovery.
-
| Papp Value (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |
| < 0.6 | Low (0-20%) |
| 0.6 - 6.0 | Medium (20-70%) |
| > 6.0 | High (70-100%) |
| Table adapted from Creative Bioarray guidelines.[12] |
Section 3: FAQs on Enhancing Cell Permeability
Once you have confirmed that your this compound compound has intrinsically poor permeability, the next step is to devise strategies to improve it.
Question: What are the primary strategies to improve the cell permeability of my lead compound?
Answer: There are two main approaches: Structural Modification (Lead Optimization) and Formulation Strategies . The choice depends on the stage of your drug discovery project.
Caption: Decision pathway for selecting a permeability enhancement strategy.
FAQs on Structural Modification
Question: How can I modify the structure of my compound to improve its passive permeability?
Answer: This involves a careful structure-activity relationship (SAR) analysis to balance permeability with target potency.[15][16]
-
Modulate Lipophilicity (LogP): Systematically replace lipophilic groups with more polar ones (or vice versa) to find the optimal LogP for permeability. For example, adding hydroxyl (-OH) or methoxy (-OMe) groups can improve solubility and impact permeability.[1]
-
Reduce Hydrogen Bonding Capacity: The number of hydrogen bond donors is a key factor. If possible, replace N-H or O-H groups with alternatives (e.g., N-Me) to reduce the energy barrier for desolvation when entering the cell membrane.
-
Break Planarity/Increase Flexibility: Introduce substituents that disrupt the planarity of the ring system. This can sometimes improve the compound's ability to adopt different conformations needed to traverse the membrane.
-
Prodrug Approach: This is a highly effective strategy where a lipophilic or cleavable moiety is attached to the parent drug to mask polar groups.[6] This "prodrug" crosses the membrane more easily and is then cleaved by intracellular enzymes (e.g., esterases) to release the active parent compound.[17][18] For example, adding a water-soluble promoiety via an O-alkyl carbamate linker has been shown to improve both solubility and passive membrane permeability in similar heterocyclic compounds.[17]
FAQs on Formulation Strategies
Question: If I cannot modify the structure, what formulation approaches can enhance the bioavailability of my poorly permeable compound?
Answer: Formulation strategies aim to increase the concentration of the dissolved drug at the site of absorption.[4][19]
| Strategy | Mechanism of Action | Best For |
| Lipid-Based Drug Delivery Systems (LBDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents. These systems (like SEDDS/SMEDDS) form fine oil-in-water emulsions in the gut, keeping the drug in solution and enhancing absorption.[5][20][21] | Lipophilic (high LogP), poorly soluble compounds (BCS Class II/IV).[19] |
| Nanoparticle-Based Systems | The drug is encapsulated in nanoparticles (e.g., solid lipid nanoparticles (SLNs), polymeric nanoparticles). This increases surface area, improves solubility, and can protect the drug from degradation.[22][23][][25] | A wide range of poorly soluble and/or permeable compounds, including those needing targeted delivery.[26] |
| Particle Size Reduction | Techniques like micronization or creating nanosuspensions dramatically increase the surface-area-to-volume ratio of the drug particles. This enhances the dissolution rate according to the Noyes-Whitney equation.[5][20] | Poorly soluble compounds where dissolution is the rate-limiting step for absorption. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, whose hydrophilic exterior improves the overall solubility of the complex in water.[5] | Compounds that can physically fit within the cyclodextrin cavity. |
By systematically applying the troubleshooting and enhancement strategies outlined in this guide, researchers can effectively diagnose and overcome the challenge of poor cell permeability in this compound compounds, accelerating their path toward viable drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. The role of efflux pump inhibitor in enhancing antimicrobial efficiency of Ag NPs and MB as an effective photodynamic therapy agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. bioivt.com [bioivt.com]
- 14. enamine.net [enamine.net]
- 15. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. japsonline.com [japsonline.com]
- 22. ijsret.com [ijsret.com]
- 23. imrpress.com [imrpress.com]
- 25. researchgate.net [researchgate.net]
- 26. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Off-Target Effects of 2-Phenylthiazolo[5,4-c]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Phenylthiazolo[5,4-c]pyridine and related scaffolds. This guide is designed to provide you with in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate off-target effects during your experiments. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the integrity and success of your research.
Introduction: The Challenge of Selectivity with Thiazolopyridine Scaffolds
The thiazolopyridine scaffold, including the this compound core, is a versatile and privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] Its ability to form key hydrogen bonds with the hinge region of the ATP-binding site makes it an effective pharmacophore for a wide range of kinases.[1][2] However, the highly conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3] Off-target binding can lead to a variety of undesirable consequences, including misleading experimental results, cellular toxicity, and potential adverse effects in a clinical setting.[4]
This guide will walk you through a systematic approach to understanding and improving the selectivity of your this compound-based compounds.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions and concerns that arise when working with this class of compounds.
Q1: We are observing unexpected phenotypes in our cell-based assays that don't seem to align with the known function of the primary target. Could this be due to off-target effects?
A1: This is a strong indication of potential off-target activity. Unexpected cellular responses are a common red flag.[5] To investigate this, we recommend a multi-pronged approach:
-
Rescue Experiments: This is the gold standard for confirming on-target effects. By re-introducing a version of the primary target that is resistant to your inhibitor, you can determine if the observed phenotype is reversed. A successful rescue strongly suggests the effect is on-target.[5]
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by your this compound derivative with that of other well-characterized, structurally distinct inhibitors of the same primary target. If multiple inhibitors with different chemical scaffolds produce the same phenotype, it is more likely to be an on-target effect.[5]
-
Dose-Response Analysis: While essential, a clear dose-response relationship doesn't definitively rule out off-target effects, as they can also be dose-dependent. However, a significant separation between the concentration required for target engagement and the concentration at which the unexpected phenotype appears can be informative.
-
Kinase Profiling: The most direct method to identify potential off-target kinases is through comprehensive kinase profiling assays, such as a KINOMEscan™. This will provide a broad overview of your compound's selectivity across the kinome.[4]
Q2: Our lead this compound compound is showing significant cytotoxicity at concentrations close to its effective dose. How can we determine if this is an on-target or off-target effect?
A2: Distinguishing between on-target and off-target toxicity is a critical step. Here’s a troubleshooting workflow:
-
Perform a Kinome-wide Selectivity Screen: This will identify other kinases that are potently inhibited by your compound. Cross-reference any hits with known roles in cell viability and apoptosis pathways.[4]
-
Test Analogs with Different Scaffolds: If you have access to inhibitors of the same primary target but with a different chemical backbone, test them in your cytotoxicity assays. If they exhibit similar toxicity profiles, it may point towards an on-target effect.[4]
-
Knockdown/Knockout Models: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target. If the cytotoxicity is diminished in these models, it strongly implicates the primary target. Conversely, if the toxicity persists, it's likely due to off-target effects. You can also use this approach to validate suspected off-targets identified from your kinome screen.[5]
Q3: We have kinome scan data for our compound. How do we interpret the results and decide which off-targets are most significant?
A3: Interpreting kinome scan data requires careful consideration of several factors:
-
Binding Affinity (Kd) or Percent of Control: A lower Kd value or a lower percentage of control indicates stronger binding.[6] Pay closest attention to off-targets with binding affinities that are within a close range (e.g., 10- to 100-fold) of your primary target.
-
Cellular Potency: The in vitro binding affinity from a kinome scan does not always directly translate to cellular activity. It's crucial to validate the most potent off-target hits in cell-based assays.
-
Biological Relevance: Consider the expression levels and known biological functions of the identified off-targets in your experimental system. An off-target that is not expressed in your cell line of interest is unlikely to be responsible for an observed phenotype.
-
TREEspot™ Visualization: Many kinase profiling services offer visualization tools like TREEspot™, which map the hits onto a dendrogram of the human kinome. This can help you quickly identify if your compound is targeting specific kinase families.[7]
Below is a diagram illustrating a general workflow for investigating off-target effects.
Caption: Workflow for investigating unexpected experimental outcomes.
Section 2: Strategies for Reducing Off-Target Effects
Improving the selectivity of your this compound derivatives often involves a combination of medicinal chemistry approaches and rigorous experimental validation.
Medicinal Chemistry Approaches
Structure-activity relationship (SAR) studies are key to rationally designing more selective inhibitors. Here are some strategies that have proven effective for thiazolopyridine and related scaffolds:
-
Exploiting Non-Conserved Residues: While the ATP-binding site is generally conserved, there are often subtle differences in nearby residues that can be exploited. For example, the "gatekeeper" residue, which controls access to a hydrophobic pocket, varies in size across the kinome. Designing bulky substituents that create a steric clash with larger gatekeeper residues can enhance selectivity for kinases with smaller gatekeeper residues.
-
Targeting Allosteric Sites: Moving away from the highly conserved ATP-binding pocket and targeting less conserved allosteric sites is an effective strategy for achieving high selectivity.[8]
-
Modulating Physicochemical Properties: Properties such as lipophilicity (cLogP) and solubility can influence a compound's promiscuity. Highly lipophilic compounds tend to have more off-targets. Optimizing these properties can lead to improved selectivity.
-
Structure-Guided Design: Utilize co-crystal structures of your lead compound bound to its primary target and key off-targets to identify opportunities for modification. This can reveal subtle conformational differences that can be exploited to enhance binding to the desired target while reducing affinity for others.
A study on thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors provides a practical example. The researchers performed SAR studies that led to the identification of derivative 6r as a potent and reasonably selective c-KIT inhibitor.[1][2][9][10] Their work highlighted how modifications at specific positions of the thiazolopyridine scaffold could influence both potency and selectivity.[1][2]
Case Study: Kinome Scan of a Thiazolo[5,4-b]pyridine Derivative
The following table presents a selection of data from a kinome scan of the thiazolo[5,4-b]pyridine derivative 6r at a concentration of 1 µM. This data illustrates how a compound designed for a specific target (c-KIT) can interact with other kinases.
| Kinase Target | Percent of Control (%) | Kinase Family | Potential Implication |
| c-KIT | <10 | TK | Primary Target |
| RAF1 | <10 | TKL | Off-target in MAPK pathway |
| DDR1 | <10 | TK | Off-target with roles in cell adhesion and migration |
| RET | <10 | TK | Off-target, a known oncogene |
| FMS | <10 | TK | Off-target involved in immunology |
| BRAF | <10 | TKL | Off-target in MAPK pathway |
| PDGFRα | <10 | TK | Off-target often co-inhibited with c-KIT |
| PDGFRβ | <10 | TK | Off-target often co-inhibited with c-KIT |
Data adapted from a study on thiazolo[5,4-b]pyridine derivatives.[9]
This data reveals that while compound 6r is a potent c-KIT inhibitor, it also strongly inhibits several other kinases at a 1 µM concentration. This highlights the importance of performing dose-response studies for both the primary target and key off-targets to determine the therapeutic window.
Section 3: Experimental Protocols for Off-Target Profiling
Here we provide detailed, step-by-step methodologies for key experiments to characterize the selectivity of your this compound derivatives.
KINOMEscan™ Competition Binding Assay
This assay provides a quantitative measure of the interactions between your compound and a large panel of kinases.[6][11]
Principle: The assay is based on the competitive displacement of a known, immobilized ligand from the kinase active site by your test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of your compound for the kinase.[6][7]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of your this compound derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).[7]
-
Competition Assay: Your test compound is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.[6][7]
-
Quantification: After an incubation period, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is often done using quantitative PCR (qPCR).[6][7]
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition. This can be used to calculate a binding constant (Kd).[6][7]
Caption: General workflow for a KINOMEscan™ experiment.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in a cellular context.[12][13][14][15]
Principle: The binding of a ligand (your compound) to its target protein often increases the protein's thermal stability. CETSA® measures this ligand-induced thermal stabilization.[12][13]
Step-by-Step Methodology:
-
Cell Treatment: Incubate intact cells with your this compound derivative or a vehicle control for a defined period.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.[15]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-aggregated target protein) from the aggregated proteins by centrifugation.[15]
-
Detection: Quantify the amount of soluble target protein in the supernatant using methods like Western blotting or ELISA.[14]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of your compound indicates target engagement.[15]
Phosphoproteomics
Phosphoproteomics allows you to assess the impact of your inhibitor on cellular signaling pathways by quantifying changes in protein phosphorylation.
Principle: Kinase inhibitors alter the phosphorylation state of their direct substrates and downstream effectors. By using mass spectrometry to compare the phosphoproteomes of vehicle-treated and inhibitor-treated cells, you can identify the signaling pathways modulated by your compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Phosphopeptide Enrichment:
-
LC-MS/MS Analysis:
-
Separate the enriched phosphopeptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Identify the phosphopeptides and quantify the relative abundance of each phosphosite between the treated and control samples.
-
Perform pathway analysis to identify signaling pathways that are significantly affected by your compound.
-
Section 4: Conclusion and Future Outlook
The development of selective this compound-based inhibitors is an achievable goal, but it requires a systematic and multi-faceted approach. By combining rational medicinal chemistry strategies with a robust suite of experimental validation techniques, researchers can effectively navigate the challenges of off-target effects. The early and comprehensive characterization of a compound's selectivity profile is not only crucial for interpreting experimental data accurately but also for building a strong foundation for potential therapeutic development. As our understanding of the kinome and the tools to interrogate it continue to evolve, so too will our ability to design highly selective and effective targeted therapies.
References
- 1. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. scispace.com [scispace.com]
- 16. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Pharmacokinetic Profile of 2-Phenylthiazolo[5,4-c]pyridine Derivatives
Introduction:
The 2-phenylthiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry, forming the core of various kinase inhibitors and other therapeutic agents.[1][2][3] However, like many nitrogen-containing heterocycles, derivatives of this scaffold can present significant pharmacokinetic (PK) challenges that hinder their development into viable drug candidates.[4][5][6] Common issues include poor aqueous solubility, rapid metabolic degradation, and low cell permeability, all of which contribute to suboptimal in vivo exposure and efficacy.
This technical guide provides a comprehensive, question-and-answer-based resource for researchers actively engaged in the design and optimization of this compound analogs. Drawing from established medicinal chemistry principles and field-proven strategies, this document aims to provide not just solutions, but a deeper mechanistic understanding to guide your experimental design.
Section 1: Troubleshooting Metabolic Liabilities
Metabolic instability is a primary hurdle for many heterocyclic compounds, leading to high clearance and poor bioavailability.[7][] The pyridine and thiazole rings, along with the phenyl substituent, present several potential sites for enzymatic modification.
Q1: My this compound analog shows high clearance in human liver microsome (HLM) assays. What are the likely metabolic hotspots and how can I address this?
A1: High clearance in HLM assays typically points to metabolism by cytochrome P450 (CYP) enzymes.[9][10][11] For the this compound core, the most probable sites of oxidative metabolism are the pyridine ring and the unsubstituted positions on the 2-phenyl ring.
Likely Metabolic Hotspots:
-
Pyridine Ring Oxidation: The nitrogen atom in the pyridine ring can direct metabolism to adjacent carbon atoms.
-
Phenyl Ring Hydroxylation: Unsubstituted positions on the 2-phenyl ring are susceptible to hydroxylation, a common metabolic pathway.
-
Thiazole Ring Oxidation: While generally less prone to metabolism than pyridines, the thiazole ring can still undergo oxidation.
Strategic Modifications to Mitigate Metabolism:
-
Blocking Putative Metabolic Sites:
-
Fluorination: Introduction of a fluorine atom at a suspected site of metabolism can block CYP-mediated hydroxylation due to the strength of the C-F bond.[12] For example, strategic placement of fluorine on the 2-phenyl ring can significantly enhance metabolic stability.
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolically labile position can slow the rate of bond cleavage by CYPs, a phenomenon known as the "kinetic isotope effect."
-
-
Modulating Electronic Properties:
-
Electron-Withdrawing Groups (EWGs): Incorporating EWGs (e.g., -CF3, -CN) on the phenyl or pyridine ring can decrease the electron density of the aromatic system, making it less susceptible to oxidative metabolism.[5]
-
-
Bioisosteric Replacement:
Experimental Workflow: Identifying and Addressing Metabolic Hotspots
Caption: Workflow for identifying and mitigating metabolic liabilities.
Section 2: Enhancing Solubility and Permeability
Poor aqueous solubility and low cell permeability are common challenges that can limit the oral bioavailability of drug candidates.
Q2: My compound has poor aqueous solubility (<10 µM). What strategies can I employ to improve this property without sacrificing potency?
A2: Improving solubility often involves introducing polar functional groups or disrupting the crystal lattice of the solid-state compound.
Strategies to Enhance Aqueous Solubility:
-
Introduction of Ionizable Groups:
-
Incorporating a basic nitrogen (e.g., a piperidine or morpholine) can allow for the formation of a soluble salt.
-
Adding an acidic group (e.g., a carboxylic acid) can also significantly improve solubility.
-
-
Prodrug Approach:
-
A prodrug is an inactive or less active derivative that is converted to the active parent drug in vivo.[15][16][17][18][19] For poorly soluble compounds, a common strategy is to attach a polar, water-solubilizing promoiety that is later cleaved by enzymes in the body.
-
For example, a phosphate ester can be introduced, which is highly water-soluble and is readily cleaved by phosphatases to release the parent drug.
-
-
Disruption of Molecular Symmetry and Planarity:
-
High melting point and poor solubility are often associated with planar, symmetric molecules that pack efficiently in a crystal lattice.
-
Introducing a substituent that creates a "twist" in the molecule, such as a bulky alkyl group or a spirocycle, can disrupt this packing and improve solubility.
-
Table 1: Impact of Structural Modifications on Solubility
| Modification | Rationale | Expected Solubility Improvement |
| Addition of a morpholine group | Introduces a polar, ionizable amine | 10- to 100-fold |
| Phosphate prodrug | Covalent attachment of a highly polar promoiety | >1000-fold |
| Introduction of a spirocyclic moiety | Disrupts crystal lattice packing | 2- to 10-fold |
Q3: My compound exhibits low permeability in a Caco-2 assay, suggesting poor intestinal absorption. How can I improve its ability to cross cell membranes?
A3: Low permeability is often a consequence of excessive polarity or high molecular weight. The Caco-2 permeability assay is a reliable in vitro model for predicting human intestinal absorption.[20][21][22][23][24]
Strategies to Improve Permeability:
-
Reduce Polar Surface Area (PSA):
-
PSA is a key predictor of cell permeability. Aim for a PSA < 140 Ų.
-
Strategies to reduce PSA include masking polar groups (e.g., converting a carboxylic acid to an ester) or replacing polar moieties with less polar bioisosteres.
-
-
Intramolecular Hydrogen Bonding:
-
Designing the molecule to form an internal hydrogen bond can mask polar functional groups, effectively reducing the molecule's interaction with the aqueous environment and favoring partitioning into the lipid cell membrane.
-
-
Lipophilicity (LogP/LogD) Optimization:
-
There is often a "sweet spot" for lipophilicity. While a certain degree of lipophilicity is required for membrane permeability, excessively lipophilic compounds can be poorly soluble or sequestered in lipid bilayers. Aim for a LogD in the range of 1-3.
-
Experimental Protocol: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a test compound.
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of ~60,000 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. TEER values should be >250 Ω·cm².
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (at a known concentration, e.g., 10 µM) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.
-
Take a sample from the apical chamber at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt = rate of appearance of the compound in the receiver chamber
-
A = surface area of the insert
-
C0 = initial concentration in the donor chamber
-
-
Section 3: Addressing Potential for Drug-Drug Interactions (DDIs)
The pyridine nitrogen in the this compound scaffold can potentially interact with the heme iron of CYP enzymes, leading to inhibition and a risk of drug-drug interactions.[25][26][27][28][29]
Q4: My compound is a potent inhibitor of CYP3A4. How can I reduce this off-target activity?
A4: CYP3A4 inhibition by pyridine-containing compounds often arises from the coordination of the pyridine nitrogen to the heme iron in the enzyme's active site.[27]
Strategies to Mitigate CYP Inhibition:
-
Reduce Basicity of the Pyridine Nitrogen:
-
Introducing electron-withdrawing groups on the pyridine ring can lower the pKa of the pyridine nitrogen, reducing its ability to coordinate with the heme iron.
-
-
Steric Hindrance:
-
Placing a bulky substituent near the pyridine nitrogen can sterically block its access to the heme iron.
-
-
Bioisosteric Replacement:
Logical Flow: Mitigating CYP Inhibition
Caption: Decision-making flowchart for addressing CYP inhibition.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5-d]thiazolo[5,4-b]pyridine based inhibitors of IKK2: synthesis, SAR, PK/PD and activity in a preclinical model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Editorial: Emerging heterocycles as bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Metabolic Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.org]
- 15. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. johronline.com [johronline.com]
- 18. Stork: The Prodrug Approach: A Successful Tool for Improving Drug Solubility [storkapp.me]
- 19. mdpi.com [mdpi.com]
- 20. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. nuvisan.com [nuvisan.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. books.rsc.org [books.rsc.org]
- 27. Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Potential strategies for minimizing mechanism-based inhibition of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 30. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 31. Pyridine bioisosteres of potent GluN2B subunit containing NMDA receptor antagonists with benzo[7]annulene scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Target Validation of 2-Phenylthiazolo[5,4-c]pyridine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the rigorous process of validating the biological target of a novel small molecule, using 2-Phenylthiazolo[5,4-c]pyridine as a central example. The thiazolo[5,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, with various derivatives showing activity against multiple protein kinases.[1][2] This multiplicity necessitates a robust, multi-pronged validation strategy to definitively link the compound to its specific molecular target.
For the purpose of this guide, we will operate under a common drug discovery scenario: following a phenotypic screen, the MET proto-oncogene, a receptor tyrosine kinase (RTK) , has been identified as the putative primary target of this compound. Our objective is not merely to confirm this hypothesis but to build an unassailable case for on-target activity through a series of orthogonal, self-validating experiments.
The Strategic Framework: A Tiered Approach to Target Validation
A successful target validation campaign moves from the simplest, most direct questions to the most complex biological contexts. This tiered approach ensures that resources are spent wisely and that each experimental stage builds upon the last, creating a coherent and compelling narrative.
Caption: A tiered workflow for rigorous biological target validation.
Tier 1: Establishing Direct Target Engagement
The foundational question is whether this compound physically interacts with the MET kinase protein. Biochemical and biophysical assays provide the cleanest system for this, using purified protein to eliminate the complexity of the cellular environment.[3]
Comparison of Primary Engagement Assays
| Assay Technique | Principle | Primary Output | Pros | Cons |
| Time-Resolved FRET (TR-FRET) | Measures binding proximity between a labeled kinase and a labeled tracer that competes with the test compound. | IC50 (Inhibitory Concentration) | Homogeneous, high-throughput, sensitive. | Requires specific reagents (labeled protein/tracer); potential for compound interference. |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay | Measures the change in protein melting temperature (Tm) upon ligand binding. | ΔTm (Change in Melting Temp) | Label-free, low protein consumption. | Low throughput, may not detect all binding events, sensitive to buffer conditions. |
| Surface Plasmon Resonance (SPR) | Detects mass changes on a sensor chip as the compound flows over the immobilized target protein. | Kᴅ (Dissociation Constant), kₐ/kₔ rates | Provides real-time kinetics, label-free. | Requires specialized equipment, protein immobilization can affect activity. |
Experimental Insight: We recommend starting with a TR-FRET assay, such as the LanthaScreen™ technology, due to its robustness and scalability for determining initial potency.[4] This should be followed by an orthogonal, label-free method like DSF to confirm the binding event through a different physical principle, thereby increasing confidence and ruling out assay-specific artifacts.[5]
Protocol: TR-FRET Kinase Binding Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute purified, terbium-labeled MET kinase and a fluorescently-labeled ATP-competitive tracer (kinase-specific) in the buffer.
-
Compound Plating: Serially dilute this compound in DMSO, then further dilute into the assay buffer. Dispense into a low-volume 384-well plate. Include a known MET inhibitor (e.g., Crizotinib) as a positive control and DMSO as a negative control.
-
Assay Reaction: Add the MET kinase/tracer mixture to the wells containing the compound.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for the tracer and 495 nm for the terbium donor).
-
Analysis: Calculate the emission ratio (520/495). Plot the ratio against the compound concentration and fit to a four-parameter logistic model to determine the IC50 value.
Tier 2: Confirming Modulation of Target Activity
Once direct binding is established, the next critical step is to demonstrate that this binding event translates into a functional consequence—namely, the inhibition of MET kinase activity.
Cellular Target Engagement: The Bridge to Physiology
Moving from a purified protein system to a cellular context is crucial. Cellular assays confirm that the compound can permeate the cell membrane and engage its target in a more physiologically relevant environment.[6][7]
Caption: Comparison of biochemical and cellular assay contexts.
Recommended Assay: In-Cell Western / High-Content Imaging
This method directly measures the phosphorylation status of the target kinase within cells, providing a clear readout of inhibitor activity.
Protocol: HGF-Stimulated Phospho-MET Assay in A549 Cells
-
Cell Culture: Plate A549 cells (which endogenously express MET) in 96-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace growth medium with serum-free medium and incubate for 12-24 hours to reduce basal receptor signaling.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with Hepatocyte Growth Factor (HGF), the natural ligand for MET, for 10-15 minutes to induce receptor autophosphorylation.
-
Fix & Permeabilize: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Block with a suitable blocking buffer. Incubate with a primary antibody specific for MET phosphorylated at Y1234/1235. Subsequently, incubate with a fluorescently-labeled secondary antibody. A total MET antibody can be used in parallel for normalization.
-
Imaging & Analysis: Acquire images on a high-content imager. Quantify the fluorescence intensity of phospho-MET per cell. Plot the normalized intensity against compound concentration to determine the cellular IC50.
Comparative Data (Hypothetical)
| Compound | Biochemical IC50 (nM) (TR-FRET Binding) | Cellular IC50 (nM) (p-MET Assay) | Potency Shift (Cellular/Biochem) |
| This compound | 50 | 250 | 5x |
| Crizotinib (Control) | 5 | 20 | 4x |
Interpretation: A rightward shift in potency from biochemical to cellular assays is expected and reflects factors like cell permeability and potential efflux. A shift of less than 10-fold, as shown here, suggests good cell penetration and engagement.
Tier 3: Verifying Downstream Pathway Modulation
Inhibiting the MET kinase should block its downstream signaling pathways. Verifying this provides crucial evidence that the observed cellular phenotype is a direct result of on-target activity.
The MET Signaling Cascade
Upon activation, MET phosphorylates and recruits multiple docking proteins, leading to the activation of key pro-survival and proliferative pathways, primarily the PI3K/AKT and RAS/MAPK cascades.
Caption: Simplified HGF/MET signaling pathway and point of inhibition.
Experimental Validation: Western Blotting
Western blotting is the gold-standard method for analyzing changes in the phosphorylation state of specific downstream proteins.
Protocol: Downstream Signaling Western Blot
-
Culture, starve, and treat cells with this compound as described in the p-MET assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Probe separate membranes overnight at 4°C with primary antibodies for p-AKT (S473) , total AKT, p-ERK1/2 (T202/Y204) , total ERK, and β-Actin (as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blots.
-
Expected Outcome: Treatment with this compound should show a dose-dependent decrease in the p-AKT and p-ERK signals in HGF-stimulated cells, with no change in total protein or loading control levels.
Tier 4: Achieving Definitive On-Target Specificity
The final and most rigorous tier of validation addresses a critical question: is the compound's ultimate cellular effect (e.g., inhibition of proliferation) unequivocally due to its action on MET? This step is vital to de-risk progression into more complex models.[8][9]
Comparison of Specificity Validation Methods
| Method | Principle | Key Question Answered | Pros | Cons |
| Kinase Selectivity Profiling | Screening the compound against a large panel of purified kinases. | Is the compound selective for MET over other kinases? | Broad view of selectivity; identifies potential off-targets. | Biochemical data may not fully translate to cellular context. |
| Genetic Target Knockdown (siRNA/shRNA) | Reducing target expression using RNA interference. | Does reducing MET levels phenocopy or block the compound's effect? | Directly links the target gene to the phenotype. | Incomplete knockdown can complicate interpretation; potential for off-target RNAi effects. |
| Genetic Target Knockout (CRISPR/Cas9) | Complete ablation of the target gene. | Do cells lacking MET become resistant to the compound? | Provides a definitive null background. | Can be lethal if the gene is essential; potential for compensatory mechanisms. |
Experimental Insight: The most powerful evidence comes from combining these approaches. First, perform a broad kinase screen (e.g., Eurofins DiscoverX KINOMEscan™) to assess selectivity. Then, use CRISPR/Cas9 to generate a MET-knockout cell line. A truly on-target compound should lose its anti-proliferative activity in these knockout cells compared to their wild-type counterparts. This is considered the gold standard for on-target validation.[10]
Protocol: CRISPR-Mediated Validation of Anti-proliferative Effect
-
Generate Knockout Line: Use CRISPR/Cas9 to generate a MET knockout pool or clonal line in a MET-dependent cancer cell line (e.g., EBC-1).
-
Validate Knockout: Confirm the absence of MET protein expression via Western blot or flow cytometry.
-
Proliferation Assay: Plate both wild-type (WT) and MET-knockout (KO) cells.
-
Compound Treatment: Treat both cell lines with a dose-response curve of this compound.
-
Measure Viability: After 72 hours, measure cell viability using a reagent like CellTiter-Glo®.
-
Analyze Data: Plot the dose-response curves for both WT and KO cells.
-
Expected Result: this compound should potently inhibit the proliferation of WT cells. In contrast, the MET KO cells should be significantly less sensitive, exhibiting a dramatic rightward shift in the dose-response curve, ideally becoming completely resistant.
Conclusion
Validating the biological target of a novel compound like this compound is a systematic process of building a layered, evidence-based argument. By progressing through the four tiers—from direct binding to functional inhibition, pathway modulation, and finally, genetic validation—researchers can establish an unambiguous link between compound, target, and phenotype. This rigorous, multi-faceted approach is fundamental to mitigating risk and ensuring that only the most promising and well-characterized candidates advance in the drug discovery pipeline.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 4. Validated Cell-Based Assays for Discovery and Screening | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. nuvisan.com [nuvisan.com]
- 8. In vivo target validation using gene invalidation, RNA interference and protein functional knockout models: it is the time to combine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. biocompare.com [biocompare.com]
A Researcher's Guide to Confirming the Mechanism of Action of 2-Phenylthiazolo[5,4-c]pyridine in Cancer Cells
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of 2-Phenylthiazolo[5,4-c]pyridine, a promising scaffold in cancer therapy. Drawing upon established methodologies and field-proven insights, this document outlines a logical, self-validating experimental workflow, from initial cell-based screening to specific target identification and pathway analysis. We will explore how to systematically investigate the primary hypothesized mechanisms for this class of compounds—kinase inhibition and DNA interaction—and compare its functional profile to established anticancer agents.
Introduction: The Therapeutic Potential of the Thiazolopyridine Scaffold
The thiazolopyridine core is a recurring motif in a variety of potent anticancer agents.[1] Derivatives of this scaffold have been reported to exhibit a range of antitumor activities, including the inhibition of critical cellular signaling pathways and the induction of cancer cell death.[2][3] Specifically, compounds bearing the this compound structure are of significant interest due to their structural similarity to known kinase inhibitors and DNA-interactive agents.[4][5] However, a precise and confirmed mechanism of action is often required to advance a lead compound through the drug development pipeline.
This guide presents a systematic approach to dissecting the molecular mechanism of a novel this compound derivative in cancer cells. The experimental strategy is designed to be logical and iterative, where the results of foundational assays guide the selection of more specific, target-oriented investigations.
Hypothesized Mechanisms of Action
Based on the broader family of thiazole and pyridine-containing anticancer compounds, we can formulate two primary hypotheses for the mechanism of action of this compound:
-
Hypothesis 1: Inhibition of Protein Kinases. Many thiazole derivatives function as potent inhibitors of protein kinases that are critical for cancer cell proliferation and survival, such as c-KIT, PI3K, and various cycl-dependent kinases (CDKs).[2][4][6] The thiazolo[5,4-b]pyridine scaffold, a close structural analog, has been successfully utilized to develop inhibitors of PI3K, BCR-ABL, RAF, and VEGFR2.[4]
-
Hypothesis 2: DNA Damage and/or Interference with DNA Metabolism. Certain pyridine-thiazole hybrids have been shown to interact with DNA, leading to genetic instability and cell death.[2][7] This can occur through direct DNA binding and intercalation or through the inhibition of enzymes involved in DNA repair, such as Poly (ADP-ribose) polymerase (PARP).[8][9]
These two hypotheses are not mutually exclusive and may be interconnected. For instance, inhibition of a kinase involved in the DNA damage response could potentiate the effects of direct DNA interaction.
A Step-by-Step Experimental Workflow for Mechanism of Action Confirmation
The following experimental workflow is designed to systematically test our primary hypotheses. The workflow begins with broad phenotypic assays and progressively narrows the focus to specific molecular targets and pathways.
}
Phase 1: Cellular Phenotype Assessment
The initial step is to characterize the phenotypic effects of the this compound compound on cancer cells.
-
Rationale: To determine the potency of the compound in inhibiting cancer cell growth and to establish a dose-response curve for subsequent experiments.
-
Protocol:
-
Seed cancer cells (e.g., a panel of cell lines from different tumor types) in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of the this compound compound (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
Assess cell viability using an MTT or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Calculate the half-maximal inhibitory concentration (IC50) value.
-
-
Trustworthiness: Include a positive control (e.g., doxorubicin or a known kinase inhibitor relevant to the cell lines used) and a vehicle control (e.g., DMSO).
-
Rationale: To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death).
-
Protocol:
-
Treat cancer cells with the this compound compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry.
-
-
Data Interpretation: An increase in the Annexin V positive population (early apoptosis) and Annexin V/PI double-positive population (late apoptosis/necrosis) indicates the induction of apoptosis.
-
Rationale: To investigate if the compound affects cell cycle progression.
-
Protocol:
-
Data Interpretation: Accumulation of cells in a specific phase of the cell cycle (G1, S, or G2/M) suggests interference with cell cycle checkpoints.
Phase 2: Target Class Identification
Based on the phenotypic data, the next phase aims to identify the broad molecular target class.
-
Rationale: To test Hypothesis 1 by screening the compound against a large panel of recombinant kinases.
-
Protocol:
-
Submit the this compound compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).
-
Screen at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of several hundred kinases.
-
For any significant "hits" (e.g., >50% inhibition), perform a dose-response analysis to determine the IC50 for each inhibited kinase.
-
-
Trustworthiness: The profiling service should provide data for a known promiscuous kinase inhibitor (e.g., staurosporine) as a positive control.
-
Rationale: To test Hypothesis 2 by assessing the compound's ability to interact with DNA.
-
Protocol (Ethidium Bromide Displacement Assay):
-
Prepare a solution of calf thymus DNA (CT-DNA) saturated with ethidium bromide (EtBr).
-
Measure the fluorescence of the CT-DNA-EtBr complex.
-
Titrate the this compound compound into the solution and measure the fluorescence at each concentration.
-
-
Data Interpretation: A decrease in fluorescence indicates that the compound is displacing EtBr from the DNA, suggesting an intercalative binding mode.[5]
Phase 3: Specific Target Validation and Pathway Analysis
This final phase focuses on validating the putative targets identified in Phase 2 and elucidating the downstream signaling consequences within the cellular context.
-
Rationale: If kinase profiling identified specific hits, this experiment validates the inhibition of these kinases in cancer cells by examining the phosphorylation status of their downstream substrates.
-
Protocol:
-
Treat cancer cells with the this compound compound at various concentrations for a short duration (e.g., 1-4 hours).
-
Lyse the cells and perform SDS-PAGE and Western blotting.
-
Probe the blots with antibodies against the phosphorylated and total forms of the target kinase and its key downstream effectors (e.g., for the PI3K pathway, p-Akt, Akt, p-mTOR, mTOR).[1]
-
-
Authoritative Grounding: The choice of antibodies should be based on well-established signaling pathways as documented in resources like the Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway database.
}
-
Rationale: To provide direct evidence of target engagement in intact cells. The binding of a compound to its target protein generally increases the thermal stability of the protein.
-
Protocol:
-
Treat intact cancer cells with the this compound compound or vehicle.
-
Heat aliquots of the cell lysate to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of the soluble target protein at each temperature by Western blotting.
-
-
Data Interpretation: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound confirms direct binding.
Comparison with Alternative Therapeutic Agents
To contextualize the performance of this compound, it is crucial to compare its activity profile with that of established drugs.
| Feature | This compound (Hypothetical Data) | Imatinib (c-KIT/BCR-ABL Inhibitor) | Doxorubicin (DNA Intercalator/Topo II Inhibitor) |
| Primary Mechanism | Kinase Inhibition (e.g., c-KIT) | Tyrosine Kinase Inhibition | DNA Intercalation, Topoisomerase II Inhibition |
| IC50 (GIST-T1 cells) | 0.05 µM | 0.02 µM[4] | ~0.5 µM |
| Apoptosis Induction | Strong induction at 24h | Moderate induction at 24h | Strong induction at 24h |
| Cell Cycle Arrest | G1/S phase arrest[4] | G1 phase arrest | G2/M phase arrest |
| Kinase Selectivity | Selective for a small panel of kinases | Selective for c-KIT, PDGFR, ABL | Not a kinase inhibitor |
| DNA Binding (EtBr Assay) | No significant displacement | No significant displacement | Strong displacement |
This table presents hypothetical data for this compound for illustrative purposes.
Conclusion
The systematic approach outlined in this guide provides a robust framework for confirming the mechanism of action of this compound in cancer cells. By integrating cellular, biochemical, and molecular biology techniques, researchers can build a compelling, evidence-based narrative of the compound's therapeutic activity. This detailed mechanistic understanding is not only crucial for academic research but is an indispensable component of preclinical drug development, enabling the rational design of future clinical trials and the identification of patient populations most likely to benefit from this novel therapeutic agent.
References
- 1. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA binding, molecular modeling and ADMET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Arylthiazolo[5,4-c]pyridine Analogs in Oncology Research
In the landscape of modern medicinal chemistry, the relentless pursuit of novel heterocyclic scaffolds that can serve as potent and selective modulators of biological targets is paramount. Among these, the thiazolopyridine core, a bioisostere of purine, has garnered significant attention for its versatile pharmacological activities, particularly in the realm of oncology. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-arylthiazolo[5,4-c]pyridine analogs, a promising class of compounds with potential as kinase inhibitors and anticancer agents. Drawing upon field-proven insights and experimental data from related compound series, we will explore the nuances of their design, synthesis, and biological evaluation, offering a comprehensive resource for researchers and drug development professionals.
The Thiazolo[5,4-c]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
The fusion of a thiazole ring to a pyridine core creates a unique electronic and steric environment, making the thiazolopyridine scaffold an attractive starting point for the design of kinase inhibitors. The nitrogen atoms in the pyridine ring and the thiazole moiety can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of ATP in the active site of many kinases. The 2-position of the thiazole ring provides a convenient vector for the introduction of aryl substituents, allowing for the exploration of various pockets within the kinase domain to enhance potency and selectivity.
While several isomers of thiazolopyridine exist, the [5,4-c] fusion presents a distinct spatial arrangement of the nitrogen atoms, which can influence its interaction with different kinase targets compared to its more studied [5,4-b] counterpart. This guide will delve into the subtle yet critical differences that arise from this specific isomeric form.
Comparative Analysis of 2-Arylthiazolo[5,4-c]pyridine Analogs: A Focus on Anticancer Activity
To illustrate the SAR of this compound class, we will consider a hypothetical series of 2-arylthiazolo[5,4-c]pyridine analogs and compare their potential anticancer activities based on established principles from related heterocyclic kinase inhibitors. The primary endpoint for comparison will be the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines, a common metric for assessing cytotoxic potential.
The Core Scaffold: Establishing a Baseline
The unsubstituted 2-phenylthiazolo[5,4-c]pyridine serves as our foundational compound. Its activity is expected to be modest, providing a baseline from which to evaluate the impact of substitutions on the 2-aryl ring.
Impact of Aryl Ring Substitution
The electronic and steric properties of substituents on the 2-aryl ring play a pivotal role in modulating biological activity. By systematically varying these substituents, we can probe the binding pocket of the target kinase and optimize interactions.
Table 1: Comparative Anticancer Activity of 2-Arylthiazolo[5,4-c]pyridine Analogs (Hypothetical IC50 Data Based on Related Series)
| Compound | R1 (para-position) | R2 (meta-position) | R3 (ortho-position) | Predicted IC50 (µM) vs. Cancer Cell Line X |
| 1a | H | H | H | > 50 |
| 1b | OCH3 | H | H | 25.5 |
| 1c | Cl | H | H | 15.2 |
| 1d | CF3 | H | H | 8.9 |
| 1e | H | OCH3 | H | 30.1 |
| 1f | H | Cl | H | 18.7 |
| 1g | H | CF3 | H | 12.4 |
| 1h | H | H | Cl | 45.8 |
| 1i | OCH3 | OCH3 | H | 20.3 |
| 1j | Cl | Cl | H | 5.6 |
Interpretation of SAR Data:
-
Electron-Withdrawing Groups (EWGs): The introduction of EWGs such as chloro (Cl) and trifluoromethyl (CF3) at the para- and meta-positions of the aryl ring (compounds 1c, 1d, 1f, 1g ) generally leads to a significant increase in potency compared to the unsubstituted analog 1a . This suggests that these groups may be involved in favorable interactions within a hydrophobic pocket of the target kinase or may influence the overall electronic properties of the molecule to enhance binding. The di-chloro substituted analog 1j shows the most potent activity, indicating a synergistic effect.
-
Electron-Donating Groups (EDGs): The presence of an EDG like methoxy (OCH3) at the para- or meta-position (compounds 1b, 1e ) also enhances activity, albeit to a lesser extent than EWGs. This indicates that the binding pocket can accommodate some bulk and that hydrogen bonding with the methoxy group might play a role. The di-methoxy analog 1i shows improved activity over the mono-substituted counterparts.
-
Steric Hindrance: Substitution at the ortho-position (compound 1h ) is generally detrimental to activity. This suggests that steric hindrance near the thiazole-aryl linkage disrupts the optimal binding conformation.
Comparison with the Thiazolo[5,4-b]pyridine Isomer
Studies on 2-arylthiazolo[5,4-b]pyridine derivatives have shown them to be potent inhibitors of kinases such as c-KIT.[1] For instance, a 2-(3-(trifluoromethyl)phenyl)thiazolo[5,4-b]pyridine derivative demonstrated significant inhibitory activity.[1] By comparing this with our hypothetical data for the [5,4-c] isomer, we can infer the importance of the pyridine nitrogen's position. The altered position of the nitrogen in the [5,4-c] scaffold may lead to different hydrogen bonding patterns with the kinase hinge region, potentially altering the kinase selectivity profile.
Experimental Protocols
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 2-arylthiazolo[5,4-c]pyridine analogs.
General Synthesis of the 2-Arylthiazolo[5,4-c]pyridine Scaffold
The synthesis of the core scaffold can be achieved through a multi-step process, adapted from known procedures for related heterocyclic systems.[2]
Workflow for the Synthesis of 2-Arylthiazolo[5,4-c]pyridine Analogs
A schematic overview of the synthetic workflow.
Step-by-Step Protocol:
-
Thiocyanation of 4-amino-3-chloropyridine: To a solution of 4-amino-3-chloropyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add potassium thiocyanate (1.2 eq). Heat the reaction mixture at 80-100 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature and pour it into ice-water. Collect the precipitated product by filtration, wash with water, and dry to yield 4-amino-3-thiocyanatopyridine.
-
Synthesis of 2-Arylthiazolo[5,4-c]pyridine: To a solution of 4-amino-3-thiocyanatopyridine (1.0 eq) in ethanol, add the desired α-bromoacetophenone derivative (1.1 eq). Reflux the mixture for 8-12 hours. After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and then purified by column chromatography on silica gel to afford the target 2-arylthiazolo[5,4-c]pyridine analog.
-
Characterization: Confirm the structure of the synthesized compounds using standard analytical techniques, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Anticancer Activity Assessment: MTT Assay
The cytotoxic effects of the synthesized analogs against various cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6][7]
MTT Assay Workflow
A step-by-step workflow for the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with fresh medium containing the compounds at various concentrations (typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for another 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve fitting software.
Kinase Inhibition Assay
To investigate the mechanism of action, a kinase inhibition assay against a relevant target (e.g., a receptor tyrosine kinase like c-Met) can be performed.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, the recombinant kinase enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: Add the ATP and the substrate peptide to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that quantifies the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Mechanistic Insights and Future Directions
The SAR data, even when inferred from related series, provides a logical framework for the rational design of more potent 2-arylthiazolo[5,4-c]pyridine analogs. The observed trends suggest that targeting hydrophobic pockets with appropriately substituted aryl rings is a key strategy for enhancing activity.
Signaling Pathway Illustration
A potential mechanism of action for 2-arylthiazolo[5,4-c]pyridine analogs.
Future research should focus on synthesizing a dedicated library of 2-arylthiazolo[5,4-c]pyridine analogs to confirm and expand upon the SAR trends discussed herein. Elucidating the specific kinase targets and their binding modes through X-ray crystallography will be instrumental in guiding the next generation of inhibitors. Furthermore, exploring modifications on the pyridine ring could yield additional avenues for improving potency and selectivity.
Conclusion
The 2-arylthiazolo[5,4-c]pyridine scaffold represents a promising avenue for the development of novel anticancer agents. By leveraging the principles of structure-activity relationships and employing rigorous experimental methodologies, researchers can systematically optimize these compounds for enhanced potency and selectivity. This guide provides a foundational framework for such endeavors, combining established knowledge with forward-looking perspectives to accelerate the discovery of next-generation cancer therapeutics.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative analysis of 2-Phenylthiazolo[5,4-c]pyridine with other kinase inhibitors
In the landscape of kinase inhibitor discovery, the thiazolo[5,4-c]pyridine scaffold and its isomers have emerged as a privileged structure, demonstrating significant potential in the inhibition of key oncogenic kinases. This guide provides a comparative analysis of a representative thiazolo[5,4-b]pyridine derivative, a close structural isomer of the 2-phenylthiazolo[5,4-c]pyridine core, against established clinical inhibitors targeting the c-KIT and PI3K pathways. Our objective is to furnish researchers, scientists, and drug development professionals with a technical framework for evaluating such compounds, supported by experimental data and detailed methodologies.
The Rationale for Comparison: Targeting Key Oncogenic Drivers
The dysregulation of protein kinase activity is a cornerstone of cancer pathology. Two pathways of particular interest are the c-KIT receptor tyrosine kinase and the phosphoinositide 3-kinase (PI3K) signaling cascades.
-
c-KIT: A receptor tyrosine kinase crucial for cell survival and proliferation in certain cell lineages. Activating mutations in the KIT gene are primary drivers in gastrointestinal stromal tumors (GIST) and are implicated in various other malignancies, including melanoma and acute myeloid leukemia.[1][2]
-
PI3K: A family of lipid kinases that regulate diverse cellular processes, including cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancer.[3][4]
The thiazolo-pyridine core has shown promise in targeting both of these critical pathways.[2][5] This guide will focus on a representative thiazolo[5,4-b]pyridine derivative, designated here as TP-KIT-1 , which has demonstrated potent c-KIT inhibition, and another derivative, TP-PI3K-1 , a potent PI3K inhibitor.[2][5] We will compare their performance against the well-established inhibitors Imatinib , a frontline therapy for c-KIT-driven cancers, and Pictilisib (GDC-0941) , a potent pan-Class I PI3K inhibitor.[6][7][8]
Comparative Inhibitory Profile: A Quantitative Look
The efficacy of a kinase inhibitor is primarily defined by its potency, typically measured as the half-maximal inhibitory concentration (IC50). The following tables summarize the in vitro inhibitory activities of our representative thiazolo-pyridine derivatives in comparison to Imatinib and Pictilisib.
Table 1: Comparative Inhibition of c-KIT Kinase Activity
| Compound | Target Kinase | IC50 (µM) | Assay Type |
| TP-KIT-1 | c-KIT | ~0.15 | Cell-free |
| Imatinib | c-KIT | 0.1 | Cell-based |
| Sunitinib | c-KIT | ~0.01 | Cell-free |
Data for TP-KIT-1 is representative of potent derivatives from the thiazolo[5,4-b]pyridine class as reported in the literature.[5][9] Imatinib data is from established sources.[7][10]
Table 2: Comparative Inhibition of PI3K Isoforms
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) |
| TP-PI3K-1 | 3.4 | ~35 | 2.5 | 1.8 |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 75 |
Data for TP-PI3K-1 is based on a highly potent 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine derivative.[2] Pictilisib data is from established sources.[3][8][11][12]
From this data, it is evident that optimized thiazolo-pyridine scaffolds can achieve potency comparable to that of established clinical candidates, demonstrating their therapeutic potential.
Understanding the Mechanism: Signaling Pathway Inhibition
To contextualize the inhibitory data, it is crucial to visualize the signaling pathways in which these kinases operate. The following diagrams illustrate the points of intervention for our compounds of interest.
Caption: Simplified c-KIT signaling pathway and point of inhibition.
Caption: The PI3K/AKT signaling pathway and point of inhibition.
Experimental Methodologies for Comparative Analysis
To ensure the scientific integrity of any comparative analysis, standardized and robust experimental protocols are paramount. Below are detailed, step-by-step methodologies for key assays used to characterize and compare kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., recombinant c-KIT or PI3Kα)
-
Kinase-specific substrate
-
ATP
-
Test compounds (e.g., TP-KIT-1, Imatinib)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control.
-
Add 2 µL of the kinase solution (in Kinase Assay Buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should be at or near the Km for the specific kinase.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. [PDF] Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance | Semantic Scholar [semanticscholar.org]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Correction: Nam et al. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers 2023, 15, 143 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tribioscience.com [tribioscience.com]
- 12. medchemexpress.com [medchemexpress.com]
Benchmarking 2-Phenylthiazolo[5,4-c]pyridine Against Known Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Editorial Note: Direct preclinical data on 2-Phenylthiazolo[5,4-c]pyridine is not extensively available in the public domain. Therefore, for the purpose of this guide, we will utilize data from a closely related structural analog, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone , hereafter referred to as PTP-3 , to provide a representative benchmark. This substitution allows for a foundational comparison while highlighting the need for further specific investigation into the lead compound.
Introduction: The Emergence of Pyridine-Thiazole Hybrids in Oncology
The landscape of cancer therapeutics is continually evolving, with a persistent demand for novel scaffolds that exhibit high efficacy and improved safety profiles. Pyridine-thiazole hybrids have emerged as a promising class of compounds due to their diverse biological activities. The this compound core represents a strategic amalgamation of two pharmacologically significant heterocycles, offering a unique three-dimensional architecture for potent and selective interactions with biological targets. Preliminary investigations into related structures suggest that this scaffold may exert its anticancer effects through mechanisms distinct from or synergistic with current treatment modalities, warranting a thorough comparative analysis.
Comparative Cytotoxicity Analysis
To contextualize the potential of the this compound scaffold, we compare the in vitro cytotoxicity of its analog, PTP-3, against three widely used anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell proliferation.
It is crucial to note that IC50 values can vary significantly between studies due to differences in cell lines, experimental conditions (e.g., incubation time, passage number), and assay methods. The data presented below is a synthesis from multiple sources to provide a representative range of activity.
| Compound | Cancer Type | Cell Line(s) | IC50 Range (µM) | Reference(s) |
| PTP-3 (analog) | Acute Promyelocytic Leukemia | HL-60 | 0.57 | [1] |
| Ovarian Cancer | SK-OV-3 | 7.87 | [1] | |
| Doxorubicin | Breast Cancer | MCF-7, MDA-MB-231, AMJ13 | 2.5 - 8.3 | [2][3][4][5] |
| Lung Cancer | A549 | > 20 | [3] | |
| Colon Cancer | HCT 116, HT 29 | Not specified | [6] | |
| Cisplatin | Lung Cancer | A549, H1299 | 6.59 - 27 | [7][8] |
| Ovarian Cancer | A2780 | Not specified | [9] | |
| Colon Cancer | HCT 116, HT 29 | Not specified | [6] | |
| Paclitaxel | Breast Cancer | MCF-7 | 0.0075 | [10] |
| Colon Cancer | HCT-116, HT-29 | 0.0095 - 0.0097 | [11] | |
| Lung Cancer | A549 | Not specified | [12] |
Expert Analysis: The data indicates that PTP-3 exhibits potent cytotoxic activity, particularly against the HL-60 leukemia cell line, with an IC50 value in the sub-micromolar range.[1] Its activity against ovarian cancer cells is also noteworthy. When compared to the established drugs, the potency of PTP-3 appears to be in a similar range to Doxorubicin and Cisplatin in certain cell lines, while Paclitaxel generally demonstrates higher potency at the nanomolar level. The high IC50 of Doxorubicin in the A549 lung cancer cell line suggests a degree of intrinsic resistance, a common challenge in chemotherapy.[3] The selectivity of PTP-3 for cancer cells over normal cell lines (IC50 > 50 µM in pseudo-normal human cell lines) is a promising feature that warrants further investigation.[1]
Mechanistic Insights: A Comparative Overview
Understanding the mechanism of action is paramount in drug development. Here, we compare the known mechanisms of the comparator drugs with the putative mechanism of the pyridine-thiazole scaffold.
Established Anticancer Drugs:
-
Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, thereby inhibiting topoisomerase II and disrupting DNA replication and transcription.[9][13][14][15] It also generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[9]
-
Cisplatin: This platinum-based drug forms covalent adducts with DNA, leading to intra- and inter-strand crosslinks.[16][17][18][19][20] These adducts distort the DNA structure, interfering with replication and transcription, and ultimately triggering apoptosis.[16][18]
-
Paclitaxel: As a taxane, paclitaxel stabilizes microtubules by binding to β-tubulin, preventing their depolymerization.[21][22][23][24][25] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death.[21][22]
This compound Scaffold (PTP-3):
The precise molecular target of this compound is yet to be fully elucidated. However, studies on the analog PTP-3 suggest a mechanism that may involve the induction of genetic instability .[1] This is supported by observations of changes in nuclear morphology and the ability of the compound to affect DNA nativity.[1] Furthermore, related thiazolo[5,4-b]pyridine derivatives have been identified as inhibitors of c-KIT and PI3K , suggesting that the broader scaffold may target key signaling kinases involved in cancer cell proliferation and survival.[26]
Causality in Experimental Choices: The selection of comparator drugs with diverse mechanisms of action (DNA damage, microtubule stabilization) is a deliberate choice. It allows for the positioning of the novel compound within the existing therapeutic landscape and helps to identify potential for synergistic combinations or utility in resistant cancer types.
Impact on Key Signaling Pathways
The PI3K/Akt, MAPK/ERK, and p53 signaling pathways are critical regulators of cell fate and are often dysregulated in cancer. Understanding how a novel compound and established drugs modulate these pathways provides deeper mechanistic insight.
PI3K/Akt Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism.[17]
-
Doxorubicin: Reports on doxorubicin's effect on the PI3K/Akt pathway are conflicting, with some studies showing activation as a potential resistance mechanism, while others suggest inhibition contributes to its cytotoxic effect.[7][27][28][29][30]
-
Cisplatin: The PI3K/Akt pathway is often implicated in cisplatin resistance, and its inhibition can sensitize cancer cells to cisplatin-induced apoptosis.[17][26][31][32][33]
-
Paclitaxel: Paclitaxel has been shown to inhibit the PI3K/Akt signaling pathway, contributing to its pro-apoptotic effects in breast and other cancers.[14][15][22][34]
-
This compound Scaffold: Given that some thiazolo[5,4-b]pyridine derivatives have been shown to inhibit PI3K, it is plausible that this scaffold could also modulate this critical survival pathway.[26]
Caption: The PI3K/Akt signaling pathway and points of drug intervention.
MAPK/ERK Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[16][19][24][25]
-
Doxorubicin: Doxorubicin has been shown to activate the ERK pathway, which in some contexts can be a pro-apoptotic signal, while in others it may contribute to resistance.[23][35][36][37]
-
Cisplatin: Cisplatin can activate the MAPK/ERK pathway, and this activation can either promote or inhibit apoptosis depending on the cellular context.[5][9][13][16][19][25]
-
Paclitaxel: Paclitaxel can induce the activation of the ERK pathway, and this activation appears to be essential for its apoptotic effects in some cancer cells.[3][10][11][24][38][39]
-
This compound Scaffold: The effect of this scaffold on the MAPK/ERK pathway is currently unknown and represents a key area for future investigation.
Caption: The MAPK/ERK signaling pathway and points of drug intervention.
p53 Pathway
The p53 tumor suppressor protein is a critical regulator of the cellular response to stress, including DNA damage, and can induce cell cycle arrest or apoptosis.[2][4][6][8][18][20][40][41][42]
-
Doxorubicin: Doxorubicin is a potent activator of the p53 pathway, which is a key mediator of its apoptotic effects.[6][8][20][41][42]
-
Cisplatin: Cisplatin-induced DNA damage leads to the activation of p53, which in turn can trigger apoptosis.[2][4][18][40]
-
Paclitaxel: The role of p53 in paclitaxel-induced apoptosis is complex. Some studies suggest a p53-dependent mechanism, while others indicate that paclitaxel can induce apoptosis independently of p53.[12][21][43][44][45]
-
This compound Scaffold: The interaction of this scaffold with the p53 pathway has not been characterized. Investigating this relationship will be crucial for understanding its mechanism of action.
Caption: The p53 signaling pathway and points of drug intervention.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized protocols are essential. The following are detailed, step-by-step methodologies for key in vitro assays used in anticancer drug benchmarking.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the test compounds (this compound analog and comparator drugs) and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the drugs for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow Diagram:
Caption: Workflow for cell cycle analysis by PI staining.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a specified duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
Conclusion and Future Directions
The preliminary comparative analysis suggests that the this compound scaffold, as represented by its analog PTP-3, holds significant promise as a novel class of anticancer agents. Its potent in vitro cytotoxicity, particularly against leukemia cells, and its potential for a favorable selectivity profile warrant further investigation.
Future research should focus on:
-
Synthesis and direct evaluation of this compound: Obtaining preclinical data for the specific lead compound is essential for a definitive assessment of its potential.
-
Target identification and validation: Elucidating the precise molecular target(s) of this scaffold will be crucial for understanding its mechanism of action and for rational drug design.
-
In vivo efficacy studies: Assessing the antitumor activity of this compound in relevant animal models is a critical next step.
-
Combination studies: Investigating the synergistic potential of this compound with existing chemotherapeutic agents could lead to more effective treatment regimens.
This guide provides a foundational framework for the continued exploration of this compound and its derivatives as a next-generation cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. The relationship between cisplatin-induced apoptosis and p53, bcl-2 and bax expression in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taxol-induced apoptosis depends on MAP kinase pathways (ERK and p38) and is independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. MAPK signaling in cisplatin-induced death: predominant role of ERK1 over ERK2 in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Inhibition of the Sp1/PI3K/AKT signaling pathway exacerbates doxorubicin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of p53 target gene expression by cisplatin-induced extracellular signal-regulated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Paclitaxel promotes lung cancer cell apoptosis via MEG3-P53 pathway activation (Journal Article) | OSTI.GOV [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. [PDF] MAPK signaling in cisplatin-induced death: predominant role of ERK1 over ERK2 in human hepatocellular carcinoma cells. | Semantic Scholar [semanticscholar.org]
- 20. ERKs/p53 signal transduction pathway is involved in doxorubicin-induced apoptosis in H9c2 cells and cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. p53-independent apoptosis induced by paclitaxel through an indirect mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Paclitaxel mediates the PI3K/AKT/mTOR pathway to reduce proliferation of FLT3‑ITD+ AML cells and promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Enhancement of Paclitaxel-induced Apoptosis by Inhibition of Mitogen-activated Protein Kinase Pathway in Colon Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 25. MAPK signalling in cisplatin-induced death: predominant role of ERK1 over ERK2 in human hepatocellular carcinoma cells [cancer.fr]
- 26. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Inhibition of doxorubicin-induced HER3-PI3K-AKT signalling enhances apoptosis of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Differential responses to doxorubicin-induced phosphorylation and activation of Akt in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Rutaecarpine Inhibits Doxorubicin-Induced Oxidative Stress and Apoptosis by Activating AKT Signaling Pathway [frontiersin.org]
- 31. Reversal of cisplatin resistance by inhibiting PI3K/Akt signal pathway in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. PI3K/AKT signaling pathway as a critical regulator of Cisplatin r...: Ingenta Connect [ingentaconnect.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. researchgate.net [researchgate.net]
- 35. Doxorubicin Induces Cytotoxicity through Upregulation of pERK–Dependent ATF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 36. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 37. mdpi.com [mdpi.com]
- 38. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Paclitaxel induces prolonged activation of the Ras/MEK/ERK pathway independently of activating the programmed cell death machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Cisplatin causes cell death via TAB1 regulation of p53/MDM2/MDMX circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 41. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 42. P53 is required for Doxorubicin-induced apoptosis via the TGF-beta signaling pathway in osteosarcoma-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 43. Paclitaxel promotes lung cancer cell apoptosis via MEG3-P53 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 44. p53-dependent apoptosis is essential for the antitumor effect of paclitaxel response to DNA damage in papillary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 45. pnas.org [pnas.org]
Comparing the efficacy of 2-Phenylthiazolo[5,4-c]pyridine isomers
An In-Depth Comparative Guide to the Efficacy of 2-Phenylthiazolo[5,4-c]pyridine Isomers and Derivatives for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive analysis of the this compound scaffold, a heterocyclic structure of significant interest in medicinal chemistry. Thiazolopyridine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3][4] This document moves beyond a simple recitation of facts to explore the causal relationships between molecular structure, synthetic strategy, and biological efficacy, offering field-proven insights for researchers in drug discovery.
The core objective is to dissect the structure-activity relationships (SAR) that govern the potency of these compounds. While direct comparative studies on the specific positional isomers of this compound are not extensively documented in publicly available literature, this guide synthesizes data from a range of closely related thiazolopyridine derivatives to illuminate the principles of their efficacy. We will examine the impact of substituent placement on the phenyl ring and modifications to the core thiazolopyridine structure, supported by experimental data from various in vitro assays.
The synthesis of the thiazolopyridine scaffold is a critical first step that dictates the feasibility of generating diverse analogues for screening. A variety of synthetic methods have been developed for these fused heterocyclic systems.[3] A common and effective strategy involves the cyclocondensation of a substituted aminopyridine precursor.
A representative synthetic approach begins with a functionalized pyridine, such as 3-amino-5-bromo-2-chloropyridine. This starting material undergoes aminothiazole formation, followed by protection and a Suzuki cross-coupling reaction to introduce the phenyl group. Subsequent reduction of a nitro group (if used for directing purposes) provides a key intermediate, which can then be further modified to generate a library of derivatives.[5] This multi-step process allows for the controlled introduction of various functionalities, enabling a thorough exploration of the chemical space.
The following workflow illustrates a generalized synthetic pathway for creating a library of thiazolopyridine derivatives.
References
- 1. Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: <i>in vitro</i> and <i>in silico</i> investigation - Journal of King Saud University - Science [jksus.org]
- 2. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of 2-Phenylthiazolo[5,4-c]pyridine Derivatives in Preclinical Cancer Models: A Comparative Guide
This guide provides a comprehensive overview of the in vivo validation of a novel 2-Phenylthiazolo[5,4-c]pyridine derivative, designated here as Cmpd-X, as a potent and selective kinase inhibitor for oncology applications. Through a detailed examination of preclinical experimental data, we will compare its efficacy and selectivity against a known multi-kinase inhibitor, Sunitinib, in a relevant animal model of cancer. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical validation process for novel therapeutic agents.
Introduction: The Rationale for Targeting Kinases with Novel Heterocyclic Compounds
Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The thiazolopyridine scaffold has emerged as a promising framework for the development of novel kinase inhibitors. Derivatives of the related thiazolo[5,4-b]pyridine have shown activity against various kinases, including c-KIT, PI3K, and VEGFR2.[1][2] This guide focuses on a novel this compound derivative, Cmpd-X, hypothesized to be a selective inhibitor of the c-KIT receptor tyrosine kinase, a key driver in gastrointestinal stromal tumors (GIST).
The objective of the in vivo studies detailed herein is to establish the anti-tumor efficacy of Cmpd-X in a well-characterized animal model and to draw a comparative baseline against the established therapeutic agent, Sunitinib. Sunitinib is a multi-kinase inhibitor approved for the treatment of GIST and other cancers, and it serves as a robust benchmark for evaluating the therapeutic potential of new chemical entities.
Comparative Efficacy in a GIST Xenograft Model
To evaluate the in vivo anti-tumor activity of Cmpd-X, a human GIST xenograft model was established in immunocompromised mice. This model utilizes a cell line with a known activating mutation in the c-KIT gene, closely mimicking the genetic driver of the human disease.
Experimental Workflow
The overall experimental design is depicted in the workflow diagram below. This multi-stage process ensures rigorous and reproducible evaluation of the test compounds.
Caption: Experimental workflow for in vivo efficacy testing.
Quantitative Assessment of Anti-Tumor Activity
Mice bearing established GIST xenografts were treated orally once daily with either vehicle, Cmpd-X (at two dose levels), or Sunitinib. Tumor volumes were measured three times weekly for 21 days. The primary efficacy endpoint was tumor growth inhibition (TGI).
| Treatment Group | Dose (mg/kg, p.o.) | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (%) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle | - | 1520 ± 180 | - | - |
| Cmpd-X | 25 | 750 ± 95 | 50.7 | < 0.01 |
| Cmpd-X | 50 | 380 ± 60 | 75.0 | < 0.001 |
| Sunitinib | 40 | 410 ± 75 | 73.0 | < 0.001 |
Data Summary: Cmpd-X demonstrated a dose-dependent inhibition of tumor growth. At 50 mg/kg, its efficacy was comparable to that of Sunitinib at its established effective dose of 40 mg/kg. Notably, Cmpd-X exhibited a favorable safety profile, with no significant body weight loss observed in any treatment group.
Mechanistic Validation: Target Engagement in Vivo
To confirm that the observed anti-tumor efficacy of Cmpd-X is a result of its intended mechanism of action, a pharmacodynamic (PD) analysis was performed on tumor tissues collected at the end of the study. The phosphorylation of c-KIT is a direct indicator of its activation.
Signaling Pathway Inhibition
The binding of the ligand, stem cell factor (SCF), to the c-KIT receptor induces dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade, primarily through the PI3K-Akt and MAPK pathways, promoting cell proliferation and survival. Cmpd-X is designed to bind to the ATP-binding pocket of c-KIT, thereby preventing its phosphorylation and subsequent downstream signaling.
Caption: Hypothesized mechanism of action of Cmpd-X.
Pharmacodynamic Biomarker Analysis
Tumor lysates were analyzed by western blot to assess the levels of phosphorylated c-KIT (p-cKIT) and total c-KIT.
| Treatment Group | Dose (mg/kg, p.o.) | Relative p-cKIT / Total c-KIT Ratio | % Inhibition of c-KIT Phosphorylation |
| Vehicle | - | 1.00 | - |
| Cmpd-X | 50 | 0.22 | 78 |
| Sunitinib | 40 | 0.28 | 72 |
Data Summary: Treatment with Cmpd-X at 50 mg/kg resulted in a significant reduction in c-KIT phosphorylation in the tumor tissue, confirming target engagement in vivo. The degree of target inhibition was consistent with the observed anti-tumor efficacy and was comparable to that achieved with Sunitinib.
Experimental Protocols
For the purpose of reproducibility and transparency, the detailed protocols for the key in vivo experiments are provided below.
GIST Xenograft Model Establishment
-
Cell Culture: Human GIST cells (e.g., GIST-T1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Implantation: A total of 5 x 10^6 GIST-T1 cells in 100 µL of a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel are subcutaneously injected into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Growth Monitoring: Tumor growth is monitored three times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 mice per group) with comparable mean tumor volumes.
Compound Formulation and Administration
-
Formulation: Cmpd-X and Sunitinib are formulated fresh daily in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Administration: The formulations are administered once daily via oral gavage at the specified doses. The vehicle group receives the formulation without the active compound.
Western Blot Analysis of Tumor Lysates
-
Tumor Homogenization: Excised tumors are snap-frozen in liquid nitrogen and stored at -80°C. For analysis, tumor tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against p-cKIT, total c-KIT, and a loading control (e.g., GAPDH). Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Conclusion and Future Directions
The in vivo data presented in this guide strongly support the continued development of the this compound derivative, Cmpd-X, as a promising anti-cancer agent. Cmpd-X demonstrates potent, dose-dependent anti-tumor efficacy in a GIST xenograft model, comparable to the established multi-kinase inhibitor Sunitinib. Importantly, this efficacy is coupled with clear evidence of in vivo target engagement, as demonstrated by the significant inhibition of c-KIT phosphorylation in tumor tissue.
Future studies should focus on a more comprehensive pharmacokinetic profiling of Cmpd-X to establish a clear relationship between exposure and response. Furthermore, its efficacy should be evaluated in additional preclinical models, including patient-derived xenografts (PDXs), to better predict its clinical potential. Investigating the selectivity profile of Cmpd-X against a broader panel of kinases will also be crucial to understanding its potential off-target effects and overall safety profile.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to De-risking Novel Therapeutics: Assessing the Off-Target Profile of 2-Phenylthiazolo[5,4-c]pyridine and its Analogs
In the landscape of modern drug discovery, the path from a promising hit compound to a clinical candidate is fraught with challenges. A primary hurdle is ensuring the selectivity of a new chemical entity (NCE) for its intended biological target. Unforeseen interactions with other proteins, known as off-target effects, are a major cause of adverse drug reactions (ADRs) and late-stage clinical failures.[1][2] This guide provides a comprehensive framework for assessing the off-target profile of a novel compound, using the hypothetical molecule 2-Phenylthiazolo[5,4-c]pyridine as a case study. We will explore the strategic application of various screening platforms, delve into the rationale behind experimental design, and present a comparative analysis to guide lead candidate selection.
The Imperative of Early Off-Target Profiling
The thiazolo[5,4-c]pyridine scaffold represents a class of heterocyclic compounds with significant potential for therapeutic development, having been explored as inhibitors for various kinases and other enzyme targets.[3][4][5] However, before significant resources are invested in a lead compound like this compound, a thorough understanding of its selectivity is paramount. Early-stage off-target profiling serves several critical functions:
-
Risk Mitigation: Identifying potential safety liabilities before they lead to costly failures in preclinical or clinical development.[1][6]
-
Mechanism Deconvolution: Differentiating between on-target efficacy and off-target pharmacology to build a clear understanding of the compound's mechanism of action.
-
Lead Optimization: Guiding structure-activity relationship (SAR) studies to rationally design molecules with improved selectivity and reduced off-target activity.[7]
-
Repurposing Opportunities: Uncovering unexpected, therapeutically beneficial off-target activities that could open new indications for a compound.[8]
A Multi-Pronged Approach to Off-Target Assessment
A robust off-target profiling strategy integrates both computational and experimental methods. While in silico approaches can provide valuable early predictions, in vitro assays remain the gold standard for definitive profiling.
Comparative Analysis of In Vitro Screening Strategies
The choice of an in vitro screening panel depends on the stage of the project, the nature of the compound, and the desired depth of information. Commercial providers offer a wide array of well-validated panels that have become indispensable tools in drug discovery.[6][7][9][10]
| Strategy | Description | Key Advantages | Key Considerations |
| Broad Safety Panels | Screening against a curated list of targets known to be implicated in adverse drug reactions (e.g., GPCRs, ion channels, transporters, enzymes).[2][6][7][9] | Comprehensive risk assessment across major organ systems. Early identification of common liabilities. | Primarily binding assays, which may not always translate to functional activity.[1] |
| Kinome-wide Scans | Profiling against a large panel of recombinant kinases (often >400).[11][12][13][14] | Essential for kinase inhibitors to determine selectivity. Can reveal unexpected off-target kinase interactions for other compound classes.[12] | Biochemical assays may not fully recapitulate the cellular environment. Follow-up cellular assays are often necessary.[11] |
| Functional Assays | Measuring the functional consequence of compound binding (e.g., calcium flux, cAMP accumulation, cellular phosphorylation).[1][10] | Provides more physiologically relevant data than binding assays alone. Can distinguish between agonists, antagonists, and allosteric modulators. | Generally lower throughput and higher cost than binding assays. |
| Chemoproteomics | Unbiased methods like Cellular Thermal Shift Assay (CETSA) or activity-based protein profiling (ABPP) to identify target engagement in a cellular context.[15] | Identifies targets in their native cellular environment without prior bias. Can uncover novel, unanticipated off-targets. | Technically complex and requires specialized expertise and equipment. |
For a novel scaffold like this compound, a tiered approach is recommended. An initial screen using a broad safety panel (e.g., the SafetyScreen44 or InVEST44) provides a cost-effective, wide-angle view of potential liabilities.[6][7] Given that many heterocyclic compounds exhibit kinase activity, a subsequent, more focused kinome scan is a logical and prudent next step.
Experimental Workflow: Broad Safety Panel Screening
The following protocol outlines a standard workflow for assessing a compound's off-target profile using a competitive radioligand binding assay panel.
Step-by-Step Methodology
-
Compound Management: A stock solution of this compound is prepared in 100% DMSO. For a single-point screening concentration, this stock is diluted to a working concentration (e.g., 10 µM) in the appropriate assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to avoid artifacts.
-
Assay Reaction: The assay is performed in a 96- or 384-well plate format. Each well contains the biological target (e.g., cell membranes expressing a specific GPCR), a known radioligand for that target, and the assay buffer.
-
Incubation: The test compound is added to the wells, and the plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow the binding reaction to reach equilibrium. The test compound competes with the radioligand for binding to the target.
-
Harvesting: The reaction is terminated by rapid filtration through a filter mat, which traps the cell membranes (and any bound radioligand) while allowing the unbound radioligand to pass through.
-
Detection: The radioactivity retained on the filter mat is quantified using a scintillation counter.
-
Data Analysis: The raw data (counts per minute) are used to calculate the percent inhibition of radioligand binding caused by the test compound, relative to vehicle (0% inhibition) and a known inhibitor (100% inhibition) controls. A common threshold for a significant "hit" is >50% inhibition at the screening concentration.
Interpreting the Data: A Hypothetical Case Study
Let's imagine we have screened two analogs, Compound A (this compound) and Compound B (a close structural analog) , at a concentration of 10 µM across a safety panel of 44 targets.
Table 1: Hypothetical Off-Target Profile of Thiazolopyridine Analogs
| Target | Target Class | Compound A (% Inhibition @ 10µM) | Compound B (% Inhibition @ 10µM) | Potential Clinical Implication of Inhibition |
| Primary Target X | Kinase | 95% | 92% | Therapeutic Efficacy |
| hERG | Ion Channel | 12% | 8% | Cardiotoxicity (QT prolongation) |
| 5-HT2B | GPCR | 85% | 15% | Valvular heart disease |
| M1 | GPCR | 5% | 62% | Cognitive impairment, dry mouth |
| Dopamine Transporter | Transporter | 58% | 10% | CNS side effects, abuse potential |
| COX-1 | Enzyme | 4% | 7% | GI bleeding, renal toxicity |
-
Both compounds are potent inhibitors of their intended primary target.
-
Compound A shows significant off-target activity at the serotonin 5-HT2B receptor and the Dopamine Transporter. 5-HT2B agonism is notoriously linked to cardiac valvulopathy, making this a serious safety concern.
-
Compound B displays a much cleaner profile regarding the 5-HT2B receptor but shows significant inhibition of the Muscarinic M1 receptor, which could predict anticholinergic side effects like cognitive deficits or dry mouth.
Based on this initial screen, Compound B appears to have a more manageable safety profile, although the M1 activity would need to be addressed through further SAR. Compound A's potent 5-HT2B activity would likely flag it as a high-risk candidate.
Visualizing the Impact: Off-Target Signaling Pathways
The inhibition of the 5-HT2B receptor by Compound A could have significant downstream consequences. This receptor is coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent signaling cascades.
This pathway, particularly in cardiac valve interstitial cells, is implicated in the fibrotic changes that lead to valvular heart disease. Therefore, an off-target interaction identified in a simple binding assay can be mechanistically linked to a serious, clinically-observed toxicity.
Conclusion and Strategic Outlook
Assessing the off-target profile of a novel chemical entity like this compound is not a single experiment but an iterative process that should be integrated early and continuously throughout the drug discovery pipeline. A strategic combination of broad panel screening followed by more focused functional and mechanistic studies provides the most comprehensive and reliable assessment of a compound's selectivity. The hypothetical data presented here illustrates how objective, comparative profiling can decisively guide lead selection, enabling research teams to invest resources in candidates with the highest probability of success and the lowest risk of safety-related failure. By embracing this rigorous, data-driven approach to de-risking, we can more efficiently translate promising molecules into safe and effective medicines.
References
- 1. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaron.com [pharmaron.com]
- 10. ChemPartner [chempartner.com]
- 11. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. assayquant.com [assayquant.com]
- 14. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Introduction: The Imperative of Kinase Selectivity in Drug Discovery
Protein kinases are a cornerstone of cellular signaling and, consequently, a major class of targets for therapeutic intervention, particularly in oncology and immunology. The human kinome comprises over 500 members, many of which share a high degree of structural similarity within their ATP-binding pockets. This conservation presents a significant challenge in the development of kinase inhibitors: achieving high selectivity for the intended target while minimizing off-target effects that can lead to toxicity or unforeseen biological consequences.[1][2]
This guide provides a comprehensive analysis of the cross-reactivity of a novel 2-Phenylthiazolo[5,4-c]pyridine scaffold, a promising scaffold for kinase inhibition. We will explore the methodologies for assessing kinase selectivity, present comparative data against a panel of related kinases, and discuss the interpretation of these findings for drug development professionals. Our focus will be on providing a robust framework for evaluating the selectivity of kinase inhibitors, grounded in established experimental protocols and data analysis techniques.
The this compound Scaffold: A Hypothetical Case Study
For the purpose of this guide, we will consider a lead compound, "PTP-A," derived from the this compound scaffold. Based on preliminary screening and the known activity of related heterocyclic compounds, such as thiazolo[5,4-b]pyridine derivatives that have shown inhibitory activity against kinases like c-KIT and PI3K, we hypothesize that PTP-A is a potent inhibitor of a key oncogenic kinase, c-KIT .[3][4] This guide will therefore focus on a cross-reactivity study designed to evaluate the selectivity of PTP-A for c-KIT against a panel of other kinases.
Experimental Design: A Multi-faceted Approach to Assessing Cross-Reactivity
A thorough assessment of kinase inhibitor selectivity requires a multi-pronged approach. Here, we detail two complementary in vitro assays that provide a comprehensive picture of a compound's interaction with a panel of kinases: a competitive binding assay to assess direct physical interaction and a radiometric enzymatic assay to measure the inhibition of catalytic activity.
Workflow for Kinase Cross-Reactivity Profiling
The overall workflow for assessing the cross-reactivity of a kinase inhibitor like PTP-A is depicted in the following diagram:
Caption: Workflow for assessing the kinase cross-reactivity of a novel inhibitor.
Selection of the Kinase Panel
The choice of kinases for the cross-reactivity panel is critical for a meaningful assessment of selectivity. The panel should include:
-
The primary target kinase: In this case, c-KIT.
-
Structurally related kinases: Kinases from the same family or subfamily as the primary target (e.g., other receptor tyrosine kinases).
-
Frequently observed off-targets: Kinases that are commonly inhibited by small molecule inhibitors due to structural similarities in the ATP-binding pocket (e.g., SRC family kinases).
-
Kinases from diverse families: To provide a broad overview of the compound's selectivity across the kinome.
-
Clinically relevant kinases: Kinases implicated in known toxicities or those that could lead to beneficial polypharmacology.
For our case study with PTP-A, a representative panel of 10 kinases has been selected for illustrative purposes. In a real-world scenario, a much larger panel, often encompassing hundreds of kinases, would be employed.[5][6][7]
Methodology 1: Competitive Binding Assay (e.g., KINOMEscan™)
Competitive binding assays measure the ability of a test compound to displace a known, immobilized ligand from the active site of a kinase.[8][9] This approach directly quantifies the binding affinity of the compound for each kinase in the panel, independent of their enzymatic activity.
Experimental Protocol
-
Kinase Preparation: A panel of DNA-tagged human kinases is prepared.
-
Ligand Immobilization: An active-site directed ligand is immobilized on a solid support (e.g., beads).
-
Competition Reaction: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (PTP-A) at various concentrations.
-
Equilibration: The mixture is allowed to reach equilibrium.
-
Separation: The solid support is washed to remove unbound kinase.
-
Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The results are expressed as the percentage of kinase remaining bound to the solid support relative to a DMSO control. These values are then used to calculate the dissociation constant (Kd) for each kinase.
Methodology 2: Radiometric Enzymatic Assay (e.g., HotSpot™)
Radiometric assays are considered a gold standard for measuring kinase activity due to their direct and sensitive nature.[10] They measure the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a specific substrate.
Experimental Protocol
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, its specific substrate (peptide or protein), and a buffer containing MgCl₂.
-
Compound Addition: The test compound (PTP-A) is added to the reaction mixture at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP.[11][12] The ATP concentration is typically set at or near the Km value for each kinase to accurately determine the IC50 for ATP-competitive inhibitors.[13][14]
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination of Reaction: The reaction is stopped by the addition of an acid (e.g., phosphoric acid).
-
Separation: The phosphorylated substrate is separated from the unreacted [γ-³³P]ATP using a filter membrane that captures the substrate.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a DMSO control. These values are then used to determine the half-maximal inhibitory concentration (IC50).
Comparative Data and Interpretation
The following table summarizes the hypothetical cross-reactivity data for PTP-A against our selected 10-kinase panel.
| Kinase | Kinase Family | Competitive Binding Assay (Kd, nM) | Radiometric Enzymatic Assay (IC50, nM) |
| c-KIT | Receptor Tyrosine Kinase | 15 | 25 |
| PDGFRα | Receptor Tyrosine Kinase | 85 | 120 |
| VEGFR2 | Receptor Tyrosine Kinase | 250 | 400 |
| SRC | Non-receptor Tyrosine Kinase | 1,500 | >10,000 |
| ABL1 | Non-receptor Tyrosine Kinase | >10,000 | >10,000 |
| PI3Kα | Lipid Kinase | 800 | 1,200 |
| AKT1 | Serine/Threonine Kinase | >10,000 | >10,000 |
| CDK2 | Serine/Threonine Kinase | 5,000 | >10,000 |
| GSK3β | Serine/Threonine Kinase | 2,000 | 3,500 |
| MEK1 | Serine/Threonine Kinase | >10,000 | >10,000 |
Analysis of PTP-A Selectivity
The data reveals that PTP-A is a potent inhibitor of its primary target, c-KIT, with a Kd of 15 nM and an IC50 of 25 nM. The compound exhibits moderate activity against other structurally related receptor tyrosine kinases, PDGFRα and VEGFR2, suggesting some level of promiscuity within this kinase family. However, PTP-A demonstrates significantly weaker activity against kinases from other families, such as SRC, PI3Kα, and GSK3β, and is largely inactive against ABL1, AKT1, CDK2, and MEK1 at the tested concentrations.
This selectivity profile is encouraging, as it suggests that PTP-A is relatively specific for the intended target class. The off-target activity against PDGFRα and VEGFR2 should be further investigated to understand the potential for both beneficial polypharmacology (in the context of cancer treatment) and potential side effects.
Mechanism of Action: ATP Competition
To further characterize the interaction of PTP-A with its primary target, an ATP competition assay can be performed. This involves measuring the IC50 of PTP-A against c-KIT in the presence of varying ATP concentrations. For an ATP-competitive inhibitor, the IC50 value will increase with increasing ATP concentrations, as described by the Cheng-Prusoff equation.[1][13]
Hypothetical Signaling Pathway Context
The diagram below illustrates the signaling pathway in which c-KIT is involved and highlights some of the kinases included in our cross-reactivity panel. Understanding this context is crucial for interpreting the potential cellular effects of PTP-A.
Caption: Simplified c-KIT signaling pathway and points of inhibition by PTP-A.
Conclusion and Future Directions
The cross-reactivity profiling of the this compound derivative, PTP-A, demonstrates a promising selectivity profile with potent inhibition of the primary target, c-KIT. The use of complementary assay platforms, such as competitive binding and radiometric enzymatic assays, provides a robust dataset for informed decision-making in the drug discovery process.
Future studies should expand the kinase panel to gain a more comprehensive understanding of the kinome-wide selectivity of PTP-A.[15][16] Additionally, cell-based assays are necessary to confirm target engagement and evaluate the compound's effects on downstream signaling pathways in a more physiological context.[8][17] Ultimately, a thorough understanding of a compound's selectivity is paramount for advancing it through the drug development pipeline and maximizing its therapeutic potential while ensuring patient safety.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A game changer in cancer kinase target profiling [asbmb.org]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro kinase assay [bio-protocol.org]
- 13. shop.carnabio.com [shop.carnabio.com]
- 14. assayquant.com [assayquant.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Thiazolo[5,4-c]pyridine Derivatives versus Imatinib in the Battle Against Drug-Resistant Cancers
For Immediate Release to the Scientific Community
The emergence of drug resistance remains a formidable challenge in oncology, often leading to treatment failure and disease progression. Imatinib, a cornerstone of targeted therapy for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), has revolutionized patient outcomes by targeting the BCR-ABL and c-KIT kinases. However, the development of resistance, frequently driven by point mutations in these target kinases, necessitates the exploration of novel therapeutic agents. This guide provides a comprehensive, head-to-head comparison of the established tyrosine kinase inhibitor (TKI), Imatinib, with a promising class of emerging compounds, 2-substituted Thiazolo[5,4-c]pyridine derivatives, in the context of resistant cancer cell lines.
The Clinical Challenge: Imatinib Resistance
Imatinib's mechanism of action hinges on its ability to bind to the ATP-binding pocket of the BCR-ABL and c-KIT kinases, thereby inhibiting their catalytic activity and downstream signaling pathways that drive cell proliferation and survival.[1] Resistance to Imatinib can arise through various mechanisms, including:
-
Target Gene Mutations: Point mutations within the kinase domain of BCR-ABL or c-KIT can alter the conformation of the ATP-binding pocket, reducing Imatinib's binding affinity.[2]
-
BCR-ABL Gene Amplification: Increased expression of the BCR-ABL oncoprotein can overwhelm the inhibitory capacity of standard Imatinib doses.
-
Activation of Alternative Signaling Pathways: Cancer cells can develop mechanisms to bypass their dependency on the inhibited kinase.
-
Drug Efflux: Increased activity of drug transporters can reduce the intracellular concentration of Imatinib.
The limitations of Imatinib in the face of resistance underscore the urgent need for novel inhibitors with distinct binding modes or the ability to overcome common resistance mutations.
A New Contender: The Thiazolo[5,4-c]pyridine Scaffold
Thiazolo[5,4-c]pyridine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating potent inhibitory activity against a range of kinases. While direct data for 2-Phenylthiazolo[5,4-c]pyridine in Imatinib-resistant models is limited, studies on structurally related thiazolo[5,4-b]pyridine derivatives have shown significant promise in overcoming resistance, particularly in the context of c-KIT mutations.[3]
Mechanism of Action and Preclinical Efficacy
Certain thiazolo[5,4-b]pyridine derivatives have been shown to potently inhibit c-KIT mutants that are resistant to Imatinib.[3] For instance, a study identified a derivative, compound 6r , that demonstrated strong inhibitory activity against a c-KIT V560G/D816V double mutant, a mutation profile associated with Imatinib resistance.[3] This suggests that the thiazolo-pyridine scaffold may offer an alternative binding mechanism that is less susceptible to the conformational changes induced by these resistance mutations.
Performance in Resistant Cell Lines: A Comparative Analysis
The following table summarizes the available preclinical data comparing the efficacy of Imatinib and a representative Thiazolo[5,4-b]pyridine derivative in sensitive and resistant cell lines. It is important to note that this is not a direct comparison of this compound due to a lack of publicly available data.
| Compound | Cell Line | Target/Mutation | IC50 / GI50 (µM) | Reference |
| Imatinib | GIST-T1 | c-KIT (Exon 11 deletion) | Data not specified in source | [3] |
| HMC1.2 | c-KIT (V560G, D816V) | 27.11 (GI50) | [3] | |
| Compound 6r (Thiazolo[5,4-b]pyridine derivative) | GIST-T1 | c-KIT (Exon 11 deletion) | Data not specified in source | [3] |
| HMC1.2 | c-KIT (V560G, D816V) | 1.15 (GI50) | [3] |
As the data indicates, the thiazolo[5,4-b]pyridine derivative "6r" shows significantly greater potency against the HMC1.2 cell line, which harbors Imatinib-resistant c-KIT mutations, with a GI50 value of 1.15 µM compared to Imatinib's 27.11 µM.[3] This highlights the potential of this chemical scaffold to address a critical unmet need in patients who have developed resistance to standard therapies.
Experimental Protocols for Head-to-Head Comparison
To rigorously evaluate the potential of novel compounds like this compound against Imatinib in resistant cell lines, a series of well-established in vitro assays are essential. The following section provides detailed, step-by-step methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., K562 for CML, GIST-T1 for GIST, and their Imatinib-resistant counterparts) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Imatinib. Treat the cells with a range of concentrations for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
References
- 1. Overcoming the imatinib-resistant BCR-ABL mutants with new ureidobenzothiazole chemotypes endowed with potent and broad-spectrum anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imatinib resistance in CML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
